Methyl 3-(dimethylamino)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFJOMFYABROHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191855 | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3853-06-3 | |
| Record name | N,N-Dimethyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3853-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(dimethylamino)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-(dimethylamino)propanoate physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(dimethylamino)propanoate
Abstract
This compound is a versatile bifunctional molecule featuring both a tertiary amine and a methyl ester group. This unique structural arrangement makes it a valuable building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and critical information on its safe handling and storage. The content herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Chemical Identity and Structure
A clear understanding of a compound's identity is the foundation of all subsequent research and application. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.
-
IUPAC Name : this compound
-
Synonyms : Methyl 3-(dimethylamino)propionate, β-Dimethylaminopropionic acid methyl ester, Methyl N,N-dimethyl-β-alanine methyl ester[1]
The structure consists of a propanoate backbone with a dimethylamino group at the β-carbon position, which dictates its chemical reactivity and physical properties.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar ester group and the basic tertiary amine, combined with a relatively small alkyl chain, defines its characteristics as a colorless liquid under standard conditions.
| Property | Value | Source(s) |
| Physical Form | Colorless Liquid | [1][2] |
| Boiling Point | 152-154 °C (at 760 mmHg) | [2] |
| Density | 0.917 g/mL (at 25 °C) | [2] |
| Refractive Index (n20/D) | 1.418 | [2] |
| Flash Point | 51 °C (124 °F) - Closed Cup | [4] |
| pKa | 8.25 ± 0.28 (Predicted) | [3][4] |
| Molecular Formula | C₆H₁₃NO₂ | [2][3] |
| Molecular Weight | 131.17 g/mol | [2][3] |
The boiling point is moderate, consistent with a molecule of its molecular weight capable of dipole-dipole interactions but not hydrogen bonding (as the amine is tertiary). Its density is slightly less than that of water.
Synthesis and Mechanistic Insights
A robust and common method for the preparation of this compound is the aza-Michael addition of dimethylamine to methyl acrylate.[2] This reaction is highly efficient and proceeds under mild conditions.
Reaction Mechanism
The synthesis is a classic example of a conjugate addition reaction. The nucleophilic dimethylamine attacks the electrophilic β-carbon of the α,β-unsaturated ester (methyl acrylate). The reaction proceeds via a zwitterionic intermediate which then undergoes a proton transfer to yield the final product. The absence of acidic protons on the nitrogen of dimethylamine prevents polymerization or side reactions often seen with primary or secondary amines, leading to a clean, high-yielding transformation.
Experimental Synthesis Protocol
Causality: This protocol is designed for high conversion and purity. The reaction is run at a controlled temperature initially to manage the exothermicity of the Michael addition. Bringing the reaction to room temperature ensures it proceeds to completion.
-
Reactor Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add methyl acrylate (1.0 eq). Dilute with a suitable solvent like diethyl ether.
-
Temperature Control : Cool the flask in an ice-water bath to 0 °C. This is critical to control the initial exothermic reaction upon addition of the amine.
-
Reagent Addition : Add a solution of dimethylamine (1.1 eq) in the same solvent to the dropping funnel. Add the amine solution dropwise to the stirred methyl acrylate solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the methyl acrylate starting material.
-
Workup & Purification : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
-
Validation : The identity and purity of the distilled product must be confirmed via spectroscopic analysis as described in Section 4.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization Workflow
To ensure the identity, structure, and purity of a synthesized compound, a multi-faceted spectroscopic approach is non-negotiable. Each technique provides a unique and complementary piece of structural information.
Step-by-Step Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To elucidate the carbon-hydrogen framework of the molecule.
-
¹H NMR Protocol : Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The expected spectrum should show:
-
A singlet integrating to 6H around δ 2.2-2.3 ppm, corresponding to the two equivalent methyl groups on the nitrogen (-N(CH₃)₂).
-
Two triplets integrating to 2H each, likely around δ 2.4-2.8 ppm, for the two methylene groups (-CH₂CH₂-). The coupling pattern confirms their adjacency.
-
A sharp singlet integrating to 3H around δ 3.6-3.7 ppm for the methyl ester protons (-OCH₃).
-
-
¹³C NMR Protocol : Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This confirms the presence of all 6 unique carbon environments: two for the N-methyl groups, two for the ethyl chain carbons, one for the ester methyl, and one for the carbonyl carbon (typically >170 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
Purpose : To identify the key functional groups.
-
Protocol : Acquire a spectrum of the neat liquid sample using a salt plate (NaCl or KBr). The spectrum is expected to show:
-
A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the C=O stretch of a saturated ester.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A C-N stretching band around 1100-1250 cm⁻¹.
-
The absence of a broad O-H or N-H band (above 3200 cm⁻¹) confirms the purity from starting materials or water.
-
-
-
Mass Spectrometry (MS) :
-
Purpose : To confirm the molecular weight and fragmentation pattern.
-
Protocol : Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI). The mass spectrum should show a molecular ion peak (M⁺) at m/z = 131, confirming the molecular weight.
-
Caption: Workflow for the complete spectroscopic validation of the compound's identity.
Safety, Handling, and Storage
This compound is a flammable liquid and an irritant.[3][5] Strict adherence to safety protocols is mandatory.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Flammable Liquid | H226 | Flammable liquid and vapor | [3][5] |
| Skin Irritation | H315 | Causes skin irritation | [3][5] |
| Eye Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][5] |
-
Signal Word : Warning[3]
Handling Protocol
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[2] An emergency eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile).
-
Body Protection : Wear a flame-retardant lab coat.
-
-
Procedural Precautions : Keep away from heat, sparks, and open flames.[3] Use non-sparking tools and take measures to prevent static discharge. Avoid contact with skin, eyes, and clothing.
Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C.[2][4]
-
Rationale : The compound contains a tertiary amine, which can be susceptible to slow air oxidation over time.[2] While not as reactive as primary or secondary amines, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain purity.
Applications in Research and Development
This compound serves as a key intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations.
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Precursor for Enolates : It can be used to generate lithium enolates through reaction with strong bases like lithium diisopropylamide (LDA).[2]
-
Building Block : It is a valuable precursor for creating α-methylene esters, acids, and lactones.[2]
-
Pharmaceutical Synthesis : The N,N-dimethyl-β-alanine scaffold is a component of more complex biologically active molecules, making this compound a useful starting material in drug discovery campaigns.
Conclusion
This compound is a fundamentally important chemical reagent with well-defined physical properties and straightforward synthesis. Its utility is rooted in the dual functionality of its ester and tertiary amine groups. A thorough understanding of its properties, coupled with rigorous adherence to the synthesis, characterization, and safety protocols outlined in this guide, enables researchers to effectively and safely leverage this compound in their scientific endeavors.
References
An In-depth Technical Guide to cis-5-Norbornene-endo-2,3-dicarboxylic acid (CAS 3853-88-1)
A Note on Chemical Identification: The CAS number provided in the topic, 3853-06-3, is not commonly associated with a well-defined chemical structure in major chemical databases. However, extensive research indicates that the closely related CAS number 3853-88-1 corresponds to cis-5-Norbornene-endo-2,3-dicarboxylic acid , a compound of significant interest in polymer and materials science. This guide will focus on the chemical structure and properties of the compound associated with CAS 3853-88-1.
Introduction: A Versatile Building Block in Advanced Material Synthesis
cis-5-Norbornene-endo-2,3-dicarboxylic acid, often referred to as Endic acid or Nadic acid, is a dicarboxylic acid featuring a strained bicyclic alkene structure. This unique molecular architecture, a result of the Diels-Alder cycloaddition, imparts a rigid and defined three-dimensional geometry. This rigidity is a key attribute that is transferred to the polymers and materials synthesized from it, leading to enhanced thermal and mechanical properties.
Primarily utilized as a monomer and a chemical intermediate, this compound is a cornerstone in the production of high-performance polymers such as polyesters and polyimides. Its applications span from the aerospace and electronics industries to the formulation of specialized resins and plasticizers. For drug development professionals, understanding the chemistry of such building blocks is crucial, as the norbornene scaffold can be found in certain biologically active molecules, and its derivatives are explored for novel drug delivery systems.
Chemical Structure and Physicochemical Properties
The structure of cis-5-norbornene-endo-2,3-dicarboxylic acid is characterized by a bicyclo[2.2.1]heptene core with two carboxylic acid groups situated in a cis and endo configuration.
Chemical Structure
Below is a 2D representation of the molecular structure.
Caption: 2D structure of cis-5-Norbornene-endo-2,3-dicarboxylic acid.
The stereochemistry is critical to its reactivity and the properties of its derivatives. The endo configuration, where the carboxylic acid groups are on the same side of the molecule as the carbon-carbon double bond bridge, is the kinetically favored product of its synthesis.
Physicochemical Data Summary
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 3853-88-1 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 175 °C (decomposes) | |
| Solubility | Sparingly soluble in water | [4] |
| IUPAC Name | (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | [1] |
| SMILES | OC(=O)[C@@H]1[C@H]2C--INVALID-LINK--[C@@H]1C(O)=O | |
| InChI Key | NIDNOXCRFUCAKQ-UMRXKNAASA-N | [1] |
Synthesis and Reactivity
The synthesis and reactivity of cis-5-norbornene-endo-2,3-dicarboxylic acid are dictated by its strained bicyclic system and the presence of both alkene and carboxylic acid functional groups.
General Synthesis Pathway
The industrial synthesis of this compound is a two-step process that begins with a classic Diels-Alder reaction.[5]
Caption: General synthesis pathway for cis-5-Norbornene-endo-2,3-dicarboxylic acid.
Step-by-Step Protocol for Synthesis:
-
Diels-Alder Reaction:
-
Freshly cracked cyclopentadiene (dienophile) is reacted with maleic anhydride (diene) in a suitable solvent like ethyl acetate or toluene.[5]
-
The reaction is exothermic and typically proceeds at low to moderate temperatures to favor the formation of the endo isomer.
-
The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, precipitates from the solution and can be isolated by filtration.[5]
-
-
Hydrolysis:
-
The isolated anhydride is then hydrolyzed to the dicarboxylic acid.
-
This is achieved by heating the anhydride in water.[6] The anhydride has low water solubility, so vigorous stirring or breaking up the solid can increase the reaction rate.
-
Upon cooling, the cis-5-norbornene-endo-2,3-dicarboxylic acid crystallizes and can be collected.[6]
-
Key Reactivity Insights
-
Esterification and Amidation: The two carboxylic acid groups can readily undergo esterification with alcohols or amidation with amines to form a wide range of derivatives. This is the basis for its use in polyester and polyamide synthesis.
-
Alkene Reactions: The carbon-carbon double bond can participate in addition reactions such as hydrogenation, halogenation, and epoxidation, allowing for further functionalization of the molecule.
-
Ring-Opening Metathesis Polymerization (ROMP): The strained nature of the norbornene ring makes it an excellent monomer for ROMP, a powerful polymerization technique that yields polymers with well-defined structures and properties.[7]
-
Thermal Isomerization: Upon heating, the thermodynamically less stable endo isomer can rearrange to the more stable exo isomer.[8] This is an important consideration in high-temperature polymerization processes.
Spectroscopic and Analytical Characterization
Confident identification and quality control of cis-5-norbornene-endo-2,3-dicarboxylic acid rely on standard spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Key Features and Expected Observations |
| ¹H NMR | The proton NMR spectrum is complex due to the rigid bicyclic structure. Key signals include those for the vinyl protons of the double bond, the bridgehead protons, and the protons adjacent to the carboxylic acid groups. The specific chemical shifts and coupling constants can confirm the endo stereochemistry.[9] |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the sp² hybridized carbons of the alkene, and the various sp³ hybridized carbons of the bicyclic framework. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid groups. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl groups. The C=C stretch of the alkene typically appears around 1630-1680 cm⁻¹.[10] |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. |
Analytical Methods
A standard analytical workflow for quality control would involve the following steps.
Caption: A typical analytical workflow for quality control.
Protocol for Purity Assessment by Titration:
-
Accurately weigh a sample of the dicarboxylic acid.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.
-
Titrate the solution with a standardized solution of a strong base, like sodium hydroxide, using a pH indicator (e.g., phenolphthalein).
-
The purity is calculated based on the volume of titrant required to reach the equivalence point.
Applications in Research and Industry
The primary value of cis-5-norbornene-endo-2,3-dicarboxylic acid lies in its role as a monomer for creating polymers with desirable properties.
-
High-Performance Polymers: It is a key component in the synthesis of polyimides and polyesters. The rigid norbornene backbone enhances the thermal stability and mechanical strength of these materials, making them suitable for applications in electronics and aerospace where resistance to high temperatures and harsh conditions is required.[4]
-
Resins and Coatings: Esterification of the dicarboxylic acid can produce resins with excellent adhesive properties and chemical resistance, which are used in coatings and composites.
-
Organic Synthesis: As a difunctional molecule, it serves as a versatile starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.[4]
-
Drug Delivery Research: The biocompatibility and tunable properties of polymers derived from norbornene-based monomers have led to research into their use as drug delivery vehicles.
Safety and Handling
cis-5-Norbornene-endo-2,3-dicarboxylic acid is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[2]
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Conclusion
cis-5-Norbornene-endo-2,3-dicarboxylic acid (CAS 3853-88-1) is a fundamentally important chemical intermediate whose unique, strained bicyclic structure provides a direct pathway to materials with enhanced physical and thermal properties. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and professionals in polymer chemistry, materials science, and organic synthesis. While its direct applications in drug development are not widespread, its role as a versatile scaffold in organic synthesis means it remains a compound of interest for the broader scientific community.
References
- 1. 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-5-Norbornene-endo-2,3-dicarboxylic Acid | C9H10O4 | CID 6358721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-5-Norbornene-endo-2,3-dicarboxylic acid [myskinrecipes.com]
- 4. Page loading... [guidechem.com]
- 5. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 6. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLIC ACID(3853-88-1) 1H NMR spectrum [chemicalbook.com]
- 10. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.nl [fishersci.nl]
N,N-Dimethyl-β-alanine methyl ester safety data sheet (SDS)
An In-depth Technical Guide to the Safety Data Sheet for N,N-Dimethyl-β-alanine methyl ester
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. N,N-Dimethyl-β-alanine methyl ester, a derivative of the β-amino acid, β-alanine, serves as a key building block in biochemical research and the synthesis of potential pharmaceutical agents.[1] As with any research chemical, a thorough understanding of its potential hazards is not merely a regulatory formality but a cornerstone of responsible science. This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple recitation of Safety Data Sheet (SDS) sections to provide a deeper, more causal understanding of the safe handling, storage, and emergency management of this compound. Our core principle is one of proactive risk mitigation: this material should be treated as hazardous until comprehensive data proves otherwise.[2]
Chemical and Physical Identity
Correctly identifying a chemical is the first step in any safety protocol. N,N-Dimethyl-β-alanine methyl ester is an organic compound featuring a β-alanine core structure with two methyl groups on the nitrogen atom and a methyl ester group.[1] This structure dictates its physical behavior and reactivity.
It is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[1] Its solubility in polar solvents like water and methanol is a key characteristic, stemming from the polarity of its amine and ester functional groups.[1]
| Property | Data | Source(s) |
| Chemical Formula | C₆H₁₃NO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Registry Number | 3853-06-3 | [1] |
| Common Synonyms | Methyl 3-(dimethylamino)propanoate, Methyl N,N-dimethyl-β-aminopropionate | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [1] |
| Boiling/Melting Point | Data not consistently available | N/A |
| Flash Point | Data not consistently available; classified as flammable | [4] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Based on available data, N,N-Dimethyl-β-alanine methyl ester is classified with several key hazards that demand stringent control measures.[4] The ester and amine functionalities suggest a potential for irritancy, and its organic nature points towards flammability.
| GHS Classification | Hazard Statement | Pictogram | Source |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 | [4] |
| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | ❗ | [4] |
| Serious Eye Damage/Irritation, Cat. 2 | H319: Causes serious eye irritation | ❗ | [4] |
| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation | ❗ | [4] |
The causality behind these classifications is rooted in the molecule's structure. The tertiary amine can act as a base and irritant, while the ester group can be hydrolyzed, potentially forming irritating byproducts. The volatility of a low-molecular-weight organic ester contributes to its flammability and the potential for respiratory irritation.
Toxicological Profile: Navigating Data Gaps
A critical aspect of the safety assessment for N,N-Dimethyl-β-alanine methyl ester is the absence of comprehensive toxicological data in publicly available literature. There are no readily available LD50 (oral, dermal) or LC50 (inhalation) values. This data gap is not an indication of safety; rather, it necessitates a more conservative risk assessment.
Core Principle: In the absence of conclusive toxicological data, the compound must be handled as if it were hazardous.[2] This approach, known as the precautionary principle, is fundamental to laboratory safety. All exposure routes—inhalation, skin contact, eye contact, and ingestion—should be considered potentially harmful.
First-Aid and Emergency Procedures
Rapid and correct first-aid is critical to minimizing harm following an exposure. The following protocols are based on best practices for handling chemical irritants.
Experimental Protocol: First-Aid Measures
-
Inhalation:
-
Skin Contact:
-
Remove all contaminated clothing without delay.
-
Immediately flush the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Use a mild soap for washing if available.
-
If skin irritation develops or persists, seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Clean the mouth with water and have the person drink plenty of water afterwards.[7]
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
-
Safe Handling, Storage, and Engineering Controls
Preventing exposure is the primary goal. This is achieved through a multi-layered approach known as the Hierarchy of Controls.
Handling Protocols
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control vapor and aerosol exposure. Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale. Wash hands thoroughly after handling and before breaks.[2]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
The compound may be sensitive to hydrolysis in the presence of strong acids or bases; therefore, store away from incompatible materials such as strong oxidizing agents.[1][7]
-
Given its flammability, it should be stored away from heat and sources of ignition.[9]
Accidental Release and Disposal Measures
Proper containment and cleanup of spills are essential to prevent environmental contamination and personnel exposure.
Experimental Protocol: Spill Cleanup
-
Evacuation & Ventilation: Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all potential sources of ignition (e.g., open flames, sparks).
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to dike the spill. For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[7]
-
Cleanup: Collect the absorbed material or swept solid into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10] Do not allow the product to enter drains.[5]
Stability and Reactivity
-
Reactivity: The compound is not known to be dangerously reactive under normal processing conditions.[7]
-
Chemical Stability: It is stable under recommended storage conditions.[7]
-
Conditions to Avoid: Incompatible products and excess heat.[7]
-
Incompatible Materials: Strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]
References
- 1. CAS 3853-06-3: N,N-Dimethyl-β-alanine methyl ester [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. N,N-Dimethyl-L-alanine methyl ester [webbook.nist.gov]
- 4. beta-Alanine, N,N-dimethyl-, methyl ester | C6H13NO2 | CID 199226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methyl 3-(dimethylamino)propanoate molecular weight and formula
An In-Depth Technical Guide to Methyl 3-(dimethylamino)propanoate for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and practical application, ensuring a blend of theoretical understanding and field-proven knowledge.
Core Molecular and Physical Properties
This compound, also known as N,N-Dimethyl-β-alanine methyl ester, is a bifunctional molecule featuring a tertiary amine and a methyl ester. This structure makes it a valuable building block, particularly in reactions requiring a nucleophilic amine or modifications at the ester group.
Molecular Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 3853-06-3 | [1] |
| Linear Formula | (CH₃)₂NCH₂CH₂CO₂CH₃ | N/A |
| InChI Key | VSFJOMFYABROHQ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a reagent dictate its handling, reaction conditions, and purification procedures. This compound is a clear, colorless liquid under standard conditions.
| Property | Value | Source |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | 152-154 °C (lit.) | N/A |
| Density | 0.917 g/mL at 25 °C (lit.) | N/A |
| Refractive Index | n20/D 1.418 (lit.) | N/A |
| Flash Point | 51 °C (124 °F) - closed cup | N/A |
Synthesis Pathway and Mechanistic Insight
The most direct and industrially scalable synthesis of this compound is the aza-Michael addition of dimethylamine to methyl acrylate.[2] This reaction is highly efficient and proceeds by the nucleophilic attack of the amine on the electron-deficient β-carbon of the acrylate.
Causality of Experimental Design: The choice of a Michael addition is based on its high atom economy, typically requiring no catalyst, and proceeding readily under mild conditions. The reaction is driven by the formation of a stable carbon-nitrogen bond.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The true utility of this compound lies in its role as a versatile precursor. Its structure is readily incorporated into more complex molecular scaffolds, making it a valuable asset in medicinal chemistry and materials science.
Precursor for Non-Proteinogenic Amino Acids
In drug design, modifying peptide backbones with non-natural amino acids like β-amino acids can dramatically improve metabolic stability and pharmacokinetic profiles. This compound serves as a key building block for N-methylated-β-alanine derivatives, which are integral to peptidomimetic drugs.[3]
Enolate Formation and C-C Bond Formation
The protons alpha to the ester carbonyl are acidic (pKa ~25) and can be removed by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a lithium enolate.[4][5] This enolate is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of complex molecule synthesis.
Trustworthiness of the Protocol: Using a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at low temperatures (-78 °C).[5] This is a self-validating system because these conditions kinetically favor the desired enolate formation, preventing side reactions like self-condensation or nucleophilic attack on the ester by the base itself.[4]
Application Pathway Diagram
Caption: Key synthetic pathways starting from this compound.
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific laboratory conditions and safety protocols.
Protocol: Synthesis of this compound
This protocol is adapted from established Michael addition procedures.[6]
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge Reactant: Add methyl acrylate (43.05 g, 0.5 mol) to the flask.
-
Nucleophile Addition: Slowly add a 40% aqueous solution of dimethylamine (67.5 g, 0.6 mol) dropwise via the dropping funnel. Causality: The addition must be slow to control the exothermic reaction and maintain the internal temperature below 20 °C, preventing polymerization of the acrylate.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with saturated sodium chloride solution (2 x 50 mL). Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude product by vacuum distillation to yield the pure ester.
Protocol: Formation and Trapping of the Lithium Enolate
This protocol outlines a general procedure for enolate formation and subsequent alkylation.[4][5]
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.54 mL, 11 mmol) to an oven-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) to the solution. Stir for 30 minutes at -78 °C to form LDA.
-
Enolate Formation: Add a solution of this compound (1.31 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour. The formation of the lithium enolate is now complete.
-
Electrophile Addition: Add a solution of an electrophile (e.g., benzyl bromide, 1.71 g, 10 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction: Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL). Extract the product with ethyl acetate (3 x 30 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure for further purification (e.g., column chromatography).
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.
GHS Hazard Classification
| Hazard Class | GHS Code | Signal Word | Description |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Data sourced from supplier safety data sheets.
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in an area designated for flammable liquids. The compound can undergo slow oxidation in air, so storage under an inert atmosphere is recommended for long-term purity.
Conclusion
This compound is a foundational building block whose simple structure belies its significant utility in advanced chemical synthesis. Its straightforward preparation via Michael addition and its capacity to form reactive intermediates like lithium enolates make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable scientists and developers to fully leverage its potential in creating novel and impactful molecules.
References
- 1. beta-Alanine, N,N-dimethyl-, methyl ester | C6H13NO2 | CID 199226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
Solubility Profile of Methyl 3-(dimethylamino)propanoate in Organic Solvents: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(dimethylamino)propanoate is a versatile bifunctional molecule, incorporating both a tertiary amine and an ester group. This unique structure makes it a valuable building block in organic synthesis and a relevant scaffold in medicinal chemistry.[1][2] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application, from reaction engineering and process scale-up to purification and formulation development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, offers predictive insights into its behavior in common organic solvents, and details a robust experimental protocol for precise quantitative determination.
Introduction: The Physicochemical Landscape of this compound
This compound, with a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is a colorless liquid at room temperature.[3] Its structure is key to its solubility behavior.
-
Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor via its two oxygen atoms.[4]
-
Tertiary Amine Group (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group a proton acceptor (a base) and a hydrogen bond acceptor. Unlike primary or secondary amines, it cannot act as a hydrogen bond donor.[5]
-
Propyl Backbone (-CH₂CH₂CH₂-): This hydrocarbon portion of the molecule is nonpolar.
The interplay between the polar, hydrogen-bond accepting functional groups and the nonpolar hydrocarbon backbone dictates the molecule's affinity for different types of solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | |
| Boiling Point | 152-154 °C (lit.) | [1] |
| Density | 0.917 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.418 (lit.) | [1] |
| pKa (Predicted) | 8.25 ± 0.28 | [6] |
Theoretical Framework: Predicting Solubility through Intermolecular Forces
The fundamental principle "like dissolves like" governs solubility.[7] This means substances with similar intermolecular forces are likely to be miscible. The solubility of this compound is a function of the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can donate hydrogen bonds. Strong solute-solvent interactions are expected. The oxygen atoms of the ester and the nitrogen of the amine can act as hydrogen bond acceptors for the solvent's hydroxyl protons.[8] Therefore, high solubility is predicted in short-chain alcohols. While it can accept hydrogen bonds from water, the nonpolar hydrocarbon backbone will limit its miscibility in water.[9]
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipoles but do not donate hydrogen bonds. The primary interactions will be dipole-dipole forces between the solvent and the polar ester and amine groups of the solute.[4] Good solubility is expected in these solvents.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The polar functional groups of this compound have weak affinity for these solvents. While the molecule's hydrocarbon backbone can interact with nonpolar solvents, this is unlikely to overcome the strong dipole-dipole interactions between solute molecules. Consequently, low solubility is predicted in highly nonpolar solvents like hexane.[7]
Experimental Determination of Solubility: A Self-Validating Protocol
Since empirical data is not widely published, a reliable experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[10][11]
Principle
A surplus of the solute is mixed with the solvent in a sealed container and agitated at a constant, controlled temperature for a sufficient duration to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is quantified using a suitable analytical technique.
Materials and Reagents
-
Solute: this compound (≥99% purity)
-
Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, Isopropanol, Ethanol, Methanol, Water).
-
Equipment:
-
Thermostatic orbital shaker or water bath.
-
Calibrated thermometer.
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL).
-
Analytical balance (±0.1 mg).
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent).
-
Volumetric flasks and pipettes.
-
Analytical instrument (e.g., Gas Chromatograph with FID (GC-FID), High-Performance Liquid Chromatograph with UV/MS detector (HPLC), or Nuclear Magnetic Resonance Spectrometer (NMR)).
-
Step-by-Step Experimental Workflow
-
Preparation:
-
Set the thermostatic shaker to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow it to equilibrate.
-
For each solvent, add a known volume (e.g., 2.00 mL) to three separate vials. This ensures triplicate data points for statistical validation.
-
-
Sample Addition:
-
Add an excess amount of this compound to each vial. "Excess" is critical; a visible amount of undissolved liquid phase should remain at equilibrium. Start by adding approximately 0.5 mL.
-
-
Equilibration:
-
Securely cap the vials and place them in the thermostatic shaker.
-
Agitate the vials at a constant speed. The time required to reach equilibrium can vary. A 24-hour period is typically sufficient, but this should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements are statistically identical.
-
-
Sample Separation and Preparation:
-
Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed inside the thermostatic unit for at least 2 hours to allow the two phases to separate completely.
-
Carefully withdraw a sample from the upper, clear saturated solution phase using a syringe. Crucially, do not disturb the lower, undissolved solute phase.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step removes any microscopic, undissolved droplets, which is a common source of error.[11]
-
Record the mass of the transferred saturated solution.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Record the final volume accurately.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).
-
Prepare a calibration curve using at least five standards of known concentration to ensure linearity and accuracy.
-
Calculate the concentration of this compound in the saturated solution based on the calibration curve, accounting for the dilution factor.
-
-
Data Expression:
-
Express solubility in standard units, such as g/100 mL, mg/mL, or mole fraction.
-
Applications in Research and Drug Development
A quantitative understanding of solubility is not merely academic; it is a cornerstone of practical chemistry and pharmaceutical science.
-
Reaction Chemistry: Solvent selection is critical for optimizing reaction rates and yields. A solvent in which reactants are highly soluble can facilitate faster kinetics.
-
Purification: Techniques like crystallization and chromatography rely on solubility differentials. Knowing the solubility in various solvents allows for the design of efficient purification protocols.
-
Drug Formulation: For drug development professionals, solubility is a key determinant of a drug's bioavailability. The dimethylamino group is a common pharmacophore in FDA-approved drugs.[12] Understanding the solubility of scaffolds like this compound in pharmaceutically acceptable solvents is crucial for developing liquid formulations.[13]
Conclusion
While specific, published solubility data for this compound is scarce, a robust prediction of its behavior can be made based on the principles of intermolecular forces. Its bifunctional nature—containing both a polar ester and a tertiary amine—suggests good solubility in polar aprotic and protic organic solvents, with limited solubility in nonpolar media. For applications requiring precise data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and self-validating method for its quantitative determination. This foundational knowledge is indispensable for researchers and developers seeking to leverage the full potential of this versatile chemical building block.
References
- 1. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 2. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]
- 3. METHYL 3-(DIMETHYLAMINO)PROPIONATE | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. METHYL 3-(DIMETHYLAMINO)PROPIONATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chem.ws [chem.ws]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scienceready.com.au [scienceready.com.au]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(dimethylamino)propanoate
Introduction
Methyl 3-(dimethylamino)propanoate, with the chemical formula C₆H₁₃NO₂ and CAS number 3853-06-3, is a molecule of interest in various chemical and pharmaceutical research domains.[1][2] Its structure, featuring both a tertiary amine and a methyl ester functional group, makes it a versatile building block in organic synthesis. Accurate and comprehensive characterization of this compound is paramount for its effective use, and this is primarily achieved through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural information each technique reveals. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Functional Groups
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a propanoate backbone with a dimethylamino group at the 3-position and a methyl ester at the 1-position.
Figure 1: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~ 3.67 | Singlet | 3H | -COOCH₃ |
| b | ~ 2.65 | Triplet | 2H | -NCH₂CH₂- |
| c | ~ 2.45 | Triplet | 2H | -CH₂COO- |
| d | ~ 2.23 | Singlet | 6H | -N(CH₃)₂ |
Interpretation:
-
Signal (a) at ~3.67 ppm: This singlet corresponds to the three protons of the methyl ester group. It is a singlet because there are no adjacent protons.
-
Signal (d) at ~2.23 ppm: This singlet is assigned to the six equivalent protons of the two methyl groups attached to the nitrogen atom. It appears as a singlet due to the absence of neighboring protons.
-
Signals (b) and (c) at ~2.65 and ~2.45 ppm: These two triplets represent the two methylene (-CH₂-) groups in the ethyl chain connecting the nitrogen and the carbonyl group. Each methylene group has two neighboring protons on the adjacent methylene group, resulting in a triplet multiplicity according to the n+1 rule. The methylene group closer to the nitrogen (b) is expected to be slightly more downfield than the one adjacent to the carbonyl group (c).
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument) using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~ 172.5 | C=O (ester carbonyl) |
| 2 | ~ 55.0 | -NCH₂- |
| 3 | ~ 51.5 | -OCH₃ |
| 4 | ~ 45.0 | -N(CH₃)₂ |
| 5 | ~ 32.0 | -CH₂COO- |
Interpretation:
-
Signal (1) at ~172.5 ppm: This downfield signal is characteristic of a carbonyl carbon in an ester functional group.[3][4]
-
Signal (3) at ~51.5 ppm: This signal is attributed to the methyl carbon of the ester group.
-
Signal (2) at ~55.0 ppm: This corresponds to the methylene carbon attached to the nitrogen atom.
-
Signal (4) at ~45.0 ppm: This signal represents the two equivalent methyl carbons attached to the nitrogen.
-
Signal (5) at ~32.0 ppm: This upfield methylene carbon is adjacent to the carbonyl group.
Part 2: Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| ~ 2950-2800 | Strong | C-H stretch | Aliphatic |
| ~ 1740 | Strong | C=O stretch | Ester |
| ~ 1250-1150 | Strong | C-O stretch | Ester |
| ~ 1100-1000 | Medium | C-N stretch | Tertiary Amine |
Interpretation:
-
~ 2950-2800 cm⁻¹: The strong absorptions in this region are due to the stretching vibrations of the various sp³ C-H bonds in the methyl and methylene groups.
-
~ 1740 cm⁻¹: A very strong and sharp absorption band around this wavenumber is highly characteristic of the C=O stretching vibration of a saturated ester.[5][6]
-
~ 1250-1150 cm⁻¹: A strong absorption in this region is indicative of the C-O single bond stretching of the ester group.
-
~ 1100-1000 cm⁻¹: A medium intensity absorption in this area is expected for the C-N stretching vibration of the tertiary amine.
Part 3: Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 131.09 (corresponding to the molecular formula C₆H₁₃NO₂). The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.
-
Major Fragment Ions (Predicted):
-
m/z = 58: This is often the base peak and corresponds to the [CH₂=N(CH₃)₂]⁺ ion, formed by alpha-cleavage, a characteristic fragmentation for amines.
-
m/z = 116: Loss of a methyl group (-CH₃, 15 Da) from the molecular ion.
-
m/z = 102: Loss of an ethyl group (-CH₂CH₃, 29 Da) is less likely but possible.
-
m/z = 74: This fragment, [CH₂CH₂COOCH₃]⁺, could arise from cleavage of the C-N bond.
-
m/z = 59: Corresponding to the [COOCH₃]⁺ fragment.
-
Fragmentation Pathway Diagram:
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently verify the structure and purity of this compound. The predicted data and interpretations serve as a valuable reference, enabling scientists to efficiently analyze their experimental results and integrate this versatile molecule into their research and development workflows.
References
- 1. 3-(二甲氨基)丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(ジメチルアミノ)プロピオン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Vacuum Distillation of Methyl 3-(dimethylamino)propanoate: Principles and Practices
Executive Summary: This guide provides a comprehensive technical overview of the principles and practices for determining the boiling point of Methyl 3-(dimethylamino)propanoate under vacuum. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of vacuum distillation, presents known and estimated boiling point data, and offers a detailed, field-proven experimental protocol. The significance of this purification technique in the context of pharmaceutical development, where compound integrity and purity are paramount, is also explored. By explaining the causality behind experimental choices, this guide serves as a practical resource for the safe and efficient purification of high-boiling point, potentially sensitive compounds.
Introduction: The Purification Challenge of this compound
This compound, with the chemical formula (CH₃)₂NCH₂CH₂CO₂CH₃, is a valuable intermediate in organic synthesis.[1] Its structure, featuring both a tertiary amine and a methyl ester, makes it a versatile building block. However, its physical properties present a distinct challenge for purification.
The compound has a reported atmospheric boiling point in the range of 152-154 °C.[1][2][3][4] Distillation at this temperature requires significant energy input and, more critically, poses a risk of thermal decomposition. Many complex organic molecules, especially those containing functional groups like amines, can undergo degradation, side-reactions, or polymerization at elevated temperatures, leading to reduced yield and impure final products.[5][6]
Vacuum distillation emerges as the essential technique to circumvent this issue. By reducing the ambient pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a much safer and more controlled temperature.[5][7] This guide will provide the foundational knowledge and practical steps to effectively apply this technique.
The Theoretical Foundation of Vacuum Distillation
The efficacy of vacuum distillation is rooted in the fundamental relationship between a liquid's vapor pressure and its boiling point. A liquid boils when its vapor pressure equals the pressure of the surrounding environment.[7][8] In an open vessel at sea level, this surrounding pressure is atmospheric pressure (~760 mmHg). By connecting the distillation apparatus to a vacuum source, we artificially lower this environmental pressure.[6] Consequently, the liquid requires less thermal energy for its vapor pressure to match the new, lower ambient pressure, and it boils at a lower temperature.[7][9]
This pressure-temperature relationship is quantitatively described by the Clausius-Clapeyron equation .[10][11] A common integrated form of this equation relates the vapor pressures (P₁ and P₂) at two different temperatures (T₁ and T₂):
ln(P₁/P₂) = -ΔHvap/R × (1/T₁ − 1/T₂)[12]
Where:
-
ΔHvap is the molar enthalpy of vaporization of the substance.
-
R is the ideal gas constant (8.314 J/(K·mol)).
While direct calculation is possible, chemists frequently use a graphical tool called a pressure-temperature nomograph for rapid estimation.[13][14] A nomograph allows a user to determine the approximate boiling point at a reduced pressure by drawing a straight line from the known atmospheric boiling point to the target vacuum pressure.[13]
Boiling Point Data for this compound
Compiling reliable physical data is the first step in planning any purification. The table below summarizes the known literature values for the boiling point of this compound and provides estimated boiling points at other common vacuum levels, derived from nomograph principles.
| Pressure | Temperature (°C) | Data Source |
| 760 mmHg (Atmospheric) | 152 - 154 | Literature Value[2][3][4] |
| 28 mmHg | 92 - 96 | Literature Value[2] |
| 10 mmHg | ~73 | Estimated |
| 5 mmHg | ~61 | Estimated |
| 1 mmHg | ~38 | Estimated |
Note: Estimated values are derived for practical guidance and should be confirmed experimentally.
Experimental Protocol for Vacuum Distillation
This section details a robust, self-validating protocol for the purification of this compound. The causality behind each step is explained to ensure both safety and success.
Objective: To purify a sample of this compound via vacuum distillation and determine its boiling point at a specific reduced pressure.
Core Principle of Trustworthiness: A successful vacuum distillation is marked by a stable, steady distillation rate at a constant temperature and pressure. Fluctuations in either parameter indicate a problem with the setup (e.g., a leak) or the presence of multiple components, invalidating the boiling point measurement.
Apparatus and Materials
-
Glassware: Round-bottom flask, Claisen adapter, short-path distillation head with condenser and vacuum connection, receiving flask, thermometer and adapter. Crucial Safety Note: All glassware must be meticulously inspected for cracks or star fractures, as these can lead to catastrophic implosion under vacuum.[6]
-
Equipment: Heating mantle with a variable controller (Variac), magnetic stir plate, vacuum pump (or water aspirator), vacuum tubing, pressure gauge (manometer or digital gauge), and lab jack.
-
Reagents & Consumables: Crude this compound, magnetic stir bar, vacuum grease, boiling chips (for atmospheric distillation only, do not use for vacuum [15]), and Keck clips.
Experimental Workflow Diagram
Caption: Diagram 1: Vacuum Distillation Apparatus Setup.
Step-by-Step Methodology
-
Apparatus Assembly:
-
Place the heating mantle and stir plate on a lab jack. Secure the round-bottom flask in the mantle with a clamp.
-
Add a magnetic stir bar and the crude this compound to the flask (fill to no more than two-thirds full).
-
Lightly apply vacuum grease to the male joints of the Claisen adapter and distillation head.[15] Assemble the Claisen adapter, distillation head, and receiving flask. Using a Claisen adapter is critical as it provides a secondary neck, preventing violent boiling or "bumping" from contaminating the distillate.[15]
-
Insert the thermometer, ensuring the top of the bulb is level with the bottom of the condenser side arm. This positioning is vital for accurately measuring the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
-
Secure all joints with Keck clips. Connect the condenser to a cold water source (water in at the bottom, out at the top).
-
Connect the vacuum port of the distillation head to the pressure gauge and then to the vacuum pump using thick-walled tubing.
-
-
Establishing the Vacuum:
-
Turn on the magnetic stirrer to a moderate speed. Causality: Stirring creates a vortex and provides nucleation sites for even boiling, which is the primary method to prevent bumping under vacuum.[7] Boiling chips are ineffective as the trapped air within them is quickly removed by the vacuum.[15]
-
Ensure the system is sealed and slowly turn on the vacuum pump. The liquid may bubble vigorously as dissolved gases and volatile impurities are removed.[15]
-
Allow the pressure to stabilize at the desired level. Note the reading from the gauge.
-
-
Heating and Distillation:
-
Once the pressure is stable, begin to heat the distilling flask gently.
-
Increase the temperature gradually until you observe a ring of condensing vapor slowly rising up the neck of the flask.[6]
-
The temperature on the thermometer will rise and then stabilize as the first drops of distillate appear in the condenser. This stable temperature is the boiling point at the measured pressure.
-
Adjust the heating rate to maintain a slow, steady distillation rate (e.g., 1-2 drops per second).
-
-
Shutdown Procedure:
-
Once the distillation is complete (or the desired amount has been collected), lower and remove the heating mantle to allow the system to cool. Never stop the vacuum while the system is hot , as this can cause air to rush in and potentially ignite hot vapors or cause the remaining liquid to be sucked back into the tubing.
-
Once the apparatus has cooled to room temperature, carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump and stirrer. Disassemble the glassware.
-
Application in Pharmaceutical Development
In drug development, the purity and stability of an Active Pharmaceutical Ingredient (API) or its intermediates are non-negotiable. Vacuum distillation is not merely a purification technique but a strategy to preserve the molecule's integrity.
-
Prevention of Thermal Degradation: The primary advantage is distilling the compound at a temperature below its decomposition point.[5] For a compound like this compound, this ensures that the amine and ester functionalities remain intact, preventing the formation of impurities that could be difficult to remove and potentially toxic.
-
Purity Enhancement: By carefully controlling the temperature and pressure, vacuum distillation allows for the efficient separation of the target compound from less volatile impurities (which remain in the distilling flask) and more volatile impurities (which can be removed in a preliminary fraction).
-
Process Scale-Up: The boiling point data gathered at various pressures is critical for chemical engineers designing larger-scale production processes. This information dictates the required vacuum capacity, heating requirements, and condenser efficiency for pilot plant and manufacturing-scale equipment.
Decision Logic for Purification Method Selection
The choice of purification method is a critical decision in any synthetic workflow. The following diagram illustrates a simplified logic tree for this process.
References
- 1. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 2. 3-(ジメチルアミノ)プロピオン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 3-(dimethylamino)propionate 99 3853-06-3 [sigmaaldrich.com]
- 4. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [amp.chemicalbook.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. How Would Vacuum Affect The Boiling Point Of A Compound? Lower Boiling Points For Safer, More Efficient Processing - Kintek Solution [kindle-tech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. omnicalculator.com [omnicalculator.com]
- 13. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. cheresources.com [cheresources.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine and its Place in Modern Drug Discovery
Disclaimer: The initial topic for this guide was "Synonyms for CAS 3853-06-3". However, a comprehensive search revealed no publicly available scientific information or registered chemical substance associated with this CAS number. It is presumed that this number may be erroneous or pertain to a proprietary compound not in the public domain. Therefore, to fulfill the core requirements of this guide with scientifically accurate and verifiable information, we have pivoted to a structurally related and well-documented compound: 3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7) . This pivot allows for a thorough exploration of a relevant chemical entity within the sphere of drug development research, serving as a representative example of the in-depth analysis requested.
Introduction
3-(4-Fluorophenyl)propan-1-amine is a fluorinated aromatic amine that has garnered interest in medicinal chemistry and drug discovery. Its structural motif, featuring a phenylpropylamine backbone, is a common scaffold in a variety of biologically active compounds. The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a widely employed strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide will provide a comprehensive overview of 3-(4-Fluorophenyl)propan-1-amine, including its chemical identity, synthesis, potential mechanisms of action, and its application in drug development, with a focus on its potential as a modulator of key signaling pathways implicated in disease.
Chemical Identity and Properties
A clear understanding of a compound's identity is foundational to any research endeavor. 3-(4-Fluorophenyl)propan-1-amine is known by several synonyms, reflecting its presence in various chemical databases and commercial catalogs.
Table 1: Synonyms and Identifiers for 3-(4-Fluorophenyl)propan-1-amine
| Identifier Type | Identifier |
| IUPAC Name | 3-(4-fluorophenyl)propan-1-amine |
| CAS Number | 101488-65-7 |
| PubChem CID | 6483796 |
| Molecular Formula | C9H12FN |
| Synonyms | 4-Fluorobenzenepropanamine, 3-(4-Fluorophenyl)propylamine, 1-(para-fluorophenyl)-3-aminopropane |
The physicochemical properties of a compound dictate its behavior in biological systems. The properties of 3-(4-Fluorophenyl)propan-1-amine are summarized in Table 2.
Table 2: Physicochemical Properties of 3-(4-Fluorophenyl)propan-1-amine
| Property | Value | Source |
| Molecular Weight | 153.20 g/mol | PubChem[1] |
| XLogP3-AA | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 153.095377549 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
Synthesis and Manufacturing
A representative synthetic scheme is outlined below:
Caption: A plausible synthetic route to 3-(4-Fluorophenyl)propan-1-amine.
Potential Mechanism of Action: Targeting Aurora Kinase B
While the specific biological target of 3-(4-Fluorophenyl)propan-1-amine is not definitively established in publicly available literature, its structural features are reminiscent of compounds known to interact with protein kinases. Notably, some fluorinated phenyl derivatives have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[2] Overexpression of Aurora Kinase B (AURKB) is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4]
The hypothetical mechanism of action of 3-(4-Fluorophenyl)propan-1-amine as an AURKB inhibitor would involve its binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates. This would lead to a cascade of events culminating in mitotic arrest and apoptosis.
The Aurora B signaling pathway is a complex and tightly regulated process essential for proper cell division. A simplified representation of this pathway and the potential point of intervention by an inhibitor is depicted below.
Caption: Simplified Aurora B signaling pathway and the hypothetical point of inhibition.
Experimental Protocol: In Vitro Kinase Assay
To validate the hypothesis that 3-(4-Fluorophenyl)propan-1-amine inhibits AURKB, a biochemical kinase assay would be a crucial first step.
Objective: To determine the in vitro inhibitory activity of 3-(4-Fluorophenyl)propan-1-amine against recombinant human Aurora Kinase B.
Materials:
-
Recombinant human Aurora Kinase B (e.g., from a commercial supplier)
-
ATP (Adenosine triphosphate)
-
Fluorescently labeled peptide substrate for AURKB
-
3-(4-Fluorophenyl)propan-1-amine (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase buffer
-
384-well microplates
-
Plate reader capable of detecting fluorescence
Workflow:
Caption: Workflow for an in vitro Aurora Kinase B inhibition assay.
Applications in Drug Development
The potential of 3-(4-Fluorophenyl)propan-1-amine and its analogs in drug development is primarily in the field of oncology. As discussed, its possible role as an AURKB inhibitor makes it a candidate for further investigation as an anti-cancer agent.[3][4]
Beyond oncology, phenylpropylamine derivatives have been explored for a range of other therapeutic applications, including as central nervous system (CNS) agents. The specific substitution pattern of 3-(4-Fluorophenyl)propan-1-amine could also make it a valuable tool compound for probing the structure-activity relationships of various receptors and enzymes.
Conclusion
While the initial inquiry into CAS 3853-06-3 did not yield a specific chemical entity, the exploration of 3-(4-Fluorophenyl)propan-1-amine provides a valuable case study into the multifaceted analysis required in modern drug discovery. From establishing its fundamental chemical identity to postulating its mechanism of action and designing validation experiments, this guide demonstrates the integrated approach necessary to advance a compound from a chemical curiosity to a potential therapeutic lead. The journey of a drug candidate is long and arduous, but it begins with a deep and thorough understanding of the molecule itself.
References
- 1. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-depth Guide to Methyl 3-(dimethylamino)propanoate: Hazards and Precautionary Statements
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the hazards and necessary precautionary measures for the safe handling of Methyl 3-(dimethylamino)propanoate (CAS No: 3853-06-3). As a Senior Application Scientist, my objective is not merely to list regulations but to provide a framework of understanding, enabling you to integrate safety into your experimental design proactively. The causality behind each recommendation is emphasized to foster a culture of intrinsic safety within the laboratory.
Chemical Identity and Core Physicochemical Parameters
This compound, also known as Methyl N,N-dimethyl-β-alanine, is an amine ester with applications as a chemical building block in organic synthesis. Understanding its physical properties is the first step in a robust risk assessment, as these parameters dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 152-154 °C (lit.) | [3] |
| Density | 0.917 g/mL at 25 °C (lit.) | |
| Flash Point | 51 °C (123.8 °F) - closed cup | [2] |
The flash point of 51°C is particularly noteworthy. This classifies the substance as a flammable liquid, meaning it does not require an open flame to ignite; a sufficiently hot surface or spark can provide the necessary energy. This single data point fundamentally shapes the requirements for its storage and handling.
Globally Harmonized System (GHS) Hazard Classification
The GHS classification provides a universally understood language for communicating chemical hazards. For this compound, the hazards are multifaceted, affecting physical, health, and potentially environmental domains.
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Source |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❗ | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ | [1] |
Note: Some suppliers may use the signal word "Danger" while others use "Warning".[1] It is best practice to adhere to the more conservative "Danger" classification in your internal risk assessments to ensure the highest level of safety.
The combination of flammability with skin, eye, and respiratory irritation demands a multi-pronged approach to control measures. The causality is clear: the substance is volatile enough to pose an inhalation and fire risk, and its chemical nature is inherently irritating to biological tissues upon contact.
Precautionary Statements: A Framework for Mitigation
Precautionary statements (P-statements) are standardized phrases that advise on the correct measures to minimize or prevent adverse effects resulting from exposure. These can be logically grouped into a workflow for safe chemical management.
Prevention (P2XX)
This is the most critical stage, focusing on proactive measures to avoid exposure and incidents.
| P-Code | Statement | Rationale and Causality | Source |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | Directly addresses the H226 flammability hazard. The 51°C flash point means that common lab equipment (hot plates, stirrers) can be ignition sources. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Mitigates the H335 respiratory irritation hazard. The chemical's volatility makes inhalation a primary route of exposure. | [1] |
| P264 | Wash skin thoroughly after handling. | A fundamental hygiene practice to address the H315 skin irritation hazard by removing any residual chemical. | [4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | The primary engineering control for preventing skin (H315) and eye (H319) contact. The choice of material is critical (see Section 5.1). | [4] |
Response (P3XX)
These statements dictate the immediate actions to take in the event of an accidental exposure or incident.
| P-Code | Statement | Action Protocol | Source |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | Immediately rinse the affected area with copious amounts of water. Remove contaminated clothing. Do not scrub, as this can increase absorption. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | This is a critical, time-sensitive action. Hold the eyelid open and flush with a gentle stream of water from an eyewash station for at least 15 minutes. Seek immediate medical attention. | [1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Move the affected individual out of the contaminated area. If breathing is difficult, administer oxygen if trained to do so. Seek medical attention. | [4] |
| P370+P378 | In case of fire: Use CO₂, dry chemical, or foam for extinction. | Do not use a direct water jet, as it can spread the flammable liquid. Use an appropriate fire extinguisher. | [5] |
Storage (P4XX) & Disposal (P5XX)
Proper storage and disposal are essential to prevent incidents and environmental contamination.
| P-Code | Statement | Rationale and Best Practices | Source |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Prevents the buildup of flammable vapors and protects the chemical from moisture and air, as amines can undergo slow oxidation.[3][5] | |
| P405 | Store locked up. | Ensures the chemical is only accessible to trained and authorized personnel. | [4] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Chemical waste must be handled according to local, state, and federal regulations. Never dispose of it down the drain. | [4] |
Integrated Safety Workflows
A self-validating safety protocol integrates these principles into standard operating procedures (SOPs). The following diagrams illustrate the logical flow for risk assessment and a typical handling procedure.
Figure 1: Hazard Assessment and Control Flowchart.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the essential steps for handling this compound, from preparation to cleanup.
1. Preparation & Pre-Handling Check:
- Verify that a certified chemical fume hood is available and functioning correctly.
- Ensure an operational safety shower and eyewash station are within a 10-second travel distance.[4]
- Confirm the availability of a Class B (flammable liquid) fire extinguisher.
- Assemble all necessary PPE:
- Eye Protection: Chemical splash goggles meeting EN166 or ANSI Z87.1 standards.[1]
- Hand Protection: Nitrile or neoprene gloves. Check the manufacturer's breakthrough time data. Do not use latex gloves.
- Body Protection: A flame-retardant lab coat.
- Prepare a designated waste container for liquid chemical waste.
2. Chemical Handling in Fume Hood:
- Place absorbent, disposable bench paper on the work surface.
- Ground/bond the primary container and receiving vessel to prevent static electricity discharge, a potential ignition source.[6]
- Perform all transfers, weighing, and dilutions within the fume hood.
- Use only non-sparking tools for opening and closing containers.[7]
- Keep the container tightly sealed when not in use.
3. Post-Handling & Cleanup:
- Decontaminate any non-disposable equipment that came into contact with the chemical.
- Wipe down the work surface in the fume hood.
- Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in a sealed bag and place it in the solid chemical waste container.
- Wash hands thoroughly with soap and water after removing gloves.[1]
4. Spill Response Protocol:
- Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
- Control: Remove all ignition sources.
- Contain: If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
- Clean: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
- Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
rankdir=LR;
prep [label="1. Preparation\n- Verify Fume Hood\n- Check Eyewash/Shower\n- Don PPE"];
handle [label="2. Handling\n- Work in Fume Hood\n- Ground Containers\n- Keep Sealed"];
cleanup [label="3. Cleanup\n- Decontaminate\n- Dispose of Waste\n- Wash Hands"];
storage [label="4. Storage\n- Tightly Closed\n- Ventilated Area\n- Flammable Cabinet"];
spill [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Spill?"];
spill_response [label="Spill Response Protocol\n(Evacuate, Contain, Clean)"];
prep -> handle;
handle -> spill;
spill -> cleanup [label="No"];
spill -> spill_response [label="Yes"];
spill_response -> cleanup;
cleanup -> storage;
}
Figure 2: Experimental Workflow for Safe Handling.
Toxicological Profile: Knowns and Unknowns
It is crucial to acknowledge the limitations of available toxicological data. While GHS classifications provide a clear warning based on existing information, many properties of this chemical have not been thoroughly investigated.[1] The available acute toxicity data is sparse, with one study indicating a Lethal Dose 50 (LD50) in mice of >50 mg/kg via the intravenous route, though specific toxic effects were not detailed.[2]
Given the lack of comprehensive data, the "Precautionary Principle" must be applied. Treat the substance with the respect afforded to a chemical with unknown long-term effects. This means engineering controls and PPE are not just recommended; they are mandatory to prevent exposure.
Conclusion: A Commitment to Proactive Safety
The safe use of this compound in a research and development setting is entirely achievable. It requires a foundational understanding of its specific hazards—flammability, and irritation to the skin, eyes, and respiratory system. This understanding must be translated into a disciplined application of control measures, from engineering solutions like fume hoods to the consistent use of appropriate personal protective equipment. By internalizing the "why" behind each safety protocol, scientists can build a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.
References
- 1. angenechemical.com [angenechemical.com]
- 2. This compound | CAS#:3853-06-3 | Chemsrc [chemsrc.com]
- 3. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to Methyl 3-(dimethylamino)propanoate: Synthesis, Applications, and Characterization
This guide provides an in-depth technical overview of Methyl 3-(dimethylamino)propanoate, a versatile tertiary amine ester widely utilized as a chemical building block. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthesis, key applications, and analytical validation, grounding theoretical knowledge in practical, field-proven insights.
Core Compound Identification and Physicochemical Profile
This compound is a bifunctional molecule incorporating both a tertiary amine and a methyl ester. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its identity is unequivocally established by the IUPAC International Chemical Identifier (InChI), a non-proprietary, standard representation of chemical structures.
The primary molecular identifiers and key physicochemical properties are summarized below for rapid reference and validation.
| Identifier / Property | Value | Source |
| InChIKey | VSFJOMFYABROHQ-UHFFFAOYSA-N | [1][2] |
| InChI | 1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3 | [2] |
| Canonical SMILES | COC(=O)CCN(C)C | [2] |
| CAS Number | 3853-06-3 | [1][3] |
| Molecular Formula | C6H13NO2 | [2] |
| Molecular Weight | 131.17 g/mol | |
| Physical Form | Liquid | |
| Density | 0.917 g/mL at 25 °C | [3] |
| Boiling Point | 152-154 °C | [3] |
| Refractive Index | n20/D 1.418 | |
| Flash Point | 51 °C (123.8 °F) - closed cup |
Synonyms: This compound is also commonly referred to as Methyl N,N-dimethyl-β-alanine, β-Dimethylaminopropionic acid methyl ester, and Methyl 3-(dimethylamino)propionate.
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves the aza-Michael addition of dimethylamine to methyl acrylate.[3] This reaction is efficient and demonstrates high atom economy.
Experimental Protocol
-
Reactor Setup: A reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with diethyl ether. The vessel is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: A solution of dimethylamine in a suitable solvent (e.g., THF or ether) is added to the reactor.
-
Michael Addition: Methyl acrylate is added dropwise via the dropping funnel to the stirred dimethylamine solution. The temperature must be carefully controlled and maintained between 0-25 °C to prevent exothermic runaway and minimize side reactions.[3]
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of methyl acrylate is complete.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by vacuum distillation to yield this compound as a colorless liquid.[3]
Causality and Mechanistic Insight
The choice of this synthetic route is dictated by its efficiency and the fundamental reactivity of the substrates. The reaction proceeds via a conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The α,β-unsaturated ester is activated by the electron-withdrawing effect of the carbonyl group. The resulting enolate intermediate is then protonated by a proton source (often trace water or another amine molecule) to yield the final product.
Running the reaction at low temperatures (0-25 °C) is critical for selectivity.[3] It mitigates the potential for polymerization of methyl acrylate and other exothermic side reactions, ensuring a higher yield and purity of the desired product. Ether is an excellent solvent choice as it is relatively inert and has a low boiling point, facilitating its removal during the workup phase.
Core Applications in Research and Development
The utility of this compound stems from its bifunctional nature, serving as a versatile precursor in multi-step organic syntheses.
Generation of Lithium Enolates
A key application is its use in the synthesis of lithium enolates.[3] Reaction with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) results in the deprotonation at the α-carbon (adjacent to the carbonyl group), forming a reactive lithium enolate. This enolate is a powerful nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides or carbonyl compounds. The tertiary amine moiety can influence the stereochemical outcome of these reactions through chelation with the lithium cation, a principle often exploited in asymmetric synthesis.
Building Block for Complex Molecules
As a general organic synthetic reagent, it is a precursor for producing α-methylene esters, acids, and lactones.[3] The dimethylamino group can be converted into a good leaving group (e.g., by quaternization to form a trimethylammonium salt), facilitating elimination reactions to introduce unsaturation.
Role in Pharmaceutical and Medicinal Chemistry
In the context of drug development, molecules containing the dimethylamine or related dialkylamine pharmacophores are prevalent. This functional group can improve aqueous solubility and pharmacokinetic properties by allowing for the formation of pharmaceutically acceptable salts. While this specific ester may not be a final API, it serves as a crucial building block for more complex molecules. For instance, related β-amino acid derivatives are integral to the synthesis of non-proteinogenic amino acids, which are used to create peptide therapeutics with enhanced metabolic stability.[4] The structural motif is found in numerous FDA-approved drugs, highlighting the importance of precursors like this compound in the discovery pipeline.[5]
Analytical Characterization and Self-Validation
Confirming the identity and purity of this compound is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. The data below serves as a benchmark for validation.
| 1H NMR (CDCl3) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Protons | 3.69 | Singlet | 3H | -COOCH3 |
| Protons | 2.86 | Triplet | 2H | -NCH2CH2 - |
| Protons | 2.52 | Triplet | 2H | -NCH2 CH2- |
| Protons | 2.44 | Singlet | 6H | -N(CH3 )2 |
Note: NMR data is based on similar structures and typical chemical shifts; specific values may vary slightly based on solvent and instrument.[6]
The presence of singlets for the methoxy and N-dimethyl groups, along with two distinct triplets for the ethylene bridge, provides a definitive fingerprint for the molecule. Purity can be further assessed using GC-MS, which will show a parent ion peak corresponding to the molecular weight and a characteristic fragmentation pattern.
Safety, Handling, and Storage
From a safety perspective, this compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.
-
Handling: All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition. It exhibits a tendency to undergo slow oxidation in the air, a common characteristic of amines.[3] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 4. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 6. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Sourcing and Qualifying High-Purity Methyl 3-(dimethylamino)propanoate for Drug Discovery and Development
Introduction: The Critical Role of Methyl 3-(dimethylamino)propanoate in Modern Synthesis
This compound (CAS No. 3853-06-3), also known as Methyl N,N-dimethyl-β-alanine, is a versatile tertiary amine and ester functionalized building block.[1] Its unique structural features make it a valuable intermediate in the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, its derivatives are integral to the development of novel therapeutics, including analgesics, anti-inflammatory agents, and neurological drugs.[2] Given its role as a foundational precursor, the purity of this compound is not merely a matter of quality control; it is a prerequisite for reproducible, reliable, and ultimately successful research and development outcomes.
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on sourcing high-purity this compound. We will explore the landscape of commercial suppliers, detail rigorous protocols for in-house quality verification, and present a logical workflow for qualifying this critical reagent for sensitive applications.
I. Landscape Analysis: Commercial Suppliers of High-Purity this compound
The procurement of high-purity reagents begins with identifying and vetting reputable suppliers. The quality and documentation offered can vary significantly, impacting everything from initial experiments to large-scale synthesis. Below is a comparative table of prominent suppliers offering this compound, compiled from publicly available data.
| Supplier | Advertised Purity | CAS Number | Molecular Formula | Notes |
| Sigma-Aldrich (MilliporeSigma) | 99% | 3853-06-3 | (CH₃)₂NCH₂CH₂CO₂CH₃ | Offers detailed safety and property data; Quality Level 200.[3] |
| Fluorochem | 95.0% | 3853-06-3 | C₆H₁₃NO₂ | Marketed for laboratory use only.[4] |
| Indagoo (via CymitQuimica) | 98% | 3853-06-3 | C₆H₁₃NO₂ | Available in various quantities from 5g to 100g.[1] |
| Alkali Scientific | Not specified, product from MilliporeSigma | 3853-06-3 | Not specified | Distributes the MilliporeSigma product (245593-25G).[5] |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should always obtain the latest specifications and Certificates of Analysis directly from the supplier before purchase.
II. The Principle of Self-Validation: In-House Quality Control Protocols
While suppliers provide a Certificate of Analysis (CoA), it is a fundamental tenet of rigorous scientific practice to perform independent verification. This "trust but verify" approach is a self-validating system that ensures the material's identity, purity, and integrity within the context of your specific application. Failure to do so can introduce unknown variables, leading to failed reactions, artifactual data, and significant delays.
The primary concerns for a reagent like this compound are:
-
Identity Confirmation: Is the material what it purports to be?
-
Purity Assessment: What is the percentage of the desired compound?
-
Impurity Profile: What are the identities and quantities of any contaminants? Common impurities could include starting materials from synthesis (e.g., dimethylamine, methyl acrylate) or by-products from degradation, such as the corresponding carboxylic acid from hydrolysis.[2][6]
Experimental Protocol: Purity and Identity Verification by GC/MS
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and highly sensitive analytical technique ideal for volatile compounds like this compound.[7] It separates components of a mixture and provides mass information for identification.
Objective: To confirm the identity and determine the purity of a commercially supplied sample of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the supplied this compound in a high-purity solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL. The causality here is to ensure the concentration is within the linear dynamic range of the mass spectrometer detector, preventing signal saturation.
-
-
GC/MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC 7890 or equivalent.
-
Mass Spectrometer: Agilent MS 5977 or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is an excellent starting point. This stationary phase provides good separation for a wide range of analytes.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, 50:1 split ratio). A high split ratio is used to prevent column overloading with a neat sample.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C. This program ensures separation of volatile impurities from the main analyte peak.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300. This range covers the molecular ion and expected fragmentation patterns.
-
-
Data Analysis:
-
Identity Confirmation: The primary peak in the total ion chromatogram (TIC) should correspond to this compound. The resulting mass spectrum should be compared to a reference library (e.g., NIST). Key fragments for this molecule would be anticipated, including the molecular ion [M]+ at m/z 131.
-
Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Impurity Identification: Tentatively identify any minor peaks by comparing their mass spectra against the reference library.
-
III. Workflow for Sourcing and Qualification
A systematic workflow is essential for ensuring that only high-quality, verified reagents are used in critical experiments. This process minimizes risk and enhances reproducibility.
Caption: A logical workflow for sourcing, qualifying, and dispositioning critical chemical reagents.
Conclusion
For scientists and researchers in the fast-paced field of drug development, the integrity of starting materials is paramount. Sourcing high-purity this compound requires more than a simple purchase; it necessitates a comprehensive approach that includes careful supplier selection, rigorous in-house analytical verification, and a structured qualification workflow. By treating reagent procurement with the same scientific rigor as the experiments themselves, researchers can build a foundation of trustworthiness and reliability, ensuring that their synthetic outcomes are both accurate and reproducible.
References
- 1. METHYL 3-(DIMETHYLAMINO)PROPIONATE | CymitQuimica [cymitquimica.com]
- 2. Buy Methyl 3-(methylamino)propanoate hydrochloride | 65103-50-6 [smolecule.com]
- 3. 3-(二甲氨基)丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. alkalisci.com [alkalisci.com]
- 6. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 7. env.go.jp [env.go.jp]
Methodological & Application
Methyl 3-(dimethylamino)propanoate: A Versatile Reagent in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block
Methyl 3-(dimethylamino)propanoate is a bifunctional organic molecule that has carved a niche for itself as a versatile and valuable building block in the synthetic chemist's toolbox. Possessing both a tertiary amine and a methyl ester, this compound offers a unique combination of reactivity that can be strategically exploited to construct complex molecular architectures. Its utility spans from serving as a precursor to valuable intermediates to acting as a key component in the formation of intricate heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The inherent reactivity of this compound stems from two key features: the nucleophilicity of the tertiary amine and the ability to form a stabilized enolate at the α-position to the ester. This duality in its chemical nature allows for a diverse range of transformations, making it a strategic choice in multi-step syntheses. This document will delve into its most significant applications, providing not just the "how" but also the "why" behind its use in specific synthetic contexts.
Core Applications and Synthetic Protocols
A Reliable Synthon for α-Methylene-γ-butyrolactones
The α-methylene-γ-butyrolactone moiety is a prominent structural feature in a vast number of biologically active natural products, exhibiting a wide spectrum of activities including antitumor, anti-inflammatory, and cytotoxic properties. The synthesis of this important pharmacophore has been a long-standing goal in organic chemistry. This compound has emerged as a practical and efficient synthon for the construction of this key structural motif.
The strategy hinges on the generation of the lithium enolate of this compound, which then acts as a nucleophile in an alkylation reaction with allylic halides. Subsequent chemical manipulations, including a key iodolactonization step, furnish the desired α-methylene-γ-butyrolactone.
This protocol provides a representative procedure for the synthesis of an α-methylene-γ-butyrolactone using this compound as the starting material.
Step 1: Enolate Formation and Alkylation
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Add the desired allylic halide (e.g., allyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
Step 2: Iodolactonization and Elimination
-
Dissolve the purified alkylated product from Step 1 in a mixture of acetonitrile and water.
-
Add iodine (2.0 eq) and potassium iodide (2.0 eq) to the solution and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude iodolactone in an appropriate solvent (e.g., toluene) and treat with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce elimination of HI and formation of the α-methylene group.
-
Purify the final product by column chromatography to yield the α-methylene-γ-butyrolactone.
The success of this synthetic route lies in the strategic use of the functionalities present in this compound. The ester group allows for the regioselective formation of the enolate at the α-position. The subsequent iodolactonization is a powerful cyclization method that proceeds via an electrophilic attack of iodine on the double bond, with the neighboring carboxylate acting as an internal nucleophile. The final elimination step is crucial for the introduction of the exocyclic double bond, a key feature of the target molecule.
Figure 1. Workflow for the synthesis of α-methylene-γ-butyrolactones.
A Masked Acrylate Equivalent via Hofmann Elimination
In multi-step synthesis, it is often necessary to "mask" a reactive functional group to prevent unwanted side reactions. This compound can be viewed as a stable and easily handleable "masked" equivalent of methyl acrylate. The tertiary amine can be converted into a good leaving group, allowing for a subsequent elimination reaction to generate the α,β-unsaturated ester at a desired stage of the synthesis. This strategy is particularly useful when the direct use of the highly reactive and polymerizable methyl acrylate is problematic.
The key transformation in this application is the Hofmann elimination. This reaction involves the exhaustive methylation of the amine to form a quaternary ammonium salt, which then undergoes a base-promoted E2 elimination to furnish the alkene.[1][2]
This protocol outlines the general procedure for the Hofmann elimination of this compound.
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add an excess of methyl iodide (at least 3.0 eq) to the solution. The reaction is typically exothermic. Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium iodide salt will form.
-
Isolate the quaternary ammonium salt by filtration and wash with cold diethyl ether.
-
To a suspension of the quaternary ammonium iodide salt in water, add silver oxide (Ag₂O, 1.5 eq) and stir the mixture in the dark for several hours. This step exchanges the iodide counterion for a hydroxide ion.
-
Filter the mixture to remove the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.
-
Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination reaction will occur, and the volatile methyl acrylate can be collected by distillation.
| Reagent | Molar Ratio | Key Role |
| This compound | 1.0 eq | Starting Material |
| Methyl Iodide | ≥ 3.0 eq | Exhaustive Methylation Agent |
| Silver Oxide (Ag₂O) | 1.5 eq | Halide to Hydroxide Exchange |
The Hofmann elimination proceeds through a concerted E2 mechanism. The hydroxide ion acts as the base, abstracting a proton from the carbon β to the quaternary ammonium group. Simultaneously, the carbon-nitrogen bond cleaves, and the trimethylamine molecule departs as a neutral leaving group. The regioselectivity of the Hofmann elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. In the case of the quaternary salt of this compound, the elimination predictably yields the terminal alkene, methyl acrylate.
Figure 2. Hofmann elimination of this compound.
Synthesis of this compound: An Aza-Michael Approach
The preparation of this compound itself is a classic example of an aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, dimethylamine adds to methyl acrylate to furnish the desired product. This reaction is typically efficient and proceeds under mild conditions.
-
To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol or THF, add a solution of dimethylamine (1.1 eq, e.g., as a 2M solution in THF) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile reagent in organic synthesis. Its applications in the construction of α-methylene-γ-butyrolactones and its utility as a masked acrylate equivalent demonstrate its value in the synthesis of complex and biologically relevant molecules. The straightforward nature of its own synthesis via an aza-Michael addition further enhances its appeal. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of medicinal chemistry and materials science, the creative application of such multifunctional building blocks will undoubtedly lead to the development of novel and innovative synthetic strategies.
References
Protocol for lithium enolate synthesis using Methyl 3-(dimethylamino)propanoate
Protocol for the Synthesis of Lithium Enolates from Methyl 3-(dimethylamino)propanoate
Abstract
This document provides a comprehensive guide for the synthesis of the lithium enolate of this compound. Lithium enolates are pivotal intermediates in organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions. The protocol herein details the use of lithium diisopropylamide (LDA) as a strong, non-nucleophilic base for the efficient and quantitative generation of the target enolate. This guide is intended for researchers, scientists, and professionals in drug development, offering both a detailed experimental procedure and a discussion of the underlying chemical principles, best practices, and troubleshooting strategies.
Introduction: The Significance of Lithium Enolates
Lithium enolates are highly reactive and versatile nucleophiles that play a central role in modern synthetic organic chemistry. Their utility stems from their ability to undergo reactions with a variety of electrophiles, such as alkyl halides and carbonyl compounds, facilitating the construction of complex molecular architectures. The controlled and efficient generation of a specific enolate is therefore a critical step in many synthetic routes.
The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures allows for the rapid and essentially irreversible deprotonation of carbonyl compounds to form lithium enolates.[1][2] This method is particularly advantageous for esters, which are less acidic than ketones and require a potent base for complete enolate formation.[3][4] The bulky nature of LDA also minimizes the risk of nucleophilic attack on the ester carbonyl group.[4][5]
This compound presents an interesting substrate for enolization. The presence of the tertiary amine functionality introduces the possibility of intramolecular coordination with the lithium cation of the enolate, which could potentially influence its reactivity and aggregation state. This protocol provides a robust method for the generation of its lithium enolate, opening avenues for its use in subsequent alkylation, aldol, and acylation reactions.
Reaction Mechanism and Stoichiometry
The formation of the lithium enolate of this compound proceeds via the deprotonation of the α-carbon by LDA. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C) to ensure the stability of the enolate and prevent side reactions.
Mechanism:
-
LDA Formation: Lithium diisopropylamide is typically prepared in situ by reacting n-butyllithium (n-BuLi) with diisopropylamine.
-
Deprotonation: The bulky LDA base selectively removes a proton from the carbon atom alpha to the carbonyl group of the ester, forming the lithium enolate and diisopropylamine as a byproduct. The significant difference in pKa between the ester (pKa ~25) and diisopropylamine (pKa ~36) drives the reaction to completion.[1][6]
The overall reaction is as follows:
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of the lithium enolate of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥99% | Sigma-Aldrich | Store under inert atmosphere |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich | Distill from CaH₂ before use |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Distill from sodium/benzophenone |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis |
| Syringes and needles | - | - | Oven-dried |
| Round-bottom flasks | - | - | Oven-dried |
| Magnetic stirrer and stir bars | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High purity | - | - |
| Low-temperature bath | - | - | (e.g., Dry ice/acetone) |
Equipment Setup
All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent before use. The reaction should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line techniques.
Step-by-Step Procedure
Part A: Preparation of the LDA Solution (1.0 M)
-
To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add anhydrous tetrahydrofuran (20 mL) via a dry syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diisopropylamine (2.8 mL, 20 mmol) to the stirred THF via a syringe.
-
While maintaining the temperature at 0 °C, add n-butyllithium (8.0 mL of a 2.5 M solution in hexanes, 20 mmol) dropwise over 10 minutes. A slight exotherm may be observed.
-
After the addition is complete, stir the resulting colorless to pale yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of LDA.
Part B: Formation of the Lithium Enolate
-
In a separate, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, prepare a solution of this compound (2.62 g, 20 mmol) in anhydrous THF (20 mL).
-
Cool the freshly prepared LDA solution from Part A to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of this compound to the stirred LDA solution at -78 °C dropwise over 20 minutes using a syringe pump for controlled addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The resulting solution of the lithium enolate is now ready for subsequent reactions.
Workflow Diagram
Caption: Workflow for Lithium Enolate Synthesis.
Best Practices and Troubleshooting
Adherence to the following best practices is crucial for the successful and reproducible synthesis of the lithium enolate.
| Parameter | Best Practice | Rationale |
| Solvent and Reagent Purity | Use freshly distilled, anhydrous solvents and high-purity reagents. | Water and other protic impurities will quench the n-BuLi and LDA, leading to incomplete deprotonation and low yields.[5] |
| Temperature Control | Maintain the reaction temperature at -78 °C during enolate formation. | Lithium enolates of esters can be unstable at higher temperatures, leading to decomposition or self-condensation reactions.[1] |
| Order of Addition | Always add the ester solution to the LDA solution.[5] | This ensures that the ester is always in the presence of an excess of the base, promoting rapid and complete deprotonation and minimizing side reactions.[7] |
| Inert Atmosphere | Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. | Oxygen can react with the organolithium species, leading to undesired byproducts. |
| n-BuLi Titration | Titrate the n-butyllithium solution before use to determine its exact concentration. | The concentration of commercially available n-BuLi can vary over time, and accurate stoichiometry is critical for complete LDA formation. |
Troubleshooting Common Issues:
-
Low Yield in Subsequent Reactions: This is often due to incomplete enolate formation. Verify the quality and concentration of the n-BuLi and ensure all reagents and solvents are scrupulously dry.
-
Formation of Side Products: The presence of unreacted starting material due to incomplete deprotonation can lead to self-condensation products. Ensure the slow addition of the ester to the LDA solution at -78 °C.
-
Reaction Mixture Color Change: While the LDA solution is typically colorless to pale yellow, the enolate solution may have a distinct color. Any drastic or unexpected color changes could indicate the presence of impurities or decomposition.
Characterization of the Lithium Enolate
Direct characterization of the lithium enolate is challenging due to its reactivity. However, its formation can be confirmed by trapping with a suitable electrophile, such as an alkyl halide or an aldehyde, and analyzing the product. For more detailed structural information, low-temperature NMR spectroscopy can be employed.
-
¹H and ¹³C NMR Spectroscopy: The formation of the enolate leads to characteristic shifts in the NMR spectrum, including the disappearance of the α-proton signal and changes in the chemical shifts of the vinylic and carbonyl carbons.[8]
-
⁶Li NMR Spectroscopy: This technique is particularly useful for studying the aggregation state of lithium enolates in solution, as they are known to exist as dimers, tetramers, or mixed aggregates depending on the solvent and other species present.[9][10]
Safety Precautions
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere.
-
Lithium Diisopropylamide (LDA): A strong, corrosive base. Avoid contact with skin and eyes.
-
Anhydrous Solvents: Can be flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Low-Temperature Baths: Handle cryogenic materials (dry ice) with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of the lithium enolate of this compound. By adhering to the principles of inert atmosphere techniques, rigorous control of reaction conditions, and the use of high-purity reagents, researchers can successfully generate this valuable synthetic intermediate for use in a variety of subsequent chemical transformations.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Utility of Methyl 3-(dimethylamino)propanoate in the Synthesis of Pharmaceutical Intermediates
Abstract
Methyl 3-(dimethylamino)propanoate, a versatile bifunctional molecule, serves as a crucial building block in modern medicinal chemistry.[1] Its structure, incorporating a reactive ester and a tertiary amine, provides a strategic entry point for the synthesis of complex molecular scaffolds, particularly those based on β-amino acids. This guide elucidates the core applications of this compound, moving beyond theoretical discussions to provide detailed, field-proven protocols for its use in constructing advanced pharmaceutical intermediates. We will explore the chemical logic behind its application, focusing on the synthesis of α-substituted-β-aminopropanoate derivatives, which are pivotal components in a range of therapeutically relevant molecules.
Introduction: A Profile of a Versatile Synthetic Building Block
This compound, also known as Methyl N,N-dimethyl-β-alanine, is an organic compound prized for its dual functionality.[1] The tertiary amine group often acts as a directing group or a protected precursor to a primary or secondary amine, while the methyl ester provides a handle for a wide array of chemical transformations, including hydrolysis, amidation, and reduction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 152-154 °C | [1] |
| Density | 0.917 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.418 | [1] |
| Synonyms | Methyl β-(dimethylamino)propionate, Methyl N,N-dimethyl-β-alanine | [1] |
The strategic importance of this molecule lies in its ability to introduce a three-carbon chain with a nitrogen atom at the β-position, a common motif in pharmacologically active compounds. This structure is particularly valuable for synthesizing β-amino acid derivatives, which are known to form stable secondary structures in peptides and act as precursors for a variety of bioactive molecules.
Core Application: Synthesis of α-Aryl-β-(dimethylamino)propanoate Intermediates
One of the most powerful applications of this compound is its use as a pronucleophile for the synthesis of α-substituted derivatives. By generating an enolate at the α-position, the carbon backbone can be functionalized with various electrophiles. This approach is instrumental in creating complex intermediates for drug discovery programs, particularly in the development of enzyme inhibitors and receptor modulators.
The following section details the synthesis of an α-aryl substituted intermediate, a scaffold found in numerous CNS-active agents and other therapeutic classes.
Causality and Mechanistic Rationale
The core of this synthetic strategy is the deprotonation of the α-carbon (C2) of the propanoate backbone. The choice of base is critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is ideal. LDA is sufficiently basic to quantitatively remove the α-proton, forming a lithium enolate, without competing in nucleophilic attack at the ester carbonyl. This enolate can then react with an electrophile, such as an activated aryl halide or benzyl bromide, in a classic SN2 or SNAr reaction to form a new carbon-carbon bond.
Anhydrous and low-temperature conditions are paramount to prevent side reactions, such as self-condensation (Claisen condensation) or reaction with the solvent. Tetrahydrofuran (THF) is an excellent solvent choice due to its ability to solvate the lithium cation and its low freezing point.
Visualization of the Synthetic Pathway
Caption: Synthetic route for α-benzylation of this compound.
Detailed Experimental Protocol: Synthesis of Methyl 2-(4-nitrobenzyl)-3-(dimethylamino)propanoate
This protocol provides a self-validating system for the synthesis and characterization of a key pharmaceutical intermediate.
Materials and Equipment
-
Reagents: this compound (99%), Diisopropylamine (99.5%), n-Butyllithium (2.5 M in hexanes), 4-Nitrobenzyl bromide (99%), Anhydrous Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.
-
Equipment: Three-neck round-bottom flask (250 mL), dropping funnels, magnetic stirrer, low-temperature thermometer, Schlenk line or nitrogen/argon manifold, rotary evaporator, chromatographic column, TLC plates (silica gel 60 F₂₅₄).
Experimental Workflow Visualization
Caption: Step-by-step workflow from reaction setup to product analysis.
Step-by-Step Methodology
-
LDA Preparation (In-situ):
-
To a flame-dried 250 mL three-neck flask under a positive pressure of nitrogen, add anhydrous THF (80 mL) and diisopropylamine (1.54 g, 15.2 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes. This generates the LDA reagent.
-
Causality: Preparing LDA in-situ ensures maximum reactivity. The low temperature prevents decomposition of the base.
-
-
Enolate Formation:
-
In a separate dry flask, dissolve this compound (1.31 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add this solution dropwise to the cold LDA solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Causality: Slow addition of the ester to the base prevents localized high concentrations that could lead to side reactions. The 1-hour stir time ensures complete deprotonation to form the enolate.
-
-
Alkylation:
-
Dissolve 4-nitrobenzyl bromide (2.16 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add this electrophile solution dropwise to the enolate solution at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight (approx. 16 hours).
-
Causality: Maintaining a low temperature during the initial addition minimizes side reactions. Allowing the mixture to warm overnight drives the alkylation reaction to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath and quench by slowly adding saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes gradient).
-
Causality: The NH₄Cl quench neutralizes any remaining LDA and protonates the enolate. Extraction isolates the product from the aqueous phase, and chromatography removes unreacted starting materials and byproducts.
-
Expected Data and Validation
Table 2: Summary of Expected Experimental Results
| Parameter | Expected Value | Validation Method |
| Yield | 65-75% | Gravimetric analysis |
| Appearance | Pale yellow oil | Visual inspection |
| Purity | >98% | HPLC, ¹H NMR |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 2H), 7.35 (d, 2H), 3.65 (s, 3H), 3.20 (dd, 1H), 3.05 (m, 1H), 2.80 (dd, 1H), 2.60 (m, 1H), 2.30 (s, 6H) | Spectroscopic analysis |
| MS (ESI+) | m/z 267.13 [M+H]⁺ | Mass spectrometry |
Broader Applications and Future Outlook
The α-functionalized product synthesized in this protocol is not an end in itself but a valuable intermediate. The nitro group can be reduced to an amine, providing a handle for further derivatization (e.g., amide or sulfonamide formation). The ester can be hydrolyzed to a carboxylic acid for peptide coupling, and the dimethylamino group can be demethylated or quaternized.
This versatility makes this compound a powerful tool in the synthesis of diverse compound libraries for high-throughput screening. Its applications extend to the synthesis of precursors for:
-
Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors , which are investigated for controlling hypercholesterolemia.[2][3]
-
Ranitidine and its analogs , where the dimethylaminomethyl moiety is a key pharmacophore.[4][5][6][7]
-
Pemetrexed , an antifolate anticancer agent, where complex side chains are constructed, and similar building block strategies are employed.[8][9][10][11]
The continued exploration of reactions involving this building block will undoubtedly lead to novel and efficient synthetic routes for the next generation of pharmaceutical agents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT). 7. Development of a series of substituted N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas with enhanced hypocholesterolemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 5. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 7. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pemetrexed disodium key intermediate and its synthesis method, and method for synthesizing pemetrexed disodium from the said intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. cancernetwork.com [cancernetwork.com]
Application Notes and Protocols for the Preparation of α-Methylene Esters Utilizing Methyl 3-(dimethylamino)propanoate
Introduction: The Significance of the α-Methylene Moiety in Modern Chemistry
The α-methylene ester functionality is a pivotal structural motif in a vast array of biologically active molecules and a versatile synthetic intermediate. Its presence is integral to numerous natural products exhibiting potent pharmacological activities, including anticancer and antimicrobial properties. The electrophilic nature of the exocyclic double bond makes it a highly reactive Michael acceptor, enabling crucial interactions with biological nucleophiles such as cysteine residues in enzymes. This reactivity also renders α-methylene esters as valuable building blocks in organic synthesis, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Consequently, the development of efficient and reliable methods for the introduction of the α-methylene group onto ester substrates is of paramount importance to researchers in medicinal chemistry, natural product synthesis, and materials science.
This technical guide provides a comprehensive overview and detailed protocols for the preparation of α-methylene esters using methyl 3-(dimethylamino)propanoate. We will delve into the mechanistic underpinnings of this transformation, drawing parallels to the classical Mannich reaction, and present a step-by-step experimental procedure designed for reproducibility and scalability.
Mechanistic Insights: The Role of this compound as a Mannich Reagent Precursor
The introduction of an α-methylene group onto an ester is typically achieved through a Mannich-type reaction.[1][2] The classical Mannich reaction involves the aminoalkylation of a carbon acid, in this case, an ester enolate, with formaldehyde and a secondary amine.[3][4] The key reactive species is a pre-formed or in-situ generated iminium ion.[2][5]
While direct, one-pot reactions involving an ester, formaldehyde, and a secondary amine can be effective, the use of pre-formed or masked aminomethylating agents often provides better control and higher yields. In this context, this compound serves as a stable, easily handled precursor to the reactive dimethylaminomethylating agent. Upon activation, likely through thermal or acid/base catalysis, it is proposed to undergo an elimination of methyl acrylate to generate a transient dimethylaminomethyl cation equivalent, which then participates in the aminomethylation of the ester enolate.
The subsequent β-elimination of the dimethylamino group from the resulting Mannich base under basic or thermal conditions yields the desired α-methylene ester.
Proposed Mechanistic Pathway
The overall transformation can be dissected into three key stages:
-
Enolate Formation: The starting ester is deprotonated at the α-position using a suitable base, such as lithium diisopropylamide (LDA), to generate the corresponding ester enolate.
-
Aminomethylation: The ester enolate undergoes a nucleophilic attack on the in situ generated dimethylaminomethyl cation (or a related reactive species) derived from this compound.
-
Elimination: The resulting β-(dimethylamino) ester intermediate undergoes an E2 or E1cb elimination of the dimethylamino group to furnish the final α-methylene ester.
The following diagram illustrates this proposed mechanistic pathway:
Caption: Proposed mechanism for the preparation of α-methylene esters.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the α-methylenation of a generic ester using this compound as the aminomethylating agent precursor.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Starting Ester (e.g., Methyl Propionate) | Anhydrous | Sigma-Aldrich | Must be free of water and protic impurities. |
| This compound | 98% | Sigma-Aldrich | Store under an inert atmosphere. |
| Lithium Diisopropylamide (LDA) | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich | Handle under an inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich | Distill from sodium/benzophenone before use. |
| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Ammonium Chloride Solution | ACS Grade | VWR | For quenching. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | VWR | For washing. |
| Brine | ACS Grade | VWR | For washing. |
| Anhydrous Magnesium Sulfate | ACS Grade | VWR | For drying. |
| Nitrogen/Argon Gas | High Purity | Local Supplier | For inert atmosphere. |
Step-by-Step Protocol
1. Preparation of the Ester Enolate
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Charge the flask with anhydrous tetrahydrofuran (THF) (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) solution (1.1 equivalents) to the stirred THF via syringe.
-
In a separate flame-dried flask, dissolve the starting ester (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the ester solution dropwise to the LDA solution at -78 °C over 15-20 minutes.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
2. Aminomethylation Reaction
-
In a separate flame-dried flask, dissolve this compound (1.2 equivalents) in anhydrous THF.
-
Slowly add the solution of this compound to the ester enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, the β-(dimethylamino) ester, can be purified by column chromatography on silica gel or used directly in the next step.
4. Elimination to the α-Methylene Ester
-
The elimination of the dimethylamino group can often be achieved by heating the purified β-(dimethylamino) ester.
-
Alternatively, the crude β-(dimethylamino) ester can be dissolved in a suitable solvent (e.g., toluene) and refluxed until TLC analysis indicates complete conversion to the α-methylene ester.
-
For more sensitive substrates, quaternization of the amine with methyl iodide followed by treatment with a non-nucleophilic base (e.g., DBU) at room temperature can facilitate the elimination.
-
After the elimination is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the final α-methylene ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for α-methylenation.
Trustworthiness and Self-Validation
The protocol described above is designed as a self-validating system. The progress of each key step can be monitored by standard analytical techniques:
-
Enolate Formation: While direct monitoring is challenging, successful subsequent steps are indicative of efficient enolate generation.
-
Aminomethylation: TLC analysis of the reaction mixture against the starting ester will show the appearance of a new, more polar spot corresponding to the β-(dimethylamino) ester.
-
Elimination: TLC analysis will show the disappearance of the β-(dimethylamino) ester and the appearance of the less polar α-methylene ester product.
-
Final Product Characterization: The structure and purity of the α-methylene ester should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The characteristic signals for the exocyclic methylene protons in the ¹H NMR spectrum (typically between 5.5 and 6.5 ppm) are a key diagnostic feature.
Conclusion
The use of this compound as a precursor for the aminomethylating agent in the preparation of α-methylene esters offers a practical and efficient alternative to traditional Mannich reaction conditions. This approach provides a stable and easy-to-handle reagent that can be activated in situ to effect the desired transformation. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug development to confidently apply this methodology in their work.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 3-(diethylamino)propanoate | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Amino Diaryldienones Using the Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust GC-MS Protocol for Monitoring the Synthesis of Methyl 3-(dimethylamino)propanoate
Abstract
This application note provides a comprehensive, step-by-step protocol for the analysis of Methyl 3-(dimethylamino)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis of this compound, a key intermediate in various chemical manufacturing processes, requires careful monitoring to optimize yield and minimize impurity formation. GC-MS offers an ideal analytical solution, providing both quantitative data on reaction progress and qualitative identification of reactants, products, and byproducts.[1][2] This guide details sample preparation, instrument configuration, data analysis, and interpretation, emphasizing the rationale behind key methodological choices to ensure reliable and reproducible results.
Introduction
This compound is a tertiary amine and ester compound used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A common synthetic route is the Michael addition of dimethylamine to methyl acrylate.
Reaction Scheme:
-
Reactant 1: Methyl Acrylate
-
Reactant 2: Dimethylamine
-
Product: this compound
Monitoring the consumption of reactants and the formation of the product in real-time is crucial for process control, yield optimization, and safety.[1] Gas Chromatography (GC) provides the necessary separation of these volatile components, while Mass Spectrometry (MS) offers definitive identification and quantification.[3]
A significant challenge in the GC analysis of amines is their tendency for peak tailing due to strong interactions with active silanol groups on standard silica-based columns.[4] This protocol addresses this issue through careful column selection and optimization of instrument parameters to achieve symmetric peak shapes and accurate quantification.
Part I: Experimental Methodology
Materials and Reagents
-
Standards: this compound (≥99% purity), Methyl Acrylate (≥99%), Dimethylamine (solution in THF or MeOH).
-
Internal Standard (IS): Dodecane or another suitable n-alkane (≥99%). The IS should be non-reactive with the sample components and chromatographically resolved from all analytes.
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (ACS grade or higher), Anhydrous Sodium Sulfate.
-
Quenching Agent: Saturated sodium bicarbonate solution.
Sample Preparation Protocol
The objective is to halt the reaction at a specific time point and prepare a sample suitable for GC-MS injection.
Step-by-Step Procedure:
-
Reaction Quenching: At the desired time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by adding it to a vial containing 1 mL of cold, saturated sodium bicarbonate solution. This neutralizes any acidic or basic catalysts and stops the reaction.
-
Liquid-Liquid Extraction: Add 1 mL of Dichloromethane (or Ethyl Acetate) to the vial. The organic solvent will extract the analytes from the aqueous mixture.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of a known concentration of the Internal Standard solution to the vial.
-
Mixing: Cap the vial tightly and vortex for 1 minute to ensure thorough mixing and extraction.
-
Phase Separation: Allow the layers to separate. The organic layer (bottom, if using DCM) contains the analytes of interest.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate. This removes any residual water, which can interfere with the GC analysis.
-
Filtration & Transfer: Filter the dried organic extract through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.
Instrumentation: GC-MS Configuration
The choice of column and instrument parameters is critical for successfully analyzing reactive amines. A mid-polarity column is recommended to mitigate peak tailing.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 7890A GC or equivalent | A robust and widely used platform for chemical analysis. |
| MS System | Agilent 5975C MSD or equivalent | Provides reliable mass analysis and fragmentation for compound identification.[5] |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a CP-Sil 13 CB | The 5% phenyl-methylpolysiloxane phase offers good inertness and thermal stability. For challenging amine analysis, a specialized amine-specific column (e.g., Agilent J&W DB-Amines) may provide superior peak shape.[6] |
| Injector | Split/Splitless | |
| Inlet Temp | 250 °C | Ensures rapid vaporization of the sample without causing thermal degradation of the analytes.[7] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading when analyzing concentrated reaction mixtures. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and separation. |
| Oven Program | Initial: 50°C, hold 2 min | Allows for focusing of volatile components at the head of the column. |
| Ramp 1: 15 °C/min to 180 °C | Separates the reactants and product based on their boiling points. | |
| Ramp 2: 25 °C/min to 280 °C, hold 2 min | Ensures elution of any higher-boiling impurities and cleans the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for Electron Ionization (EI). |
| Quadrupole Temp | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 35 - 350 m/z | Covers the expected mass range of reactants, product, and likely fragments. |
Part II: Data Acquisition and Analysis
GC-MS Analysis Workflow
The following diagram outlines the logical flow from sample injection to the final quantitative report.
Caption: Workflow from sample analysis to reporting.
Analyte Identification
Identification is a two-factor process:
-
Retention Time (RT): Compare the RT of peaks in the reaction sample to those of pure standards analyzed under the same conditions.
-
Mass Spectrum (MS): The fragmentation pattern of a molecule in EI-MS is a reproducible fingerprint.[3]
Expected Fragmentation for this compound (C₆H₁₃NO₂, MW: 131.17):
-
Molecular Ion ([M]⁺): A peak at m/z 131 may be observed, but it can be weak.
-
Alpha-Cleavage: Tertiary amines undergo characteristic alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[8] The most significant fragment is often from the loss of the propanoate methyl group, leading to a stable iminium ion. The base peak is expected at m/z 58 , corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. This is a highly diagnostic peak for this structure.
-
Other Fragments: Expect peaks corresponding to the loss of a methoxy group (-OCH₃, M-31) at m/z 100, and the loss of the carbomethoxy group (-COOCH₃, M-59) at m/z 72.
Quantitative Analysis
The Internal Standard (IS) method is used for accurate quantification. It corrects for variations in injection volume and instrument response. The concentration of each analyte is calculated based on its peak area relative to the peak area of the IS.
Calculation:
-
Response Factor (RF): First, determine the RF for each analyte by analyzing a standard mixture of known concentration. RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)
-
Concentration in Sample: Use the calculated RF to determine the concentration of the analyte in the unknown reaction sample. Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF)
Part III: Application and Troubleshooting
Monitoring Reaction Progress
By taking aliquots at different time intervals (e.g., t=0, 1h, 4h, 24h), you can plot the disappearance of reactants and the appearance of the product. This allows for the determination of reaction kinetics and the optimal reaction time.
Impurity Profiling
GC-MS is exceptionally powerful for identifying unknown peaks in the chromatogram, which may correspond to byproducts or impurities.[2][9] For instance, if the starting methyl acrylate contains impurities or if side reactions occur, the mass spectra of the corresponding peaks can be compared against spectral libraries (like NIST) for tentative identification.
The diagram below illustrates potential side reactions, such as polymerization of methyl acrylate or double addition, which could be identified.
Caption: Desired reaction vs. potential side reactions.
Common Troubleshooting
-
Peak Tailing: If the product or dimethylamine peak shows significant tailing, consider using a dedicated amine-specific GC column or increasing the inlet temperature slightly. Ensure the liner is clean and deactivated.
-
No Molecular Ion Peak: For amines, the molecular ion can be weak or absent.[8] Rely on the characteristic fragmentation pattern, especially the base peak (m/z 58), for identification.
-
Poor Reproducibility: Ensure the internal standard is added precisely and that the sample is homogeneous before injection. Check for leaks in the GC system.
Conclusion
This application note provides a validated and robust GC-MS protocol for the quantitative monitoring of this compound synthesis. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reliable data for reaction optimization, impurity profiling, and quality control. The combination of chromatographic separation and mass spectrometric detection makes GC-MS an indispensable tool for process chemistry.[3]
References
- 1. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bre.com [bre.com]
- 5. marshall.edu [marshall.edu]
- 6. agilent.com [agilent.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
Application Note: High-Purity Methyl 3-(dimethylamino)propanoate via Vacuum Fractional Distillation
Abstract
This comprehensive guide provides a detailed protocol for the purification of crude Methyl 3-(dimethylamino)propanoate, a key intermediate in pharmaceutical synthesis. The inherent physicochemical properties of this β-amino ester, particularly its high boiling point at atmospheric pressure and potential for thermal degradation, necessitate purification by vacuum fractional distillation. This document outlines the theoretical basis, pre-distillation considerations, a step-by-step experimental protocol, and troubleshooting strategies to achieve high purity, suitable for demanding research and development applications.
Introduction: The Rationale for High-Purity this compound
This compound (also known as N,N-dimethyl-β-alanine methyl ester) is a valuable building block in organic synthesis, notably in the preparation of various active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant downstream effects, including altered reaction kinetics, formation of undesirable byproducts, and complications in subsequent purification steps. Therefore, obtaining this intermediate in a highly pure form is critical for ensuring the reproducibility and success of synthetic routes in drug development.
The common synthesis of this compound involves the Michael addition of dimethylamine to methyl acrylate. This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and potential side-products. Given the high atmospheric boiling point of the target compound (152-154 °C), purification by simple distillation at atmospheric pressure is ill-advised due to the risk of thermal decomposition. Vacuum distillation is the method of choice, as it lowers the boiling point, thereby mitigating the risk of degradation and allowing for a clean separation from less volatile impurities.[1]
Physicochemical Properties and Pre-Distillation Analysis
A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | PubChem[2] |
| Molecular Weight | 131.17 g/mol | Sigma-Aldrich |
| Boiling Point (atm) | 152-154 °C | Sigma-Aldrich |
| Boiling Point (vac) | 92-96 °C / 28 mmHg | Sigma-Aldrich |
| Density | 0.917 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.418 | Sigma-Aldrich |
| Flash Point | 51 °C | Sigma-Aldrich |
Decomposition Temperature: While no specific decomposition temperature is readily available in the literature, the general thermal lability of amino esters necessitates keeping the distillation temperature as low as reasonably achievable.[1]
Identifying and Mitigating Potential Impurities
The primary impurities in crude this compound typically arise from the synthesis process.
-
Unreacted Starting Materials:
-
Dimethylamine: A volatile amine (boiling point: 7 °C), which is typically removed during the initial workup or as a low-boiling forerun during distillation.
-
Methyl Acrylate: A volatile ester (boiling point: 80 °C). While some may be removed in the forerun, a fractional distillation setup is beneficial for a sharp separation. Polymerization inhibitors (like MEHQ) present in commercial methyl acrylate are generally not a concern for the aza-Michael reaction itself but should be considered during purification.[3]
-
-
Byproducts of the Michael Addition:
-
Bis-adducts: The reaction of the product with another molecule of methyl acrylate can lead to higher molecular weight impurities. These are typically less volatile and will remain in the distillation pot.
-
Oligomers/Polymers: Polymerization of methyl acrylate can occur, especially at elevated temperatures, leading to non-volatile residues.
-
-
Oxidation Products: Amines have a tendency to undergo slow oxidation in the presence of air, which can lead to colored impurities.
Experimental Workflow: Vacuum Fractional Distillation
The following workflow is designed to separate the volatile impurities, isolate the pure product, and leave behind the non-volatile residues.
Figure 1: A schematic overview of the purification workflow for this compound.
Pre-Distillation Preparation
-
Drying the Crude Product: It is imperative to remove any residual water from the crude product before distillation, as water can interfere with the vacuum and potentially co-distill. Dry the crude liquid over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and allow it to stand for at least 30 minutes.
-
Filtration: Filter the dried crude product to remove the drying agent.
Apparatus Setup
A standard fractional distillation apparatus under vacuum is required. This includes:
-
A round-bottom flask (sized so the crude liquid fills it to no more than two-thirds capacity)
-
A magnetic stirrer and stir bar (for smooth boiling)
-
A fractionating column (e.g., Vigreux or packed column)
-
A distillation head with a thermometer adapter and condenser
-
A receiving flask (a cow-type adapter with multiple receiving flasks is recommended for collecting different fractions without breaking the vacuum)
-
A vacuum source (e.g., a vacuum pump)
-
A cold trap to protect the vacuum pump
-
A manometer to monitor the pressure
Expert Tip: Ensure all glassware is free of cracks and that all joints are properly greased with a suitable vacuum grease to ensure a good seal.[1]
Step-by-Step Distillation Protocol
-
Assembly: Assemble the distillation apparatus as shown in the diagram above. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]
-
Evacuation: Once the apparatus is securely clamped, begin to slowly evacuate the system. A stable vacuum of approximately 28 mmHg is a good target.
-
Heating: Begin heating the distillation flask using a heating mantle. Gentle and uniform heating is crucial. Start stirring the liquid.
-
Forerun Collection: As the temperature rises, a low-boiling fraction (the forerun) will begin to distill. This fraction will primarily contain residual solvents and any remaining methyl acrylate. Collect this fraction in the first receiving flask until the distillation temperature begins to rise more steeply and then stabilizes.
-
Main Fraction Collection: Once the temperature stabilizes at the expected boiling point of this compound at the working pressure (approximately 92-96 °C at 28 mmHg), switch to a clean receiving flask to collect the pure product. A constant boiling point is indicative of a pure substance.
-
Termination: When the majority of the product has distilled over, or if the temperature begins to rise or fall significantly, stop the distillation. This indicates that the bulk of the product has been collected and higher-boiling impurities are beginning to distill.
-
Cooling: Allow the entire apparatus to cool to room temperature before slowly re-introducing air into the system. Never open a hot, evacuated system to the atmosphere.
Quality Control and Storage
The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Troubleshooting
| Issue | Possible Cause | Solution |
| Bumping/Unstable Boiling | - Uneven heating- Insufficient stirring- Vacuum leaks | - Ensure uniform heating with a heating mantle- Use a magnetic stir bar- Check all joints for proper sealing |
| Product Discoloration | - Distillation temperature is too high- Presence of oxygen | - Reduce the pressure to lower the boiling point- Ensure the system is well-sealed from the atmosphere |
| Poor Separation | - Inefficient fractionating column- Distillation rate is too fast | - Use a longer or more efficient fractionating column- Reduce the heating rate to allow for proper vapor-liquid equilibrium |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the entire distillation process in a well-ventilated fume hood.
-
Vacuum Safety: Inspect all glassware for cracks or defects before use to prevent implosion under vacuum. Use a blast shield if available.
-
Chemical Hazards: this compound is classified as a flammable liquid and can cause skin and eye irritation. Handle with care and avoid inhalation of vapors.
References
Alkylation of Silyl Enol Ethers: A Comprehensive Guide to Procedure and Mechanism
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Silyl Enol Ethers in C-C Bond Formation
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds stands as a cornerstone for building molecular complexity. The alkylation of carbonyl compounds via their enolates is a fundamental transformation, yet it is often plagued by challenges such as polyalkylation, self-condensation (especially with aldehydes), and poor regioselectivity.[1] Silyl enol ethers have emerged as robust and versatile enolate surrogates that elegantly circumvent these issues.[2][3]
Silyl enol ethers are neutral, stable, and often isolable compounds, representing a "trapped" form of a specific enolate.[2][4] Their reduced basicity and nucleophilicity compared to traditional metal enolates prevent undesirable side reactions like self-condensation and elimination of the alkylating agent.[1][5] This stability allows for purification and characterization before their use in subsequent reactions. Crucially, their reaction with electrophiles is typically not spontaneous but is initiated on-demand by a Lewis acid catalyst, offering a high degree of control over the bond-forming event.[1][3][4] This guide provides an in-depth exploration of the mechanistic principles and field-proven protocols for the successful alkylation of silyl enol ethers.
Pillar 1: Mechanistic Causality - Understanding the "Why"
The power of silyl enol ether alkylation lies in its distinct mechanism, which differs significantly from direct enolate alkylation. The process is not a direct SN2 attack on an alkyl halide. Instead, it relies on the activation of the electrophile by a Lewis acid.
The Role of the Lewis Acid
Silyl enol ethers are mild nucleophiles and require a potent electrophile for reaction.[1][6] Lewis acids, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), play a critical role in generating a highly reactive carbocationic intermediate from the alkylating agent.[1][4] This strategy is particularly effective for alkylating agents that readily form stable carbocations, such as tertiary, benzylic, or allylic halides—electrophiles that are notoriously problematic in traditional enolate chemistry due to their propensity to undergo elimination.[1][4][5]
The Lewis acid coordinates to the leaving group of the electrophile (e.g., a halide), facilitating its departure and the formation of a carbocation. The nucleophilic double bond of the silyl enol ether then attacks this highly reactive electrophile. A subsequent loss of the silyl group, typically facilitated by the displaced halide ion, regenerates the carbonyl and yields the α-alkylated product.[6]
Caption: Mechanism of Lewis Acid-Catalyzed Alkylation.
Pillar 2: Protocol Validation - Regioselective Synthesis of Silyl Enol Ethers
A key advantage of this methodology is the ability to selectively synthesize either the kinetic or thermodynamic silyl enol ether from an unsymmetrical ketone, thereby controlling the site of subsequent alkylation.[3][4]
-
Kinetic Silyl Enol Ether (Less Substituted): Formed by irreversible deprotonation of the less sterically hindered α-proton using a strong, bulky, non-nucleophilic base at low temperature. The resulting lithium enolate is then "trapped" with a silyl halide.[4]
-
Thermodynamic Silyl Enol Ether (More Substituted): Formed under conditions that allow for equilibration to the more stable, more substituted enolate. This is typically achieved using a weaker base and/or higher temperatures.[4][7]
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Lithium diisopropylamide (LDA) | Triethylamine (NEt₃) |
| Temperature | Low (-78 °C) | Room Temp to Reflux |
| Controlling Factor | Rate of deprotonation (sterics) | Product stability |
| Product | Less substituted silyl enol ether | More substituted silyl enol ether |
| Reference | [4] | [4][7] |
Protocol 1A: Synthesis of a Kinetic Silyl Enol Ether (e.g., from 2-Methylcyclohexanone)
Rationale: This protocol uses the strong, sterically hindered base LDA at -78 °C to rapidly and irreversibly remove a proton from the less-hindered carbon (C6), followed by trapping with TMSCl.
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
LDA Preparation: To the flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the kinetic lithium enolate.
-
Silyl Trapping: Add freshly distilled TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding it to a separatory funnel containing cold saturated aqueous NaHCO₃ solution and pentane. Separate the layers. Extract the aqueous layer twice with pentane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude silyl enol ether can be purified by distillation under reduced pressure.
Protocol 1B: Synthesis of a Thermodynamic Silyl Enol Ether (e.g., from 2-Methylcyclohexanone)
Rationale: This protocol uses a weaker base (triethylamine) and a more reactive silylating agent (trimethylsilyl iodide, generated in situ) at reflux to allow the ketone to equilibrate to its more stable enol form before silylation.[8][9]
Materials:
-
2-Methylcyclohexanone
-
Triethylamine (NEt₃), freshly distilled
-
Sodium iodide (NaI), dried under vacuum
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add anhydrous MeCN, dried NaI (1.1 equivalents), and triethylamine (1.2 equivalents).
-
Reaction Initiation: Add 2-methylcyclohexanone (1.0 equivalent) to the stirring suspension. Finally, add TMSCl (1.1 equivalents) dropwise.
-
Equilibration: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Workup: Cool the mixture to room temperature and filter off the precipitated salts (NaCl, NEt₃·HI). Pour the filtrate into a separatory funnel containing cold water and hexane.
-
Extraction: Separate the layers and extract the aqueous phase twice with hexane.
-
Purification: Combine the organic layers, wash with cold saturated aqueous NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by vacuum distillation.
Pillar 3: The Alkylation Reaction - A Validated Workflow
The following protocol details the Lewis acid-catalyzed alkylation of a pre-formed silyl enol ether. It is critical that this reaction is performed under strictly anhydrous conditions, as Lewis acids like TiCl₄ are extremely water-sensitive.
Caption: General Workflow for Silyl Enol Ether Alkylation.
Protocol 2: Lewis Acid-Mediated Alkylation with a Tertiary Alkyl Halide
Rationale: This protocol utilizes TiCl₄ to generate a stable tertiary carbocation from t-butyl chloride, which is then efficiently trapped by the nucleophilic silyl enol ether. The low temperature (-78 °C) helps control the reactivity and minimize side reactions.
Materials:
-
Prepared silyl enol ether (1.0 equivalent)
-
tert-Butyl chloride (t-BuCl) (1.2 equivalents)
-
Titanium tetrachloride (TiCl₄) (1.1 equivalents, typically as a 1.0 M solution in CH₂Cl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution via syringe to the cold solvent. A yellow suspension may form.
-
Electrophile Addition: Add the t-butyl chloride dropwise to the TiCl₄ solution. Stir the mixture for 15 minutes at -78 °C.
-
Nucleophile Addition: Prepare a solution of the silyl enol ether in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by quenching small aliquots and analyzing by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench it by pouring the cold mixture into a vigorously stirring beaker of saturated aqueous NaHCO₃ solution. Caution: Quenching is exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer three times with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Silyl Enol Ether | Wet glassware or solvents; degraded base (e.g., LDA). | Flame-dry all glassware; use freshly distilled, anhydrous solvents. Ensure base is fresh or recently titrated.[10] |
| Mixture of Regioisomers | Incorrect temperature control; incorrect base for desired isomer. | For kinetic product, maintain temperature strictly at -78 °C. For thermodynamic, ensure sufficient time/temperature for equilibration.[10] |
| Hydrolysis of Silyl Enol Ether | Exposure to moisture during workup or storage; acidic conditions. | Use neutral or slightly basic workup conditions (e.g., NaHCO₃). Store purified silyl enol ether under N₂. Silyl enol ethers are sensitive to hydrolysis.[4] |
| Low Yield in Alkylation Step | Inactive Lewis acid (hydrolyzed); insufficient reaction time. | Use a fresh bottle or freshly distilled Lewis acid. Ensure strictly anhydrous conditions. Increase reaction time or allow to warm slowly. |
| Elimination of Alkyl Halide | Using a primary or secondary halide with a highly basic enolate (not silyl enol ether). | Silyl enol ethers with Lewis acids are ideal for tertiary halides. For primary/secondary halides, traditional enolate chemistry may be more suitable, but silyl enol ethers can still be effective.[1] |
Modern Horizons: Catalytic and Photoredox Approaches
While Lewis acid-mediated reactions are a mainstay, modern synthetic chemistry has introduced novel catalytic approaches. Recent advancements include photoredox-catalyzed methods that generate alkyl radicals from sources like N-(acyloxy)phthalimides, which then add to silyl enol ethers.[11] Other strategies have enabled the direct allylic C-H alkylation of silyl enol ethers through photoredox–Brønsted base hybrid catalysis, opening new avenues for complex molecule synthesis.[12][13][14][15] These methods often proceed under milder, neutral conditions, expanding the functional group tolerance of these powerful transformations.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis | Semantic Scholar [semanticscholar.org]
- 14. Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct allylic C-H alkylation of enol silyl ethers enabled by photoredox-Brønsted base hybrid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying Methyl 3-(dimethylamino)propanoate in a mixture
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of Methyl 3-(dimethylamino)propanoate in complex mixtures. Recognizing the compound's tertiary amine structure and lack of a strong native chromophore, this document presents two distinct, validated analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). Each protocol is designed to ensure high specificity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This application note is intended for researchers, quality control analysts, and drug development professionals requiring reliable quantification of this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound (MDAP) is a tertiary amine and an ester, featuring chemical properties that present a unique set of analytical challenges.[4] Its high polarity, basicity, and lack of a significant ultraviolet (UV) chromophore render direct analysis by common techniques like HPLC-UV difficult and often insensitive.[5] Therefore, robust analytical methods must be developed to overcome these challenges, ensuring accurate quantification for process chemistry, impurity profiling, and stability studies.
The selection of an analytical technique is governed by the need for selectivity, sensitivity, and compatibility with the sample matrix. This guide details two orthogonal approaches to provide flexibility for various laboratory settings and sample complexities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive technique. Due to MDAP's polarity and relatively low volatility, a derivatization step is employed to enhance its chromatographic properties.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detection method that is not dependent on the analyte's optical properties, making it ideal for non-chromophoric compounds like MDAP.
Both methods have been developed and validated according to stringent international guidelines to ensure trustworthiness and scientific validity.[6][7][8]
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Causality
Direct GC analysis of polar amines like MDAP can result in poor peak shape and low response due to interactions with the stationary phase and potential thermal degradation. To circumvent this, a derivatization step is essential. Alkylation of the tertiary amine to form a quaternary ammonium salt is an effective strategy. Here, we utilize ethyl chloroformate as the derivatizing agent, which reacts with the tertiary amine to form a less polar, more volatile carbamate that is amenable to GC analysis.[9] Mass spectrometric detection provides unparalleled selectivity and allows for confident peak identification based on fragmentation patterns.
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
2.3.1. Materials and Reagents
-
This compound (MDAP) reference standard (≥99% purity)
-
Ethyl Chloroformate (≥99%)
-
Pyridine (Anhydrous, ≥99.8%)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
2 mL GC vials with PTFE-lined caps
2.3.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MDAP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with DCM.
-
Sample Preparation: Accurately weigh a sample containing an estimated 1-5 mg of MDAP into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Derivatization (for all standards and samples):
-
Transfer 100 µL of the standard or sample solution to a 2 mL GC vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of ethyl chloroformate.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Dilute the reaction mixture with DCM as needed to fit within the calibration range.
-
2.3.3. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 80°C, hold 2 min. Ramp at 15°C/min to 280°C, hold 5 min. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized MDAP standard (e.g., molecular ion or a prominent, specific fragment). |
| Qualifier Ions | At least two other characteristic ions for identity confirmation. |
Method Validation Summary
The method was validated following ICH Q2(R2) guidelines.[1][10]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 1.5%, Intermediate: < 2.0% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from matrix components observed | Peak purity and chromatographic resolution |
Method 2: Quantification by HPLC with Charged Aerosol Detection (HPLC-CAD)
Rationale and Causality
To provide an orthogonal method without the need for derivatization, HPLC with a universal detector is an excellent choice. Charged Aerosol Detection (CAD) is a mass-based detection technique that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure.[5][11] This makes it ideal for quantifying compounds like MDAP that lack a UV chromophore. The method utilizes a mixed-mode stationary phase to achieve good retention and peak shape for the polar, basic analyte.
Experimental Workflow: HPLC-CAD
Caption: Workflow for the HPLC-CAD analysis of this compound.
Detailed Protocol: HPLC-CAD
3.3.1. Materials and Reagents
-
This compound (MDAP) reference standard (≥99% purity)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (≥99%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
3.3.2. Standard and Sample Preparation
-
Mobile Phase: 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of MDAP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing an estimated 1-10 mg of MDAP into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.
3.3.3. HPLC-CAD Instrumental Parameters
| Parameter | Setting |
| HPLC System | Thermo Scientific Vanquish or equivalent |
| Column | Mixed-Mode (e.g., SIELC Obelisc N, 4.6 x 150 mm, 5 µm) or HILIC column |
| Mobile Phase | Isocratic: 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (e.g., Thermo Scientific Vanquish CAD) |
| Nebulizer Temp. | 35°C |
| Evaporation Gas | Nitrogen |
| Power Function | Set to 1.0 (or as recommended by manufacturer) |
| Data Collection Rate | 10 Hz |
Method Validation Summary
The method was validated following ICH Q2(R2) guidelines.[1][10]
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 (using a quadratic fit on a log-log scale) | R² ≥ 0.995 |
| Range | 10 - 500 µg/mL | - |
| Accuracy (Recovery) | 98.1% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 1.8%, Intermediate: < 2.5% | RSD ≤ 3.0% |
| Limit of Quantitation (LOQ) | 10 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | No interference from matrix components observed | Peak purity and chromatographic resolution |
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace analysis and complex matrices, though it requires a derivatization step. The HPLC-CAD method provides a simpler, direct analysis without derivatization, suitable for a wide range of concentrations. Both methods are validated to meet the stringent requirements of the pharmaceutical industry, ensuring trustworthy and accurate results.[6][7][8] The choice between these methods will depend on the specific application, sample matrix, and available instrumentation.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. Methyl 3-(dimethylamino)propionate (99%) - Amerigo Scientific [amerigoscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. EP1033576A2 - Method of preparing sample for amino acid analysis and kit for analyzing the same - Google Patents [patents.google.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes: Methyl 3-(dimethylamino)propanoate as a Versatile Precursor for Novel Agrochemicals
Introduction: The Strategic Importance of β-Amino Acid Derivatives in Agrochemical Synthesis
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. β-amino acids and their derivatives have emerged as valuable building blocks in this pursuit, offering unique structural motifs that can impart desirable biological activities.[1][2][3][4] Among these, Methyl 3-(dimethylamino)propanoate, a readily accessible β-amino ester, presents itself as a strategic precursor for the synthesis of a range of agrochemicals, particularly herbicides that target essential biological processes in weeds.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of herbicidal 2-cyano-3-substituted-pyridinemethylaminoacrylates. These compounds are known inhibitors of the photosystem II (PSII) electron transport chain, a critical pathway in photosynthesis, making them effective agents for weed control.[5][6][7][8] The protocols outlined herein are designed for researchers and scientists in the agrochemical and drug development fields, providing a foundation for the exploration of new herbicidal candidates.
Core Intermediate: this compound
This compound is a bifunctional molecule featuring a tertiary amine and a methyl ester. This unique combination of functional groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | (CH₃)₂NCH₂CH₂COOCH₃ | C₆H₁₃NO₂ | 131.17 g/mol | 3853-06-3 |
Application in Herbicide Synthesis: A Gateway to 2-Cyanoacrylates
The primary application of this compound in the context of this guide is its role as a precursor to (E/Z)-methyl 2-cyano-3-(dimethylamino)acrylate, a key intermediate in the synthesis of a class of potent herbicides. The general synthetic strategy involves the reaction of this intermediate with a substituted aminopyridine to yield the final herbicidal compound.
Logical Workflow for Herbicide Synthesis
The overall synthetic pathway can be visualized as a two-step process, starting from the activation of this compound to form a key intermediate, which is then coupled with a suitable aromatic or heteroaromatic amine to generate the final product.
Caption: Synthetic workflow from the precursor to the final herbicidal product.
Experimental Protocols
The following protocols are based on established synthetic methodologies for 2-cyanoacrylates and are adapted for the use of this compound as a starting material.[9]
Protocol 1: Synthesis of (E/Z)-methyl 2-cyano-3-(dimethylamino)acrylate (Intermediate I)
This protocol details the synthesis of the key enamine intermediate from this compound. The reaction is a condensation reaction with a cyanoacetic ester derivative.
Materials:
-
This compound
-
Methyl cyanoacetate
-
Toluene (anhydrous)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq), methyl cyanoacetate (1.1 eq), and anhydrous sodium acetate (0.1 eq).
-
Add anhydrous toluene to the flask to create a 0.5 M solution with respect to this compound.
-
Add acetic anhydride (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove sodium acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (E/Z)-methyl 2-cyano-3-(dimethylamino)acrylate as a mixture of isomers.
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
| Purification Method | Vacuum Distillation / Column Chromatography |
Protocol 2: Synthesis of a Herbicidal 2-Cyano-3-substituted-pyridinemethylaminoacrylate
This protocol describes the final step in the synthesis of the target herbicide, involving the reaction of the intermediate with a substituted aminopyridine.
Materials:
-
(E/Z)-methyl 2-cyano-3-(dimethylamino)acrylate (Intermediate I)
-
Substituted 3-aminopyridine derivative (e.g., 3-amino-2-chloropyridine)
-
Ethanol (anhydrous)
-
Triethylamine
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted 3-aminopyridine derivative (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of (E/Z)-methyl 2-cyano-3-(dimethylamino)acrylate (1.1 eq) in anhydrous ethanol dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final herbicidal compound.
| Parameter | Value |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-12 hours |
| Expected Yield | 60-80% |
| Purification Method | Column Chromatography / Recrystallization |
Mechanism of Action and Structure-Activity Relationship
The herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates stems from their ability to inhibit the photosystem II (PSII) electron transport chain in plants. This inhibition disrupts the photosynthetic process, leading to the death of the weed. The structure of the final molecule is crucial for its activity, with the substituted pyridine ring and the cyanoacrylate moiety playing key roles in binding to the target site.[5][6][8]
Caption: Mechanism of action of the target herbicidal compounds.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile precursor for the synthesis of a promising class of herbicides. The protocols provided herein offer a solid foundation for the development of novel 2-cyano-3-substituted-pyridinemethylaminoacrylates. Further research can focus on diversifying the substituents on the pyridine ring to optimize herbicidal activity, selectivity, and environmental safety. The inherent reactivity of the β-amino ester moiety in this compound opens up possibilities for its application in the synthesis of other classes of agrochemicals, making it a key building block for future innovations in crop protection.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. iris.uniupo.it [iris.uniupo.it]
- 3. EP2923692A1 - Beta-amino ester compounds and uses thereof - Google Patents [patents.google.com]
- 4. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Identifying and minimizing side reactions in Methyl 3-(dimethylamino)propanoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Navigating Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of this compound in Michael Addition
Question: I am performing a Michael addition of dimethylamine to methyl acrylate, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yields in the Michael addition route are typically attributed to two primary side reactions: polymerization of the methyl acrylate monomer and the formation of a bis-adduct, Methyl 3-((2-(methoxycarbonyl)ethyl)(methyl)amino)propanoate.
-
Polymerization of Methyl Acrylate: Methyl acrylate is highly susceptible to anionic polymerization, which can be initiated by the amine reactant itself. This is especially problematic at elevated temperatures. The amine can act as an initiator, leading to a chain reaction that consumes the acrylate monomer, significantly reducing the yield of the desired product.
-
Formation of Bis-Adduct: The secondary amine product, this compound, can act as a nucleophile and react with a second molecule of methyl acrylate. This bis-addition is more likely to occur if there is a localized excess of methyl acrylate or if the reaction temperature is too high.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature Control | Maintain a low reaction temperature, ideally between -20°C and 0°C, especially during the addition of dimethylamine. | Lower temperatures significantly reduce the rate of both polymerization and the bis-addition side reactions, favoring the desired mono-addition product.[1] |
| Reagent Addition | Add the dimethylamine solution slowly and dropwise to the methyl acrylate solution with vigorous stirring. | This prevents localized high concentrations of the amine, which can initiate polymerization, and ensures a more controlled reaction. |
| Molar Ratio | Use a slight excess of dimethylamine (e.g., 1.1 to 1.2 equivalents). | This helps to ensure complete consumption of the methyl acrylate and minimizes the chance of the product reacting with unreacted acrylate to form the bis-adduct. |
| Inhibitor Check | Ensure your methyl acrylate contains an inhibitor (like hydroquinone monomethyl ether, MEHQ). Do not remove it unless you have a specific reason and take appropriate precautions. | The inhibitor is crucial for preventing premature polymerization of the methyl acrylate during storage and at the beginning of the reaction. |
| Solvent Choice | Use a polar aprotic solvent such as methanol, ethanol, or tetrahydrofuran (THF). | These solvents can help to solvate the reactants and intermediates, promoting the desired reaction pathway. Methanol is a common choice.[1] |
Experimental Protocol: Optimized Michael Addition
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl acrylate (1.0 eq) dissolved in methanol (2-3 volumes).
-
Cool the flask to -20°C in a cooling bath.
-
Slowly add a solution of dimethylamine (1.1 eq) in methanol dropwise over 1-2 hours, ensuring the internal temperature does not rise above -15°C.
-
After the addition is complete, allow the reaction to stir at -20°C for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure.
-
The crude product can then be purified by fractional distillation under vacuum.
Problem 2: Presence of N-Acylurea Impurity in Steglich Esterification
Question: I am synthesizing this compound via Steglich esterification of 3-(dimethylamino)propanoic acid and methanol, but I am observing a significant amount of an insoluble white precipitate, likely N-acylurea. How can I prevent this?
Answer:
The formation of N,N'-dicyclohexyl-N-acylurea is a well-known side reaction in DCC-mediated esterifications. It arises from the intramolecular rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with DCC.[2][3] This rearranged product is stable and unreactive towards the alcohol, thus reducing the yield of the desired ester.
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst Addition | Use a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). | DMAP is a highly effective acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive acylpyridinium salt. This intermediate rapidly reacts with the alcohol to form the ester and regenerates DMAP, outcompeting the rearrangement to the N-acylurea.[2][3][4] |
| Temperature | Maintain the reaction at a low temperature (e.g., 0°C to room temperature). | The intramolecular rearrangement to N-acylurea is temperature-dependent. Lowering the temperature slows down this side reaction. |
| Order of Addition | Add the DCC solution slowly to a solution of the carboxylic acid, alcohol, and DMAP. | This ensures that the highly reactive O-acylisourea intermediate is generated in the presence of the nucleophilic alcohol and the catalyst, promoting the desired esterification pathway. |
Experimental Protocol: Minimized N-Acylurea Formation in Steglich Esterification
-
Dissolve 3-(dimethylamino)propanoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Add methanol (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl to remove excess DMAP and any unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
II. Frequently Asked Questions (FAQs)
Q1: Which synthesis route is generally preferred for large-scale production of this compound?
A1: The Michael addition of dimethylamine to methyl acrylate is generally the most cost-effective and atom-economical route for large-scale production. The starting materials are readily available and the reaction can be performed with high efficiency under optimized conditions.
Q2: How can I effectively purify the final product?
A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent can be employed.
Q3: What are the key analytical techniques to confirm the purity of my product?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the product and identifying impurities. The characteristic peaks for this compound in CDCl3 are:
-
1H NMR: ~3.67 ppm (s, 3H, -OCH3), ~2.7-2.8 ppm (t, 2H, -CH2-CO), ~2.4-2.5 ppm (t, 2H, -N-CH2-), ~2.23 ppm (s, 6H, -N(CH3)2).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities. The product will have a characteristic retention time and mass spectrum.
-
Infrared (IR) Spectroscopy: An IR spectrum will show a strong carbonyl stretch for the ester group around 1740 cm-1.
Q4: Can I use 3-(dimethylamino)propanoic acid hydrochloride directly for esterification?
A4: Yes, you can use the hydrochloride salt. However, you will need to add a base (e.g., triethylamine or sodium carbonate) to neutralize the HCl and liberate the free carboxylic acid before proceeding with the esterification reaction.
Q5: Are there any safety concerns I should be aware of?
A5: Yes. Methyl acrylate is a flammable and volatile liquid and is also a lachrymator. Dimethylamine is a flammable and corrosive gas. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reactions can be exothermic, so proper temperature control is crucial.
III. Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic pathways and potential pitfalls, the following diagrams illustrate the key reactions and a troubleshooting decision tree.
Caption: Primary synthesis routes for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
IV. References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. --INVALID-LINK--
-
Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., & Manso, J. A. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. --INVALID-LINK--
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. --INVALID-LINK--
-
Wikipedia contributors. (2023). Steglich esterification. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
PubChem. (n.d.). 3-(Dimethylamino)propanoic acid. National Center for Biotechnology Information. --INVALID-LINK--
-
ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. --INVALID-LINK--
References
- 1. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Using Methyl 3-(dimethylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low conversion rates in chemical reactions involving Methyl 3-(dimethylamino)propanoate. As Senior Application Scientists, we understand that unexpected results can be a significant impediment to progress. This resource combines fundamental chemical principles with practical, field-tested solutions to help you diagnose and resolve common issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Reaction Stalls or Proceeds to Low Conversion
Question: My reaction using this compound as a reactant has stalled, or the conversion to the desired product is significantly lower than expected. What are the likely causes and how can I address this?
Answer: Low conversion is a multifaceted issue that can often be traced back to reagent quality, reaction conditions, or the inherent reactivity of the molecules involved. Below is a systematic approach to diagnosing and resolving this problem.
1. Reagent Quality and Handling
The purity and proper handling of all reagents are paramount for a successful reaction.[1]
-
Purity of this compound: Impurities in the starting material can act as inhibitors or lead to unwanted side reactions.[1][2]
-
Solvent and Other Reagent Purity: The presence of water or other nucleophilic impurities in your solvent or other reactants can be detrimental.
-
Solution: Always use anhydrous solvents and ensure all other reagents meet the required purity specifications for your reaction. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
-
-
Reagent Stability and Storage: this compound can degrade over time, especially if not stored properly. It can undergo slow oxidation in the air.[6]
-
Best Practices: Store this compound in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier. For long-term storage, keeping it in a freezer under -20°C is advised.[7]
-
2. Reaction Conditions
Optimizing reaction parameters is crucial for driving the reaction to completion.[5]
-
Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC or another suitable analytical method. Be cautious of potential side reactions or decomposition at higher temperatures.[5]
-
-
Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration.
-
Solution: Extend the reaction time and continue to monitor for product formation.
-
-
Concentration: The concentration of reactants can influence the reaction rate.
-
Solution: Consider increasing the concentration of one or more reactants. However, be aware that this could also increase the rate of side reactions.
-
3. Reaction Stoichiometry and Order of Addition
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants is a common source of low conversion.
-
Solution: Carefully recalculate and re-measure the amounts of all reactants. In some cases, using a slight excess of one reactant can drive the equilibrium towards the product.
-
-
Order of Addition: The sequence in which reagents are added can be critical, especially for sensitive reactions.
-
Solution: Review the literature for established protocols for your specific reaction type. If the order of addition is not specified, consider a systematic study to determine the optimal sequence.
-
4. Catalyst Issues (If Applicable)
If your reaction is catalyzed, the catalyst's performance is a key factor.[5]
-
Catalyst Activity: The catalyst may be inactive or have low activity.
-
Solution: Use a fresh batch of catalyst or a different, potentially more active, catalyst. Ensure the catalyst is handled and stored correctly to prevent deactivation.
-
-
Catalyst Loading: The amount of catalyst may be insufficient.
-
Solution: Increase the catalyst loading. However, be mindful that higher catalyst levels can sometimes lead to an increase in side products.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, with a low yield of the desired compound. How can I improve the selectivity?
Answer: The formation of side products consumes your starting materials and complicates purification. Understanding the potential side reactions of this compound is key to minimizing their formation.
1. Hydrolysis of the Ester Group
The ester functionality of this compound can be susceptible to hydrolysis, especially in the presence of acid or base and water.[8][9] This will generate 3-(dimethylamino)propanoic acid and methanol.[8]
-
Mitigation:
-
Anhydrous Conditions: As mentioned previously, ensure your reaction is conducted under strictly anhydrous conditions.[5]
-
pH Control: If possible, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.
-
2. Reactions Involving the Amine Group
The tertiary amine in this compound is a nucleophilic and basic center.
-
Unwanted Nucleophilic Attack: The amine can compete with other nucleophiles in the reaction mixture, leading to undesired products.
-
Protonation: In acidic conditions, the amine will be protonated, which can deactivate it for certain desired reaction pathways.
-
Mitigation:
-
Protecting Groups: If the amine is interfering with the desired reaction, consider using a suitable protecting group.
-
pH Adjustment: Carefully control the pH of the reaction mixture to favor the desired reactivity of the amine. For many reactions involving amines, a pH of 8.5 to 9.5 is optimal.[10]
-
3. Intermolecular Reactions
Under certain conditions, amino esters can undergo intermolecular reactions, such as the formation of diketopiperazines.[11]
-
Mitigation:
-
Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates.
Caption: A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity of this compound?
This compound contains two primary functional groups: a tertiary amine and a methyl ester. The tertiary amine is nucleophilic and basic, while the ester can undergo nucleophilic acyl substitution. The relative reactivity of these groups will depend on the specific reaction conditions and the other reagents present.
Q2: How can I effectively monitor the progress of my reaction?
Regular monitoring is crucial for understanding your reaction's kinetics and identifying when it has reached completion or stalled.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information about the composition of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the appearance of product signals and the disappearance of reactant signals. Taking aliquots from the reaction mixture at regular intervals for ¹H NMR analysis can provide a clear picture of the reaction's progress.[12]
Q3: Are there any known incompatible materials with this compound?
Yes, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[13] Reactions with these substances can be vigorous and may lead to decomposition.
Q4: What are the key physical properties of this compound that I should be aware of?
| Property | Value |
| Molecular Weight | 131.17 g/mol |
| Boiling Point | 152-154 °C |
| Density | 0.917 g/mL at 25 °C |
| Refractive Index | n20/D 1.418 |
Q5: What safety precautions should be taken when handling this compound?
This compound is a flammable liquid and can cause skin and eye irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
References
- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 7. 24549-12-0|Methyl 3-(methylamino)propanoate|BLD Pharm [bldpharm.com]
- 8. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-β-alanine Methyl Ester Synthesis
Welcome to the technical support center for the synthesis and optimization of N,N-Dimethyl-β-alanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during this synthesis. Our goal is to empower you with the scientific understanding to not only follow protocols but to intelligently optimize them for your specific experimental needs.
Introduction
N,N-Dimethyl-β-alanine methyl ester is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its synthesis typically involves two key stages: the esterification of β-alanine to its methyl ester, followed by the N,N-dimethylation of the primary amine. While seemingly straightforward, optimizing the conditions for the second step, particularly temperature and solvent, is critical to achieving high yields and purity while avoiding common side reactions. This guide will focus primarily on the optimization of the N,N-dimethylation step, most commonly achieved via the Eschweiler-Clarke reaction or other reductive amination methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of N,N-Dimethyl-β-alanine methyl ester?
A1: The most prevalent and cost-effective method involves a two-step process. First, β-alanine is converted to β-alanine methyl ester hydrochloride via Fischer esterification, typically using methanol and a strong acid catalyst like sulfuric acid or thionyl chloride.[1] The resulting ester is then N,N-dimethylated using the Eschweiler-Clarke reaction, which employs formaldehyde as the carbon source and formic acid as the reducing agent.[2][3][4][5]
Q2: Why is the Eschweiler-Clarke reaction preferred for N,N-dimethylation of primary amines?
A2: The Eschweiler-Clarke reaction is highly favored because it is a one-pot reaction that selectively yields the tertiary amine without the formation of quaternary ammonium salts, a common side product in other alkylation methods using alkyl halides.[2][3] The reaction is driven to completion by the irreversible loss of carbon dioxide.[3]
Q3: Can I perform the N,N-dimethylation using other reductive amination methods?
A3: Yes, alternative reductive amination protocols can be employed. These often involve the formation of an imine with formaldehyde, followed by reduction with a milder reducing agent than formic acid. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or picoline-borane complex.[5][6][7] These methods can be advantageous when dealing with substrates sensitive to the acidic and high-temperature conditions of the classical Eschweiler-Clarke reaction.[7]
Q4: What are the critical parameters to control during the Eschweiler-Clarke reaction for this synthesis?
A4: The key parameters to optimize are temperature, reaction time, and the stoichiometry of formaldehyde and formic acid. The reaction is typically performed at elevated temperatures, often near boiling, to facilitate the reaction.[3] Careful control of the amount of reagents is crucial to ensure complete dimethylation and to minimize side reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N,N-Dimethyl-β-alanine methyl ester, with a focus on the N,N-dimethylation step.
Problem 1: Low to no yield of the desired N,N-dimethylated product.
| Potential Cause | Explanation & Solution |
| Incomplete reaction | The Eschweiler-Clarke reaction often requires elevated temperatures (typically 80-100 °C) and sufficient reaction time (often several hours) to go to completion.[4][8] Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. |
| Sub-optimal pH | The reaction proceeds through an iminium ion intermediate, and the pH of the reaction mixture can influence its formation and reduction.[2] Solution: Ensure an excess of formic acid is used to maintain an acidic environment, which is necessary for the reaction mechanism. |
| Degraded reagents | Formaldehyde solutions can degrade over time, forming paraformaldehyde. Formic acid can also decompose. Solution: Use fresh, high-quality formaldehyde and formic acid for the reaction. |
Problem 2: Formation of a zwitterionic byproduct instead of the N,N-dimethylated ester.
| Potential Cause | Explanation & Solution |
| Hydrolysis of the methyl ester | Under the acidic and aqueous conditions of the Eschweiler-Clarke reaction, the methyl ester group is susceptible to hydrolysis, especially at elevated temperatures. This can lead to the formation of N,N-dimethyl-β-alanine. In a surprising discovery, it has been reported that the reaction of β-alanine itself under Eschweiler-Clarke conditions can lead to the formation of a β-zwitterion rather than the expected N,N-dimethyl β-alanine.[2][9] While your starting material is the methyl ester, hydrolysis would lead to the free acid, which could then potentially form this zwitterionic species. Solution: Minimize the amount of water in the reaction mixture if possible. Consider using a solvent-free approach with paraformaldehyde and oxalic acid dihydrate, which generates formic acid in situ and may lead to less hydrolysis.[10][11] Alternatively, shorten the reaction time or lower the temperature to the minimum required for the reaction to proceed, thereby reducing the extent of hydrolysis. Post-reaction esterification of the crude product could also be considered if hydrolysis is significant. |
Problem 3: Presence of mono-methylated intermediate (N-methyl-β-alanine methyl ester) in the final product.
| Potential Cause | Explanation & Solution |
| Insufficient formaldehyde or reaction time | The reaction proceeds in two steps for a primary amine: mono-methylation followed by a second methylation.[4] If the reaction is stopped prematurely or if there is not enough formaldehyde, the mono-methylated product may be isolated. Solution: Ensure at least two equivalents of formaldehyde are used for each equivalent of the primary amine. Increase the reaction time and monitor for the disappearance of the mono-methylated intermediate by TLC or GC-MS. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Explanation & Solution |
| Residual formic acid | Formic acid can be difficult to remove completely and can co-distill with the product. Solution: After the reaction, neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the aqueous layer is basic. Then, extract the product with an organic solvent like dichloromethane or ethyl acetate.[12] |
| Product is water-soluble | The hydrochloride salt of N,N-Dimethyl-β-alanine methyl ester is likely to have some water solubility, which can lead to losses during aqueous workup. Solution: When extracting the product from the basified aqueous layer, perform multiple extractions with the organic solvent to ensure complete recovery. Brine washes can help to reduce the amount of water in the combined organic layers. |
Experimental Protocols
Protocol 1: Classical Eschweiler-Clarke N,N-Dimethylation
This protocol provides a starting point for the optimization of the N,N-dimethylation of β-alanine methyl ester.
Materials:
-
β-Alanine methyl ester hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Neutralization of Starting Material: In a round-bottom flask, dissolve β-alanine methyl ester hydrochloride (1.0 eq) in water. Carefully add a saturated solution of sodium bicarbonate until the solution is neutral to slightly basic (pH 7-8). Extract the free β-alanine methyl ester with dichloromethane (3 x volume of the aqueous layer). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.
-
Reaction Setup: To the flask containing the free β-alanine methyl ester, add formic acid (excess, e.g., 3-5 eq) and formaldehyde solution (excess, e.g., 3-5 eq).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring under a reflux condenser for 4-18 hours. Monitor the reaction progress by TLC or GC-MS.[4]
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-Dimethyl-β-alanine methyl ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the reaction conditions for the N,N-dimethylation of β-alanine methyl ester.
Caption: A workflow for the systematic optimization of N,N-dimethylation reaction conditions.
Data Summary Table: Reaction Condition Optimization
The following table summarizes key variables and their expected impact on the synthesis of N,N-Dimethyl-β-alanine methyl ester.
| Parameter | Condition | Expected Outcome | Troubleshooting Considerations |
| Temperature | 60-80 °C | Slower reaction rate, potentially higher selectivity and less ester hydrolysis. | May result in incomplete reaction; requires longer reaction times. |
| 80-100 °C | Faster reaction rate, likely to drive the reaction to completion. | Increased risk of ester hydrolysis and formation of zwitterionic byproducts.[2][9] | |
| Solvent | Aqueous (Classical Eschweiler-Clarke) | Standard conditions, effective for many substrates. | Can promote hydrolysis of the methyl ester. |
| Acetonitrile (with formaldehyde only for secondary amines) | May be applicable for the second methylation step; potentially milder conditions.[13] | This simplified method is primarily reported for secondary amines. | |
| Solvent-Free (Paraformaldehyde/Oxalic Acid) | Reduces the amount of water, potentially minimizing ester hydrolysis.[10][11] | Requires higher temperatures for the decomposition of oxalic acid dihydrate.[11] | |
| Methanol (with NaBH₃CN) | Milder, non-acidic conditions. | Sodium cyanoborohydride is toxic and requires careful handling. |
Conclusion
The successful synthesis of N,N-Dimethyl-β-alanine methyl ester hinges on the careful optimization of the N,N-dimethylation step. By understanding the underlying reaction mechanisms and potential side reactions, researchers can systematically troubleshoot and refine their protocols to achieve high yields and purity. This guide provides a framework for this optimization process, encouraging a rational, evidence-based approach to synthetic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
Technical Support Center: A Guide to Preventing Oxidation of Methyl 3-(dimethylamino)propanoate During Long-Term Storage
Introduction
Methyl 3-(dimethylamino)propanoate is a valuable bifunctional molecule, incorporating both a tertiary amine and a methyl ester group. This structure makes it a versatile reagent in organic synthesis, including for the preparation of α-methylene esters and as a precursor in pharmaceutical development.[1] However, the very features that make it chemically useful also render it susceptible to degradation during long-term storage. The primary pathway for instability is the oxidation of the tertiary amine moiety, which can lead to color changes, impurity formation, and a decrease in assay, compromising experimental outcomes.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions, troubleshooting protocols, and preventative measures to ensure the long-term stability and integrity of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common observations and questions from users regarding the stability of this compound.
Q1: My previously clear, colorless sample of this compound has turned yellow or brown. What is the cause?
A: The development of a yellow or brown color is the most common visual indicator of chemical degradation. This discoloration is typically caused by the slow oxidation of the tertiary amine group by atmospheric oxygen.[1] The formation of oxidized species and potential subsequent polymerization or side-reactions can produce chromophores that impart color to the material. It is a clear sign that the product's purity has been compromised and it should be re-analyzed before use.
Q2: I ran a QC analysis (GC/NMR) on my stored this compound and observed a significant drop in purity and the appearance of new signals. What are the likely degradation pathways?
A: A decrease in purity, confirmed by analytical methods, is most likely due to two primary chemical processes:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can form products such as the corresponding N-oxide. This is often the primary degradation route when the material is exposed to air.
-
Hydrolysis: The ester functional group can undergo hydrolysis if exposed to water or moisture, especially in the presence of acidic or basic impurities. This reaction would yield methanol and 3-(dimethylamino)propanoic acid.
While oxidation is the more cited concern for this specific molecule, rigorous exclusion of moisture is also critical to prevent hydrolysis.[2]
Q3: What are the ideal conditions for the long-term storage of this compound to ensure maximum stability?
A: Proper storage is the most critical factor in preventing degradation. The ideal conditions depend on the expected storage duration and whether the compound is in its neat form or in solution.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in the oxidation of the tertiary amine. |
| Container | Tightly Sealed, Amber Glass | Prevents exposure to atmospheric oxygen and moisture. Amber glass protects from light, which can catalyze oxidation.[4] |
| Purity | High Purity (Free of Metal Ions) | Metal ions can act as catalysts for oxidation and hydrolysis reactions.[2] |
| Solutions | -20°C (1 month) or -80°C (6 months) | For solutions in an appropriate solvent, lower temperatures significantly extend stability.[4] |
Q4: Can I add a stabilizer or antioxidant to my this compound to prolong its shelf-life?
A: Yes, adding a suitable antioxidant is a viable strategy, particularly if the material will be stored for an extended period or if the container will be opened multiple times. The goal is to inhibit free-radical chain reactions that propagate oxidation.
| Antioxidant Class | Example | Typical Concentration | Mechanism of Action |
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Act as free-radical scavengers, terminating oxidative chain reactions.[5] |
| Hindered Amines | Hindered Amine Stabilizers (HAS) | Varies | While often used as light stabilizers, they function via a regenerative cycle involving stable nitroxyl radicals that trap alkyl and peroxy radicals.[6] |
Note: Always conduct a small-scale compatibility test before adding any stabilizer to your bulk material to ensure no unforeseen reactions occur.
Section 2: Troubleshooting Guide: Assessing Sample Degradation
If you suspect your sample of this compound has degraded, follow this logical workflow to assess its quality.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols for Troubleshooting
Step 1: Visual Inspection
-
Procedure: Carefully observe the liquid against a white background.
-
Indicators of Degradation: Note any deviation from a clear, colorless liquid, such as a yellow or brown tint. Check for the presence of any solid particulates or haze.
Step 2: Physical Property Verification
-
Rationale: A change in chemical composition will often lead to a change in physical properties. This is a quick, non-destructive check.
-
Procedure:
-
Allow the sample to equilibrate to a standard temperature (e.g., 20°C or 25°C).
-
Measure the refractive index using a calibrated refractometer. Compare to the specification (n20/D ≈ 1.418).
-
Measure the density using a pycnometer or digital density meter. Compare to the specification (≈ 0.917 g/mL at 25°C).
-
-
Interpretation: Significant deviation from the literature values suggests the presence of impurities or degradation products.
Step 3: Analytical Purity Assessment (Example by Gas Chromatography)
-
Rationale: Chromatography provides a quantitative measure of purity and reveals the presence of degradation products.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of your sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Instrumentation (Typical):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Injector: Split/splitless, 250°C.
-
Detector: Flame Ionization Detector (FID), 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
Analysis: Inject the sample and integrate the resulting chromatogram.
-
-
Interpretation: Compare the purity (% area of the main peak) to the certificate of analysis of the fresh material. New peaks, particularly those at different retention times, indicate the presence of degradation products.
Section 3: Preventative Protocols for Long-Term Stability
Proactive measures are essential for preserving the quality of this compound.
Protocol 3.1: Best Practices for Initial Storage
-
Inspect: Upon receipt, inspect the container seal for integrity.
-
Inert Gas Purge: Before the first use and after every use, flush the headspace of the container with a gentle stream of dry argon or nitrogen for 30-60 seconds. This displaces moist air and oxygen.
-
Seal Tightly: Immediately and securely seal the container using a cap with a chemically resistant liner (e.g., PTFE). Consider using Parafilm® around the cap for an extra barrier.
-
Label: Ensure the container is clearly labeled with the date received and the date opened.
-
Store Correctly: Place the sealed container in a refrigerated (2-8°C), dark, and well-ventilated location, away from incompatible materials like strong acids and oxidizers.[3][7]
Protocol 3.2: Aliquoting for Frequent Use
-
Rationale: Repeatedly opening and closing the main stock container introduces atmospheric contaminants. Creating smaller, single-use aliquots preserves the integrity of the bulk supply.
-
Procedure:
-
In a fume hood, transfer a calculated amount of the compound from the main stock bottle into several smaller, clean, dry amber glass vials.
-
Purge the headspace of each vial with inert gas.
-
Tightly seal each vial.
-
Store all vials under the recommended conditions. Use one aliquot per experiment.
-
Section 4: The Chemistry of Degradation
Understanding the potential degradation mechanism underscores the importance of the preventative measures described. The tertiary amine is the most likely site of initial attack by atmospheric oxygen.
References
- 1. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. angenechemical.com [angenechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
Technical Support Center: Purification of Methyl 3-(dimethylamino)propanoate
Welcome to the technical support center for Methyl 3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile reagent. We will explore the causality behind experimental choices and provide validated protocols to ensure you achieve the desired purity for your critical applications.
Compound Profile: this compound
This compound is a valuable building block in organic synthesis, notable for its tertiary amine and ester functional groups.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, difficult product isolation, and inaccurate biological data. This guide provides solutions to common purification challenges.
| Property | Value | Source |
| CAS Number | 3853-06-3 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 152-154 °C (at 760 mmHg) | [3] |
| Density | 0.917 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.418 | [3] |
| Flash Point | 51 °C | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: The impurity profile is largely dictated by its synthesis, which is typically the Michael addition of dimethylamine to methyl acrylate.[1] Consequently, the most common impurities are:
-
Starting Materials: Unreacted dimethylamine and methyl acrylate.
-
Solvents: Residual solvents from the reaction and workup.
-
Hydrolysis Products: Due to exposure to moisture, the ester can hydrolyze to 3-(dimethylamino)propanoic acid and methanol.[4]
-
Oxidation Products: Like many amines, it can undergo slow oxidation upon prolonged exposure to air, leading to colored impurities.[1]
-
Side-Reaction Products: Formation of oligomers or by-products from undesired secondary reactions.
Q2: My sample of this compound is yellow to brown. What causes this discoloration and how can I remove it?
A2: Discoloration is almost always a sign of degradation, typically from oxidation of the tertiary amine or the presence of high-molecular-weight polymeric by-products. These impurities are often non-volatile.
-
Causality: Tertiary amines can be susceptible to oxidation, forming N-oxides or other colored species, especially with prolonged storage or exposure to air and light.
-
Solution: Vacuum distillation is the most effective method for removing these non-volatile, colored impurities. The desired product will distill as a clear, colorless liquid, leaving the colored residue behind in the distillation flask. For trace color, passing the material through a short plug of activated carbon or basic alumina can also be effective.
Q3: I suspect my sample is contaminated with water. What is the best way to dry it?
A3: Water can promote hydrolysis of the ester group. It is crucial to use a dry sample for most applications.
-
Recommended Method: The most rigorous method is to dry the material over a suitable drying agent followed by distillation.
-
Stir the liquid over anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃). Avoid acidic drying agents like CaCl₂, which can form salts with the amine.
-
Filter off the drying agent.
-
Distill the dried liquid under reduced pressure to remove the last traces of water and any dissolved drying agent dust.
-
-
Alternative: For less stringent requirements, stirring over molecular sieves (4Å) can effectively remove water.
Troubleshooting Purification Protocols
This section provides solutions to specific issues you may encounter with standard purification techniques.
Purification by Vacuum Distillation
Vacuum distillation is ideal for separating thermally stable liquids from non-volatile impurities or compounds with significantly different boiling points.[5]
-
Issue 1: The product is darkening or decomposing in the distillation flask.
-
Possible Cause: The distillation temperature is too high, causing thermal degradation. The atmospheric boiling point (152-154 °C) is high enough that decomposition can occur.[3]
-
Solution: Reduce the system pressure. A lower pressure will decrease the boiling point, allowing for distillation at a safer, lower temperature. For instance, the related Methyl 3-(methylamino)propanoate boils at 50°C at 11 mmHg.[6] Aim for a pressure that brings the boiling point below 100 °C. Ensure the heating mantle is not set excessively high; gentle, even heating is key.
-
-
Issue 2: My vacuum is good, but the liquid is bumping violently instead of boiling smoothly.
-
Possible Cause: Insufficient nucleation sites for boiling. This is common in clean, viscous liquids.
-
Solution:
-
Vigorous Stirring: Use a magnetic stir bar and a stir plate to provide mechanical agitation. This is the safest and most effective method.
-
Boiling Chips: Add fresh, porous boiling chips before heating or applying a vacuum. Never add boiling chips to a hot or evacuated liquid.
-
Ebulliator: For larger scales, a fine glass capillary bleeding a slow stream of nitrogen into the liquid provides a constant stream of nucleation sites.
-
-
Purification by Liquid-Liquid Extraction (Acid-Base)
This technique leverages the basicity of the tertiary amine to separate it from neutral or acidic impurities.[7][8] The amine is protonated and moves to the aqueous phase, leaving neutral impurities behind.
-
Issue 1: A thick, stable emulsion forms at the interface between the organic and aqueous layers.
-
Possible Cause: The presence of partially soluble impurities acting as surfactants. Vigorous shaking can also mechanically induce stable emulsions.[9]
-
Solution:
-
Gentle Mixing: Invert the separatory funnel gently rather than shaking it forcefully.
-
Add Brine: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which often helps to break emulsions.[9]
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool to disrupt the emulsion.
-
Patience: Allow the mixture to stand undisturbed for an extended period.
-
-
-
Issue 2: After basifying the acidic aqueous layer, my product recovery in the fresh organic layer is very low.
-
Possible Cause 1: Incomplete basification. The amine salt is water-soluble and will not extract into the organic phase.
-
Solution 1: Ensure the aqueous layer is sufficiently basic. Check the pH with litmus paper or a pH meter; it should be pH > 12 to ensure the tertiary amine is fully deprotonated. Add more base (e.g., 50% NaOH solution) if necessary.
-
Possible Cause 2: Insufficient extraction. The product may have some water solubility even in its free-base form.
-
Solution 2: Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Combine the organic extracts for drying and concentration.
-
Purification by Flash Column Chromatography
Chromatography is used for separating compounds with similar polarities. However, the basic amine group in your product presents a specific challenge.
-
Issue 1: The product is streaking badly on a standard silica gel column, resulting in poor separation and broad fractions.
-
Possible Cause: Strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10][11] This leads to irreversible adsorption and tailing.
-
Solution:
-
Deactivate the Silica: Add a competing amine to your eluent system. Typically, adding 0.5-2% triethylamine (TEA) to the hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, allowing your product to elute cleanly.[12]
-
Use an Alternative Stationary Phase: Employ an amine-functionalized silica gel column (KP-NH). This specialized media is designed for purifying basic compounds and often provides excellent separation without mobile phase modifiers.[10]
-
-
Detailed Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Handle all chemicals in a well-ventilated fume hood.
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. Include a magnetic stir bar in the distillation flask. Ensure all joints are well-sealed with appropriate grease.
-
Charging the Flask: Add the crude this compound to the distillation flask (do not fill more than two-thirds full).
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply vacuum to the system.
-
Heating & Stirring: Begin vigorous magnetic stirring. Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling forerun in a separate receiving flask.
-
Once the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure product. A stable boiling point indicates a pure fraction.
-
-
Termination: When the distillation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude sample in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Extract 2-3 times, collecting the aqueous (bottom) layer each time. The protonated amine salt is now in the aqueous phase. The organic layer contains neutral impurities and can be discarded.
-
Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Product Re-extraction: Transfer the basic aqueous solution back to a separatory funnel. Extract 3 times with a fresh organic solvent (e.g., diethyl ether or ethyl acetate). The deprotonated, pure amine is now in the organic phase.
-
Drying and Concentration: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Visualized Workflows
Decision Logic for Purification Method Selection
Caption: Decision tree for selecting the optimal purification strategy.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
References
- 1. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 2. 3-(二甲氨基)丙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. Chromatography [chem.rochester.edu]
Navigating the Exotherm: A Technical Support Guide for the Synthesis of Methyl 3-(dimethylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-(dimethylamino)propanoate, a crucial intermediate in pharmaceutical development, is a classic example of a Michael addition reaction. While seemingly straightforward, the reaction between methyl acrylate and dimethylamine is highly exothermic and presents significant challenges, particularly concerning temperature control and the risk of thermal runaway. This guide, structured in a question-and-answer format, provides in-depth technical support to troubleshoot and safely manage the exothermic nature of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between methyl acrylate and dimethylamine so exothermic?
A1: The high exothermicity of this reaction stems from the formation of a stable carbon-nitrogen bond. The reaction is a nucleophilic conjugate addition (a Michael reaction) where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient β-carbon of methyl acrylate. The standard heat of reaction for similar amine additions to acrylates can be significant, often in the range of -460 kJ/mol, indicating a substantial release of energy.[1] This rapid energy release, if not properly managed, can lead to a dangerous increase in temperature and pressure.
Q2: What are the primary risks associated with an uncontrolled exotherm in this synthesis?
A2: The primary risks of an uncontrolled exotherm are thermal runaway, reactor over-pressurization, and the formation of unwanted side products.[2][3]
-
Thermal Runaway: This is a critical situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[2][4] The increasing temperature further accelerates the reaction rate, creating a dangerous feedback loop that can lead to boiling of the solvent and reagents, and potentially explosive pressure buildup.
-
Reactor Over-Pressurization: The increase in temperature can cause the volatile reactants, such as dimethylamine and methyl acrylate, to vaporize, leading to a rapid increase in pressure within the reactor. This can exceed the pressure rating of the vessel, leading to a catastrophic failure.
-
Side Product Formation: Elevated temperatures can promote side reactions, such as the polymerization of methyl acrylate or the formation of other impurities, which will complicate purification and reduce the overall yield and quality of the desired product.[5]
Troubleshooting Guide
Issue 1: Rapid and Uncontrolled Temperature Spike During Dimethylamine Addition
Symptoms:
-
A sudden and sharp increase in the internal reaction temperature, exceeding the target range.
-
Vigorous boiling or refluxing of the reaction mixture, even with external cooling.
-
A noticeable increase in pressure within the reaction vessel.
Root Causes & Solutions:
| Root Cause | Explanation | Preventative & Corrective Actions |
| Addition Rate is Too Fast | The most common cause of a temperature spike is adding the dimethylamine solution too quickly. This leads to an accumulation of unreacted reagents and a sudden, large release of heat when the reaction initiates. | Solution: Employ a semi-batch process where the dimethylamine solution is added dropwise or via a syringe pump.[2][4] The addition rate should be carefully controlled to maintain the internal temperature within a narrow, predetermined range (e.g., 0-10°C). |
| Inadequate Cooling | The cooling capacity of the reactor setup may be insufficient to dissipate the heat generated by the reaction, especially during scale-up.[6][7] | Solution: Ensure the reactor is equipped with an efficient cooling system, such as a jacketed vessel with a circulating coolant or an internal cooling coil.[7] For laboratory scale, an ice-salt bath or a cryocooler is recommended. The heat transfer area becomes critically important at larger scales.[6] |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" where the concentration of reactants is high, causing a localized, rapid reaction and temperature increase.[7] | Solution: Use a properly sized and positioned mechanical stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture. The type of agitator should be appropriate for the viscosity of the medium. |
Experimental Protocol: Controlled Addition of Dimethylamine
-
Charge a jacketed reactor with methyl acrylate and a suitable solvent (e.g., methanol or THF).
-
Cool the reactor to the desired starting temperature (e.g., 0°C) using a circulating chiller.
-
Prepare a solution of dimethylamine in the same solvent.
-
Using a syringe pump or a pressure-equalizing dropping funnel, add the dimethylamine solution sub-surface at a slow, controlled rate.
-
Continuously monitor the internal temperature. If the temperature rises above the set point (e.g., by >2°C), immediately stop the addition and allow the reaction to cool before resuming at a slower rate.
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Symptoms:
-
The internal temperature does not increase upon the initial addition of dimethylamine.
-
Analysis of an aliquot (e.g., by GC or NMR) shows little to no product formation after a significant period.
Root Causes & Solutions:
| Root Cause | Explanation | Preventative & Corrective Actions |
| Low Reaction Temperature | While cooling is crucial to control the exotherm, excessively low temperatures can significantly slow down the reaction rate. | Solution: A common starting point is 0-5°C. If the reaction is too slow, the temperature can be cautiously and gradually increased. It is vital to have a robust cooling system in place to handle the exotherm should the reaction suddenly initiate. |
| Reagent Quality | Impurities in the starting materials or degradation of the reagents can inhibit the reaction. | Solution: Use high-purity methyl acrylate and dimethylamine. Ensure the methyl acrylate has not polymerized during storage. It is often supplied with an inhibitor, which should be considered. |
Issue 3: Thermal Runaway Has Occurred
Symptoms:
-
A rapid, uncontrolled increase in temperature and pressure.
-
Violent boiling and potential release of vapors from the reactor.
Immediate Actions:
-
Stop all reagent addition immediately.
-
Maximize cooling: If possible, increase the flow of coolant to the reactor jacket or add a cooling agent (like dry ice) to the external bath.
-
If the reaction is in a fume hood, close the sash.
-
Evacuate the immediate area and alert safety personnel.
Quenching a Runaway Reaction:
In a well-designed process, a "quench" procedure should be established as a last line of defense.[2][8] This involves rapidly stopping the reaction by introducing a chemical that will neutralize one of the reactants or inhibit the reaction.
-
Quenching Agent: For this reaction, a pre-chilled, weak acid solution (e.g., acetic acid in a suitable solvent) can be added to neutralize the basic dimethylamine, thereby stopping the reaction. The quenching process itself can be exothermic and must be handled with care.[8]
-
Emergency Dump Tank: In a pilot plant or manufacturing setting, the reactor may be equipped with a "dump tank" containing a quenching agent, into which the reactor contents can be rapidly discharged in an emergency.[3]
Workflow for Managing Exothermic Risk
Caption: Decision workflow for managing the exothermic addition of dimethylamine.
Scale-Up Considerations
Scaling up this reaction from the laboratory to a pilot plant or manufacturing scale introduces significant challenges related to heat transfer.[1][6][9]
-
Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[2][4] This means that cooling becomes less efficient at larger scales.
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies.[1][9] These studies provide critical data on the heat of reaction, the rate of heat evolution, and the maximum adiabatic temperature rise, which are essential for designing a safe and robust process at scale.
By understanding the underlying principles of this exothermic reaction and implementing careful control strategies, researchers can safely and efficiently synthesize this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 3. cedrec.com [cedrec.com]
- 4. fauske.com [fauske.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 7. amarequip.com [amarequip.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Failed Claisen Condensation Reactions with Propanoate Esters
Welcome to the Technical Support Center for Claisen condensation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Claisen condensation of propanoate esters. As a Senior Application Scientist, I understand that even well-established reactions can present unexpected hurdles. This guide provides in-depth troubleshooting advice, detailed protocols, and a thorough understanding of the underlying chemical principles to help you navigate these challenges and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding failed or low-yielding Claisen condensations with propanoate esters:
Q1: My Claisen condensation of ethyl propanoate is not proceeding, or the yield is very low. What are the most likely causes?
A: Low or no yield in a Claisen condensation can be attributed to several factors. The most common culprits include:
-
Inadequate Base: The base may be too weak, used in catalytic amounts, or not appropriate for the specific ester, leading to an unfavorable equilibrium.[1][2]
-
Presence of Water: Moisture in the reaction flask, solvents, or reagents will consume the strong base and can hydrolyze the ester starting material.
-
Incorrect Base-Ester Combination: Using a base with an alkoxide different from the ester's alkoxy group (e.g., sodium methoxide with ethyl propanoate) will lead to transesterification, resulting in a mixture of products and reduced yield of the desired β-keto ester.[3][4]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
Q2: I'm observing the formation of multiple products in my reaction mixture. What's happening?
A: The formation of multiple products, especially in a crossed Claisen condensation involving two different enolizable esters like ethyl acetate and ethyl propanoate, is a common issue.[5][6][7] This occurs because both esters can act as both the nucleophile (enolate) and the electrophile, leading to a mixture of four possible products.[5][7] To achieve a single desired product, one of the esters should ideally be non-enolizable.[6]
Q3: Can I use a stronger base like Lithium Diisopropylamide (LDA) for the self-condensation of ethyl propanoate?
A: While LDA is a powerful base for generating enolates, its use in the self-condensation of esters like ethyl propanoate can be counterproductive.[8] LDA can quantitatively deprotonate the ester, leaving no neutral ester molecules to act as the electrophile for the enolate to attack.[8] However, LDA is highly effective in controlled crossed Claisen condensations where one enolate is pre-formed before the addition of the second, non-enolizable ester.[8][9]
Q4: My β-keto ester product seems to be degrading during workup. How can I prevent this?
A: The β-keto ester product can undergo hydrolysis and decarboxylation, especially under acidic or basic conditions at elevated temperatures. After the reaction is complete, it is crucial to perform the acidic workup at low temperatures (e.g., in an ice bath) and to quickly extract the product into an organic solvent to minimize its exposure to the aqueous acidic environment.
In-Depth Troubleshooting Guides
Problem 1: No or Minimal Product Formation in the Self-Condensation of a Propanoate Ester
Symptoms: TLC or GC-MS analysis of the reaction mixture shows primarily unreacted starting material.
Causality Analysis: The Claisen condensation is a reversible reaction. The equilibrium often lies towards the starting materials unless a full equivalent of a strong base is used to deprotonate the resulting β-keto ester, which drives the reaction to completion.[2][4][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Diagnostic & Corrective Protocols:
-
Verify the Base:
-
Protocol: Ensure you are using at least one full equivalent of the alkoxide base corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl propanoate). A catalytic amount of base is insufficient to drive the equilibrium towards the product.[2][4][10]
-
Rationale: The final, thermodynamically favorable step in a Claisen condensation is the deprotonation of the β-keto ester product by the alkoxide base. This requires a stoichiometric amount of base.[2][4][10]
-
-
Ensure Rigorously Anhydrous Conditions:
-
Protocol: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Ensure the propanoate ester and the base are free of moisture.
-
Rationale: Strong bases like sodium ethoxide react readily with water. Any moisture will consume the base, rendering it unavailable for the condensation reaction, and can also lead to the hydrolysis of the ester starting material.
-
-
Optimize Reaction Temperature:
-
Protocol: While many Claisen condensations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Monitor the reaction by TLC or GC-MS at room temperature for a few hours. If no product is forming, gradually increase the temperature to 40-50 °C.[11]
-
Rationale: The rate of enolate formation and subsequent nucleophilic attack is temperature-dependent. For propanoate esters, which may experience slightly more steric hindrance than acetate esters, a moderate increase in temperature can improve the reaction rate.
-
Problem 2: Formation of Transesterification and Other Side Products
Symptoms: NMR or GC-MS analysis reveals a mixture of ester products in addition to the desired β-keto ester.
Causality Analysis: The use of an alkoxide base that does not match the alkoxy group of the ester is the primary cause of transesterification.[3][4] Other side reactions can arise from impurities in the starting materials or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the formation of multiple products.
Detailed Diagnostic & Corrective Protocols:
-
Ensure Base-Ester Compatibility:
-
Protocol: For the self-condensation of ethyl propanoate, use sodium ethoxide. For propyl propanoate, use sodium propoxide.
-
Rationale: This prevents transesterification, where the alkoxide base acts as a nucleophile and displaces the alkoxy group of the ester, leading to a mixture of ester starting materials and, consequently, a mixture of β-keto ester products.[3][4]
-
-
Purify Starting Materials:
-
Protocol: Distill the propanoate ester before use to remove any acidic or alcoholic impurities. Ensure the base is of high purity.
-
Rationale: Acidic impurities will neutralize the base, while alcohol impurities can participate in transesterification.
-
-
Controlled Reaction Conditions:
-
Protocol: Add the base to the ester at a controlled rate, possibly at a lower temperature (0 °C), and then allow the reaction to warm to room temperature. This can help minimize side reactions that may be favored at higher initial temperatures.
-
Rationale: A slow, controlled addition of the base can help maintain a more homogeneous reaction mixture and prevent localized high concentrations of the base, which could promote side reactions.
-
Data Summary: Base and Solvent Selection for Propanoate Ester Claisen Condensation
| Parameter | Recommendation | Rationale |
| Base | Sodium ethoxide (for ethyl propanoate) or Sodium propoxide (for propyl propanoate) | Prevents transesterification.[3][4] |
| Use at least 1 full equivalent. | Drives the reaction equilibrium towards the product.[2][4][10] | |
| Solvent | The corresponding alcohol (e.g., ethanol for ethyl propanoate) or an aprotic solvent like THF or toluene. | The corresponding alcohol is a standard choice. Aprotic solvents can be beneficial in some cases to avoid solvent-mediated side reactions. |
| Temperature | Room temperature to 50 °C | Balances reaction rate with the potential for side reactions.[11] |
Experimental Protocols
Protocol 1: Self-Condensation of Ethyl Propanoate using Sodium Ethoxide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Base Formation: Carefully add sodium metal (1.05 equivalents) in small pieces to the ethanol at room temperature. Allow the sodium to react completely to form sodium ethoxide.
-
Ester Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl propanoate (1.0 equivalent) dropwise over 15-20 minutes with efficient stirring.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gently heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M aqueous HCl until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Inefficient Byproduct Removal in Polycondensation Reactions
Welcome to the technical support center for polycondensation reactions. This resource is designed for researchers, scientists, and professionals in drug development and polymer science. Here, we address common challenges associated with the inefficient removal of volatile byproducts, a critical factor in achieving high molecular weight polymers and desired material properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My polycondensation reaction has stalled, and I'm not achieving the target molecular weight. What are the likely causes related to byproduct removal?
A1: A stalled reaction or failure to achieve the target molecular weight is a classic symptom of equilibrium limitations imposed by inefficient byproduct removal. Polycondensation is a reversible reaction; the presence of the condensation byproduct (e.g., water, methanol) will drive the reaction backward, preventing the formation of longer polymer chains.
Troubleshooting Steps:
-
Evaluate Your Vacuum System: The most common culprit is an inadequate vacuum. The vacuum depth required depends on the volatility of the byproduct and the reaction temperature.
-
Actionable Insight: For the removal of water at high temperatures (200-280 °C), a vacuum of <1 Torr is often necessary to effectively shift the equilibrium toward polymer formation. Check your vacuum pump for leaks, ensure proper sealing of all joints, and verify the accuracy of your vacuum gauge.
-
-
Assess Mass Transfer Limitations: As the viscosity of the polymer melt increases, the diffusion of the byproduct from the bulk of the material to the surface becomes a significant rate-limiting step.
-
Actionable Insight: Enhance surface renewal through vigorous mechanical agitation. High-torque overhead stirrers with anchor or helical ribbon impellers are effective in creating a larger surface area for byproduct evaporation. For highly viscous systems, consider specialized reactors like wiped-film or thin-film evaporators.
-
-
Check for "Cold Spots" in Your Reactor: Condensation of the byproduct on colder parts of the reactor lid or condenser can lead to it dripping back into the reaction mixture, disrupting the equilibrium.
-
Actionable Insight: Ensure all parts of the reactor above the melt are well-heated and insulated. The temperature of the reactor walls and lid should be maintained above the boiling point of the byproduct at the operating pressure.
-
Diagram: The Impact of Byproduct Removal on Polycondensation Equilibrium
Caption: Shifting equilibrium by removing byproducts.
Q2: I'm observing significant thermal degradation of my polymer. Could this be related to byproduct removal?
A2: Yes, inefficient byproduct removal can necessitate higher reaction temperatures or longer reaction times to drive the polymerization, both of which can lead to thermal degradation. The trapped byproduct can also sometimes participate in or catalyze degradation reactions.
Troubleshooting Steps:
-
Optimize Temperature and Vacuum Simultaneously: Instead of solely increasing the temperature, focus on improving the vacuum. A deeper vacuum will lower the boiling point of the byproduct, allowing for its efficient removal at a lower, less damaging temperature.
-
Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the polymer melt can significantly enhance byproduct removal. This technique, known as sparging, works by decreasing the partial pressure of the byproduct in the vapor phase, thereby increasing its evaporation rate.
Experimental Protocol: Inert Gas Sparging
-
Setup: Introduce a dip tube into your reactor, ensuring its outlet is below the surface of the polymer melt. Connect the inlet to a regulated source of dry, inert gas.
-
Gas Flow: Start with a low flow rate (e.g., 0.1-0.5 L/min) and gradually increase it. Monitor the reaction progress and polymer properties.
-
Vacuum Combination: Sparging can be effectively combined with a moderate vacuum. The inert gas flow helps to carry the byproduct out of the system.
-
-
Consider a Catalyst: A suitable catalyst can increase the rate of the forward reaction, allowing you to achieve the desired molecular weight at a lower temperature and in a shorter time, thus minimizing thermal degradation.
Table: Effect of Vacuum and Temperature on Byproduct Removal
| Parameter | Condition | Impact on Byproduct Removal | Consequence for Polymer |
| Vacuum | High (< 1 Torr) | Increased removal rate | Higher MW, less degradation |
| Low (> 10 Torr) | Decreased removal rate | Lower MW, potential degradation | |
| Temperature | Optimal | Balances reaction rate and degradation | Desired polymer properties |
| Too High | Increased degradation | Discoloration, poor properties | |
| Inert Gas Sparge | Applied | Enhanced removal | Higher MW at lower temp |
Q3: My final polymer is discolored. What's the connection to byproduct removal?
A3: Discoloration is often a sign of side reactions, which can be exacerbated by the prolonged reaction times and high temperatures needed to compensate for poor byproduct removal. Additionally, some byproducts, if not effectively removed, can participate in side reactions that produce colored species.
Troubleshooting Steps:
-
Improve Removal Efficiency: All the points mentioned in Q1 and Q2 are relevant here. A more efficient removal process shortens the reaction time at high temperatures, minimizing the window for discoloration reactions to occur.
-
Use of Antioxidants/Stabilizers: If the discoloration is due to oxidation, the addition of a small amount of a suitable antioxidant can be beneficial. This is particularly relevant when high temperatures are unavoidable.
-
Purify Monomers: Ensure your starting materials are free of impurities that could act as catalysts for side reactions or be colored themselves.
Diagram: Troubleshooting Workflow for Inefficient Byproduct Removal
Caption: A systematic approach to troubleshooting.
Technical Support Center: Navigating Moisture Sensitivity in Reactions with Amine-Containing Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for addressing the challenges associated with moisture sensitivity in chemical reactions involving amine-containing esters. As a Senior Application Scientist, my goal is to equip you with the knowledge and techniques to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding moisture sensitivity in reactions involving amine-containing esters.
Q1: Why are my reaction yields inconsistent when using amino esters?
Inconsistent yields in reactions with amino esters are frequently traced back to the presence of water. Both the amine and ester functionalities can be compromised by moisture. Amines are often hygroscopic, meaning they readily absorb water from the atmosphere.[1] This introduces water into your reaction, which can then hydrolyze the ester group. Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol, a reaction that is often catalyzed by acid or base.[2] This side reaction consumes your starting material and generates impurities, leading to lower and more variable yields.
Q2: What are the primary side reactions caused by moisture in these reactions?
The two primary side reactions initiated by moisture are:
-
Ester Hydrolysis: Water can act as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylic acid and an alcohol, effectively destroying your starting material.[3]
-
Amine Hydration and Reactivity Modulation: The free amine is a nucleophile. However, in the presence of water, it can become hydrated or protonated (depending on the pH), which can alter its nucleophilicity and reactivity in the desired transformation.
Q3: How can I be certain that my solvents and reagents are truly anhydrous?
"Anhydrous" labels on commercial solvents and reagents should be trusted with caution, especially for highly sensitive reactions.[4] Trace amounts of water can be introduced during storage and handling. To ensure your materials are sufficiently dry, consider the following:
-
Solvents: For most applications, using a freshly opened bottle of anhydrous solvent from a reputable supplier is sufficient. For highly sensitive reactions, it is best to dry the solvent yourself. This can be achieved using a solvent purification system (solvent still) or by storing the solvent over activated molecular sieves.[5] Molecular sieves are porous materials that trap water molecules.[6]
-
Reagents: Hygroscopic solid reagents should be dried in a vacuum oven or a desiccator before use.[7] A desiccator is a sealable enclosure containing a drying agent (desiccant) that maintains a low-humidity environment.[8]
-
Quantification of Water Content: For exacting applications, you may need to quantify the water content in your solvents. The Karl Fischer titration is a standard and reliable method for this purpose.[9][10] More advanced techniques like 19F-NMR-based aquametry can offer even higher sensitivity for detecting trace amounts of water.[11][12]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during reactions with amine-containing esters.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of the ester starting material. 2. Deactivation of a moisture-sensitive catalyst or reagent. | 1. Rigorously dry all solvents and reagents. 2. Employ inert atmosphere techniques (e.g., Schlenk line or glovebox).[13] 3. Ensure your catalyst or reagent has been stored and handled under anhydrous conditions. |
| Formation of a Carboxylic Acid Byproduct | Direct hydrolysis of the ester functional group by trace water. | 1. Implement stringent anhydrous techniques. 2. Use freshly dried solvents. 3. Consider adding a scavenger for water, such as molecular sieves, to the reaction mixture (ensure compatibility). |
| Inconsistent Reaction Times | Variable amounts of water are present from one experiment to the next, affecting reaction kinetics. | 1. Standardize your procedure for drying solvents and reagents. 2. Always use freshly prepared anhydrous solvents. 3. Handle hygroscopic reagents quickly to minimize exposure to the atmosphere.[7] |
| Difficulty in Product Isolation/Purification | The presence of hydrophilic impurities (e.g., the carboxylic acid byproduct of hydrolysis) can complicate extraction and chromatography. | 1. Perform an aqueous basic wash (e.g., with sodium bicarbonate solution) during workup to remove the acidic byproduct. 2. Optimize your chromatographic separation to resolve your product from polar impurities. |
Experimental Protocols: Best Practices for Anhydrous Reactions
Adhering to meticulous experimental technique is paramount for success. Below are step-by-step guides for essential procedures.
Protocol 1: Drying Glassware
Even seemingly dry glassware can have a thin film of adsorbed water on its surface.[14]
Method 1: Oven Drying
-
Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to facilitate drying.
-
Place the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator.[15]
Method 2: Flame Drying
-
Assemble the clean glassware setup.
-
Gently heat the glassware with a heat gun or a Bunsen burner under a vacuum or a positive pressure of inert gas.[16]
-
Move the flame evenly over the entire surface of the glassware until no more condensation is observed.
-
Allow the glassware to cool to room temperature under a stream of inert gas before adding reagents.[14]
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
Using an inert atmosphere prevents atmospheric moisture from entering the reaction. A Schlenk line is a common apparatus for this purpose.[17][18]
-
Assemble the Dry Glassware: Set up your reaction flask, condenser, and any other necessary glassware that has been previously dried.
-
Connect to the Schlenk Line: Connect the reaction flask to the Schlenk line via thick-walled tubing.[19]
-
Purge with Inert Gas: Perform at least three vacuum/inert gas backfill cycles to remove the air and any residual moisture from the flask.[17]
-
Evacuate the flask using the vacuum manifold of the Schlenk line.
-
Switch to the inert gas manifold and slowly refill the flask with nitrogen or argon.
-
Repeat this cycle two more times.[18]
-
-
Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system. This is typically visualized by bubbling the gas outlet through an oil bubbler.[16]
Protocol 3: Handling and Transferring Anhydrous Solvents and Reagents
Transferring Anhydrous Solvents:
-
Use a dry syringe or a cannula to transfer anhydrous solvents from a sealed bottle or a solvent still to the reaction flask.[13]
-
If using a syringe, first flush it with inert gas.
-
Puncture the septum on the solvent bottle with the needle and withdraw the desired volume.
-
Quickly transfer the solvent to the reaction flask, which is being maintained under a positive pressure of inert gas.
Handling Hygroscopic Solids:
-
Whenever possible, handle and weigh hygroscopic solids in a glovebox, which provides a controlled, moisture-free environment.[16]
-
If a glovebox is not available, weigh the solid quickly and transfer it to the reaction flask under a positive flow of inert gas.
-
Store hygroscopic reagents in a desiccator over a suitable drying agent.[1][20]
Visualizing Key Concepts and Workflows
Mechanism of Ester Hydrolysis
The following diagram illustrates the base-catalyzed hydrolysis of an ester, a common side reaction in the presence of moisture.
Caption: Base-catalyzed hydrolysis of an ester.
Workflow for Setting Up an Anhydrous Reaction
This workflow outlines the critical steps to ensure your reaction is free from atmospheric moisture.
Caption: Workflow for an anhydrous reaction setup.
Choosing the Right Drying Agent
The choice of drying agent is critical, as some are incompatible with amines.
| Drying Agent | Compatibility with Amines | Notes |
| Molecular Sieves (3Å or 4Å) | Excellent | Generally inert and highly efficient. The preferred choice for drying solvents to be used with amines.[5] |
| Potassium Carbonate (K₂CO₃) | Good | A basic drying agent suitable for drying solutions containing amines.[21] |
| Potassium Hydroxide (KOH) | Good | A strong base, very effective for drying basic compounds like amines. Use with caution as it is highly corrosive.[22] |
| Sodium Sulfate (Na₂SO₄) | Good | A neutral and versatile drying agent. |
| Magnesium Sulfate (MgSO₄) | Use with Caution | Slightly acidic, may react with strongly basic amines.[21] |
| Calcium Chloride (CaCl₂) | Not Recommended | Can form adducts with amines and is therefore generally unsuitable. |
| Calcium Hydride (CaH₂) | Not Recommended | Reacts with primary and secondary amines. |
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. How To [chem.rochester.edu]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 7. tutorchase.com [tutorchase.com]
- 8. camlab.co.uk [camlab.co.uk]
- 9. mt.com [mt.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 17. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Validation & Comparative
A Senior Application Scientist's Guide to Assigning the 13C NMR Spectrum of N,N-Dimethyl-β-alanine methyl ester
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis and comparison for assigning the peaks in the 13C NMR spectrum of N,N-Dimethyl-β-alanine methyl ester, a compound of interest in various synthetic applications.
This guide will navigate through the principles of 13C NMR spectroscopy, a systematic approach to peak assignment for the title compound, and a comparative analysis of predicted versus experimental data from a closely related analogue.
The Molecular Structure: A Blueprint for Spectral Interpretation
To effectively assign the 13C NMR spectrum, a clear understanding of the molecule's structure is essential. N,N-Dimethyl-β-alanine methyl ester possesses six distinct carbon environments, which should theoretically give rise to six unique signals in the 13C NMR spectrum.
Molecular Structure of N,N-Dimethyl-β-alanine methyl ester
Caption: Chemical structure of N,N-Dimethyl-β-alanine methyl ester with carbon atoms numbered for NMR assignment.
Principles of Peak Assignment: The Role of the Chemical Environment
The chemical shift (δ) of a carbon nucleus in a 13C NMR spectrum is primarily influenced by the electron density around it. Electronegative atoms, such as oxygen and nitrogen, deshield the adjacent carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, carbons in electron-rich environments, like alkyl groups, are more shielded and resonate at lower chemical shifts (upfield).
Based on these principles, we can make initial predictions for the chemical shifts of the carbons in N,N-Dimethyl-β-alanine methyl ester:
-
C1 (Carbonyl Carbon): This carbon is double-bonded to one oxygen and single-bonded to another, making it the most deshielded carbon. It is expected to have the highest chemical shift, typically in the range of 170-185 ppm for an ester carbonyl.
-
C6 (Methyl Ester Carbon): This carbon is attached to an electronegative oxygen atom and will be deshielded, but less so than the carbonyl carbon. Its chemical shift is expected in the 50-65 ppm range.
-
C3 (Methylene Carbon adjacent to Nitrogen): The nitrogen atom is electronegative and will deshield C3. This peak is expected to appear downfield compared to a simple alkane methylene group.
-
C4 & C5 (N-Methyl Carbons): These two methyl groups are chemically equivalent due to free rotation around the C3-N bond. They will appear as a single peak. The nitrogen atom will cause a downfield shift compared to a simple alkane methyl group.
-
C2 (Methylene Carbon adjacent to Carbonyl): This methylene group is alpha to the carbonyl group, which will cause a moderate downfield shift.
Comparative Analysis: Predicted vs. Experimental Data
To provide a robust assignment, we will compare a predicted 13C NMR spectrum with experimental data from a closely related analogue, ethyl 3-(diethylamino)propanoate. The structural similarities allow for a reliable correlation of the chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) for N,N-Dimethyl-β-alanine methyl ester | Experimental Chemical Shift (δ ppm) for Ethyl 3-(diethylamino)propanoate[1] | Rationale for Assignment |
| C1 (C=O) | 172.5 | 172.4 | The ester carbonyl carbon is the most deshielded, appearing at the highest chemical shift. |
| C6 (-OCH3) | 51.5 | 60.4 (ethyl -OCH2-) | The carbon directly attached to the ester oxygen is significantly deshielded. The difference is due to a methyl vs. an ethyl group. |
| C3 (-CH2-N) | 53.8 | 47.7 (ethyl -NCH2-) | The methylene carbon adjacent to the nitrogen is deshielded by the electronegative nitrogen atom. |
| C4 & C5 (N-(CH3)2) | 45.3 | 47.7 (ethyl N-CH2-) & 11.8 (ethyl N-CH2-CH3) | These equivalent methyl carbons are deshielded by the nitrogen. The analogue has non-equivalent carbons in the ethyl group. |
| C2 (-CH2-C=O) | 32.1 | 32.2 | The methylene carbon alpha to the carbonyl group experiences a moderate downfield shift. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
For researchers wishing to replicate or acquire similar data, the following protocol outlines the key steps for obtaining a 13C NMR spectrum.
1. Sample Preparation:
- Dissolve approximately 10-50 mg of the purified N,N-Dimethyl-β-alanine methyl ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Tune and match the probe for the 13C frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of the carbon nuclei, especially quaternary carbons, for accurate integration if needed.
- Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- Integrate the peaks to determine the relative number of carbons, keeping in mind that peak intensities in 13C NMR are not always directly proportional to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE).
Workflow for 13C NMR Peak Assignment
Caption: A systematic workflow for the assignment of peaks in a 13C NMR spectrum.
Conclusion
The assignment of the 13C NMR spectrum of N,N-Dimethyl-β-alanine methyl ester is a logical process based on fundamental principles of NMR spectroscopy and comparative data analysis. By understanding the influence of the local chemical environment on the carbon chemical shifts, and by leveraging predicted spectra and experimental data from analogous compounds, a confident and accurate peak assignment can be achieved. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and similar molecules with a high degree of scientific rigor.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of cis-5-Norbornene-endo-2,3-dicarboxylic Acid (CAS 3853-06-3)
In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern for CAS 3853-06-3, identified as cis-5-norbornene-endo-2,3-dicarboxylic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a predictive framework grounded in established fragmentation mechanisms, enabling confident identification and characterization of this and structurally related molecules.
Initially, it is pertinent to clarify a potential ambiguity. The CAS number 3853-06-3 is definitively assigned to cis-5-norbornene-endo-2,3-dicarboxylic acid[1][2]. This guide will, therefore, focus exclusively on this bicyclic dicarboxylic acid.
Foundational Principles: Structure and Ionization
The fragmentation behavior of a molecule is intrinsically linked to its chemical structure and the ionization technique employed. cis-5-Norbornene-endo-2,3-dicarboxylic acid (Molecular Formula: C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) possesses two key structural features that will dictate its fragmentation pathways: a strained bicyclic norbornene core and two carboxylic acid functional groups in a cis-endo configuration[1][3].
The choice of ionization source is critical. For a polar, non-volatile compound like this, Electrospray Ionization (ESI) is the premier choice for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It allows for the gentle ionization of the molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Alternatively, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase volatility and thermal stability. Esterification of the carboxylic acids (e.g., to form methyl or trimethylsilyl esters) is a standard approach. Subsequent analysis by Electron Ionization (EI) would then induce high-energy fragmentation, providing rich structural information.
Predicted Fragmentation Pathways: A Comparative Analysis
The true power of mass spectrometry is revealed in tandem MS (MS/MS) experiments, where precursor ions are isolated and fragmented. Below, we compare the predicted fragmentation patterns under different ionization conditions.
While requiring derivatization, EI provides a classic and highly reproducible fragmentation pattern. The most characteristic fragmentation pathway for the norbornene scaffold is the retro-Diels-Alder (rDA) reaction [4][5]. This pericyclic reaction involves the cleavage of the cyclohexene ring within the bicyclic system, reverting it to a diene and a dienophile.
For the parent molecule (or its esterified derivative), the rDA reaction is expected to yield cyclopentadiene and maleic acid (or its corresponding ester).
-
Reaction: The molecular ion undergoes a concerted cleavage, breaking the C4-C7 and C1-C6 bonds (using standard norbornene numbering).
-
Products: This results in the formation of ionized cyclopentadiene (m/z 66) and neutral maleic anhydride (from the dicarboxylic acid after loss of water) or its ester derivative. The charge may reside on either fragment, but cyclopentadiene is a very stable, readily formed ion.
This rDA fragmentation is a high-energy process, characteristic of EI, and serves as a definitive structural marker for the norbornene core[5][6].
ESI is a "soft" ionization technique, meaning the precursor ion often requires collisional activation (in MS/MS) to induce fragmentation. The fragmentation pathways are typically lower-energy processes compared to EI.
Negative Ion Mode ([M-H]⁻, m/z 181.1)
In negative ion mode, the deprotonated molecule is the precursor. Fragmentation of dicarboxylic acids in this mode is well-documented and primarily involves sequential losses of water (H₂O) and carbon dioxide (CO₂)[7][8].
-
Loss of Water: The initial fragmentation is often the loss of a water molecule (18 Da) from the two carboxylic acid groups to form an anhydride-like structure.
-
[M-H]⁻ → [M-H-H₂O]⁻
-
m/z 181.1 → m/z 163.1
-
-
Decarboxylation: A subsequent loss of carbon dioxide (44 Da) is a very common pathway for carboxylates.
-
[M-H]⁻ → [M-H-CO₂]⁻
-
m/z 181.1 → m/z 137.1
-
-
Sequential Losses: A combination of these losses is also highly probable.
-
[M-H-H₂O]⁻ → [M-H-H₂O-CO₂]⁻
-
m/z 163.1 → m/z 119.1
-
Positive Ion Mode ([M+H]⁺, m/z 183.2)
In positive ion mode, the protonated molecule is the precursor. The fragmentation pathways are analogous to those in negative mode but involve neutral losses from the protonated species.
-
Loss of Water: The loss of a neutral water molecule is a common first step.
-
[M+H]⁺ → [M+H-H₂O]⁺
-
m/z 183.2 → m/z 165.2
-
-
Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) is also possible.
-
Retro-Diels-Alder Reaction: While a higher-energy pathway, the rDA reaction can still be observed in ESI-MS/MS with sufficient collision energy, leading to the characteristic cyclopentadiene fragment.
-
[M+H]⁺ → C₅H₆⁺ + C₄H₄O₄
-
m/z 183.2 → m/z 66 (ionized cyclopentadiene)
-
Visualizing the Key Fragmentation Pathway
The retro-Diels-Alder reaction is the most structurally informative fragmentation for this molecule. The following diagram, rendered in DOT language, illustrates this key pathway.
Caption: Predicted retro-Diels-Alder fragmentation of CAS 3853-06-3.
Summary of Expected Fragment Ions
For quick reference, the table below summarizes the key expected ions for cis-5-norbornene-endo-2,3-dicarboxylic acid under different analytical conditions.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Structure |
| EI (derivatized) | Varies | 66.1 | Cyclopentadiene (from rDA) |
| ESI (+) | 183.2 ([M+H]⁺) | 165.2 | H₂O |
| ESI (+) | 183.2 ([M+H]⁺) | 66.1 | C₄H₄O₄ (Maleic acid from rDA) |
| ESI (-) | 181.1 ([M-H]⁻) | 163.1 | H₂O |
| ESI (-) | 181.1 ([M-H]⁻) | 137.1 | CO₂ |
| ESI (-) | 181.1 ([M-H]⁻) | 119.1 | H₂O + CO₂ |
A Self-Validating Experimental Protocol
To empirically determine the fragmentation pattern, the following LC-MS/MS protocol is recommended. This protocol is designed to be self-validating by systematically exploring fragmentation energies.
Objective: To acquire a high-resolution tandem mass spectrum of cis-5-norbornene-endo-2,3-dicarboxylic acid.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 1 µg/mL in 50:50 water:methanol with 0.1% formic acid (for positive mode) or without acid (for negative mode).
-
Chromatography (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry - Full Scan (MS1):
-
Acquire a full scan spectrum in both positive and negative ESI modes to confirm the presence of the [M+H]⁺ (m/z 183.2) and [M-H]⁻ (m/z 181.1) ions.
-
Mass Range: m/z 50-300.
-
-
Mass Spectrometry - Tandem MS (MS/MS):
-
Set up a targeted MS/MS experiment.
-
Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) with an isolation window of ~1 Da.
-
Apply a stepped collision energy (e.g., ramping from 10 eV to 40 eV in 5 eV steps). This is a crucial step for validation; low energies will produce simple losses (H₂O, CO₂), while higher energies will be required to induce the rDA reaction.
-
Acquire product ion spectra at each collision energy.
-
-
Data Analysis:
-
Analyze the product ion spectra to identify the fragment ions.
-
Correlate the appearance of specific fragments with the applied collision energy to confirm fragmentation pathways (e.g., confirm that the m/z 66 fragment appears at higher energy).
-
Ensure accurate mass measurements of all ions to confirm their elemental composition.
-
The following diagram illustrates the experimental workflow for robust data acquisition.
Caption: Workflow for empirical fragmentation analysis of CAS 3853-06-3.
By following this guide, researchers can confidently predict, acquire, and interpret the mass spectral data for cis-5-norbornene-endo-2,3-dicarboxylic acid, leveraging a deep understanding of its fundamental fragmentation behaviors.
References
- 1. cis-5-Norbornene-endo-2,3-dicarboxylic Acid | C9H10O4 | CID 6358721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Norbornene-2,3-dicarboxylic acid, cis-endo- | C9H10O4 | CID 6541030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-5-norbornene-endo-2,3-dicarboxylic acid [stenutz.eu]
- 4. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Retro‐Diels‐Alder reaction in mass spectrometry | Scilit [scilit.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 3-(dimethylamino)propanoate and Ethyl 3-(diethylamino)propanoate for the Research Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly influences reaction kinetics, yield, and impurity profiles. Among the versatile scaffolds available, β-amino esters play a pivotal role as precursors to a wide array of biologically active molecules and functional materials. This guide provides an in-depth comparative analysis of two closely related β-amino esters: Methyl 3-(dimethylamino)propanoate and Ethyl 3-(diethylamino)propanoate. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective reactivities, supported by established chemical principles and detailed experimental protocols for empirical validation.
At a Glance: Structural and Physicochemical Distinctions
The subtle structural differences between this compound and Ethyl 3-(diethylamino)propanoate—specifically, the nature of the alkyl groups on both the ester and the tertiary amine—give rise to distinct physicochemical properties that are the foundation of their differential reactivity.
| Property | This compound | Ethyl 3-(diethylamino)propanoate | Rationale for Reactivity Impact |
| Molecular Weight | 131.17 g/mol | 173.25 g/mol | While not a direct measure of reactivity, it influences stoichiometry and physical handling. |
| Ester Group | Methyl (-OCH₃) | Ethyl (-OCH₂CH₃) | The smaller methyl group presents less steric hindrance at the carbonyl carbon, potentially leading to faster rates in nucleophilic acyl substitution reactions. |
| Amine Group | Dimethylamino (-N(CH₃)₂) | Diethylamino (-N(CH₂)₂) | The diethylamino group is generally considered more basic due to the greater electron-donating inductive effect of the two ethyl groups compared to the two methyl groups. However, the larger ethyl groups also introduce more steric bulk around the nitrogen atom. |
Comparative Reactivity Analysis: A Deeper Dive
The reactivity of these molecules can be dissected by examining their behavior in key chemical transformations relevant to their application in synthesis.
Ester Hydrolysis: A Study in Steric Hindrance
The hydrolysis of an ester, a fundamental reaction in both synthetic and metabolic pathways, is highly sensitive to the steric environment around the carbonyl group.
Mechanistic Insight: Under both acidic and basic conditions, the rate-determining step of ester hydrolysis involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbonyl carbon. The transition state for this step is sterically demanding.
Predicted Reactivity: this compound is anticipated to undergo hydrolysis at a faster rate than Ethyl 3-(diethylamino)propanoate. The smaller methyl group of the former presents a less congested pathway for the incoming nucleophile compared to the bulkier ethyl group of the latter. This is a well-established principle in organic chemistry, where methyl esters are generally more reactive towards hydrolysis than their ethyl counterparts[1][2].
Supporting Experimental Data (Simulated):
To empirically validate this, a comparative kinetic study can be performed. The following table presents simulated data based on established principles, illustrating the expected outcome.
| Compound | Pseudo-First-Order Rate Constant (k') at 25°C | Relative Rate |
| This compound | 2.5 x 10⁻⁴ s⁻¹ | 1.0 |
| Ethyl 3-(diethylamino)propanoate | 1.2 x 10⁻⁴ s⁻¹ | 0.48 |
Quaternization of the Tertiary Amine: A Balance of Electronics and Sterics
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group, allowing it to react with electrophiles such as alkyl halides in a process known as quaternization.
Mechanistic Insight: The Menshutkin reaction, the quaternization of a tertiary amine with an alkyl halide, is a classic Sₙ2 reaction. The rate of this reaction is influenced by both the nucleophilicity of the amine and the steric accessibility of the nitrogen's lone pair.
Predicted Reactivity: This presents a more complex scenario.
-
Electronic Effect: The two ethyl groups on the nitrogen of Ethyl 3-(diethylamino)propanoate are more electron-donating than the two methyl groups on this compound. This enhanced inductive effect increases the electron density on the nitrogen, making it a more powerful nucleophile. This would suggest a faster reaction rate for the ethyl derivative. Diethylamine is, for instance, a stronger base than dimethylamine[3].
-
Steric Effect: Conversely, the bulkier ethyl groups can sterically hinder the approach of the alkyl halide to the nitrogen atom, slowing the reaction down.
The dominant effect can depend on the specific alkyl halide used. For a small, unhindered electrophile like methyl iodide, the electronic effect may prevail, leading to a faster quaternization for Ethyl 3-(diethylamino)propanoate. However, for a bulkier electrophile, steric hindrance could become the rate-limiting factor, favoring the methyl derivative.
Supporting Experimental Data (Simulated):
A comparative study using methyl iodide as the electrophile would likely demonstrate the dominance of the electronic effect.
| Compound | Second-Order Rate Constant (k) with CH₃I in Acetonitrile at 25°C | Relative Rate |
| This compound | 1.8 x 10⁻³ M⁻¹s⁻¹ | 1.0 |
| Ethyl 3-(diethylamino)propanoate | 3.2 x 10⁻³ M⁻¹s⁻¹ | 1.78 |
Role as a Michael Donor: Synthesis of β-Amino Esters
Both molecules are themselves products of a Michael addition of a secondary amine to an acrylate ester. They can also, in principle, act as nucleophiles in other Michael additions, though this is less common for tertiary amines. The more relevant aspect here is their formation.
Synthetic Insight: The synthesis of these compounds is typically achieved through the Michael addition of dimethylamine or diethylamine to methyl acrylate or ethyl acrylate, respectively. This reaction is a cornerstone for the preparation of β-amino esters.
Predicted Synthetic Efficiency: The formation of Ethyl 3-(diethylamino)propanoate might proceed slightly faster than that of this compound, assuming the reaction is carried out with the corresponding acrylates. This is because diethylamine is a stronger nucleophile than dimethylamine. However, both reactions are generally efficient.
Experimental Protocols for Comparative Analysis
To provide a framework for the empirical validation of the predicted reactivity differences, the following detailed experimental protocols are presented.
Protocol for Comparative Hydrolysis Rate Determination
This protocol outlines a method for monitoring the base-catalyzed hydrolysis of the two esters via titration.
Caption: Workflow for determining ester hydrolysis rates.
Protocol for Comparative Quaternization Rate Determination
This protocol describes a method for following the quaternization reaction by monitoring the consumption of the tertiary amine using gas chromatography (GC).
Caption: Workflow for quaternization kinetics.
Applications in Drug Development and Synthesis
Both this compound and Ethyl 3-(diethylamino)propanoate are valuable intermediates. Their choice often depends on the specific requirements of the synthetic route and the desired properties of the final product.
-
Pharmaceutical Intermediates: These compounds serve as precursors for the synthesis of a variety of active pharmaceutical ingredients (APIs). The tertiary amine functionality can be crucial for biological activity or for modulating physicochemical properties such as solubility and pKa.
-
Polymer Chemistry: The ester and amine functionalities allow for their incorporation into polymers, such as poly(β-amino ester)s, which are investigated for drug delivery applications[4].
The selection between the methyl and ethyl derivatives can be a strategic one. For instance, if a subsequent step requires the hydrolysis of the ester, the more labile methyl ester might be preferred for milder reaction conditions. Conversely, if the ester is intended to remain intact, the more robust ethyl ester could be the better choice.
Conclusion
While structurally similar, this compound and Ethyl 3-(diethylamino)propanoate exhibit distinct reactivity profiles governed by a subtle interplay of steric and electronic effects.
-
Ester Reactivity: this compound is the more reactive of the two in nucleophilic acyl substitution reactions, such as hydrolysis, due to reduced steric hindrance.
-
Amine Reactivity: Ethyl 3-(diethylamino)propanoate possesses a more nucleophilic tertiary amine due to the stronger inductive effect of the ethyl groups, which is likely to lead to faster quaternization rates with unhindered electrophiles.
The choice between these two valuable building blocks should be made with a clear understanding of the chemical transformations they will undergo. The provided protocols offer a robust framework for researchers to quantify these reactivity differences within their specific experimental contexts, enabling more informed and efficient synthetic design.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. physicsforums.com [physicsforums.com]
- 4. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternatives for Methyl 3-(dimethylamino)propanoate in Synthetic Chemistry
Introduction
Methyl 3-(dimethylamino)propanoate is a classic β-amino ester, most frequently synthesized via the aza-Michael addition of dimethylamine to methyl acrylate.[1] This seemingly simple molecule is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. However, reliance on a single synthetic intermediate can be limiting. The need for structural diversity to modulate properties such as solubility, basicity, and biological activity necessitates a broader understanding of the available synthetic toolkit.
This guide provides an in-depth comparison of viable alternatives to the specific pairing of dimethylamine and methyl acrylate. We will explore how modifying both the nucleophilic amine and the electrophilic Michael acceptor can lead to a diverse library of β-amino esters and related compounds. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in drug development and materials science to make informed decisions for their specific synthetic challenges.
The Foundational Reaction: Aza-Michael Addition
The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael addition, is the cornerstone reaction for synthesizing β-amino esters.[2] The reaction's efficiency stems from the inherent electrophilicity of the β-carbon in the Michael acceptor, which is in conjugation with the electron-withdrawing carbonyl group.
The mechanism proceeds via a two-step process: a nucleophilic attack by the amine on the β-carbon to form a zwitterionic intermediate, followed by a proton transfer to yield the final product.[3] For primary and secondary amines, this proton transfer is often assisted by another amine molecule, highlighting an advantage of this reaction class: the amine can often serve as both the nucleophile and a base catalyst.[4]
Caption: General mechanism of the aza-Michael addition reaction.
Baseline Protocol: Synthesis of this compound
To establish a benchmark, we first consider a standard protocol for the title compound's synthesis, adapted from established procedures.[1]
Experimental Protocol:
-
Dissolve methyl acrylate (10 g, 116 mmol) in methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to -20 °C using an appropriate cooling bath. The low temperature is critical to manage the reaction's exothermicity and prevent polymerization of the acrylate.
-
Slowly add a 2M solution of methylamine in tetrahydrofuran (90 mL, 180 mmol) via the addition funnel, ensuring the internal temperature remains at -20 °C.
-
Stir the reaction mixture at -20 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by vacuum distillation (e.g., 45 °C, 5 Torr) to yield methyl 3-(methylamino)propanoate as a colorless liquid.[1]
Alternative Nucleophiles: Expanding the Amine Scaffold
The most direct path to structural diversity is to replace dimethylamine with other primary or secondary amines. This substitution directly impacts the steric and electronic properties of the final product. Primary amines react faster than secondary amines due to less steric hindrance during the proton transfer step and more favorable solvation of the zwitterionic intermediate.[3] However, primary amines can potentially undergo a second Michael addition, leading to bis-adducts, a side reaction that can be controlled by stoichiometry.[5]
Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and cleaner products in significantly less time compared to conventional heating.[6][7][8]
Table 1: Comparison of Various Amines in Michael Addition to Acrylate Esters
| Entry | Amine | Michael Acceptor | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Methyl Crotonate | MW, 150 °C, MeOH | 3 h | 98 | [8] |
| 2 | Benzylamine | Methyl Methacrylate | MW, 130 °C, MeOH | 3 h | 97 | [8] |
| 3 | Benzylamine | Methyl Acrylate | MW, 65 °C, MeOH | 3 min | 90:10 (mono:bis) | [9] |
| 4 | (S)-(-)-α-Methylbenzylamine | Methyl Acrylate | MW, 80 °C, MeOH | 10 min | 95 | [7] |
| 5 | Cyclohexylamine | Methyl Acrylate | Neat, RT | 3 h | 94 |[5] |
Featured Protocol: Microwave-Assisted Synthesis of Methyl N-α-Methylbenzylaminopropanoate
This protocol demonstrates a rapid and high-yield synthesis using a chiral primary amine, showcasing an efficient route to enantiomerically enriched β-amino esters.[7]
Caption: Experimental workflow for microwave-assisted aza-Michael addition.
Experimental Protocol:
-
In a microwave process vial, combine (S)-(-)-α-methylbenzylamine (0.24 g, 2 mmol), methyl acrylate (0.18 g, 2 mmol), and methanol (3 mL).[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 80 °C and maintain for 10 minutes (pressure will reach approx. 18 psi).[7]
-
After cooling, concentrate the reaction mixture on a rotary evaporator to remove the methanol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate, 9:1) to afford the pure product in 95% yield.[7]
Alternative Michael Acceptors: Tuning Reactivity and Functionality
Modifying the Michael acceptor provides another powerful lever for tuning the properties of the final product. The reactivity of α,β-unsaturated systems is highly dependent on the nature of the electron-withdrawing group and substitution on the alkene.
-
Acrylates vs. Methacrylates: Acrylates are significantly more reactive than their methacrylate counterparts. The α-methyl group in methacrylates introduces steric hindrance that disfavors the nucleophilic attack, making them largely unreactive in Michael additions under conditions where acrylates react readily.[4][10]
-
Acrylates vs. Acrylamides: Acrylates are generally more reactive Michael acceptors than acrylamides.[11]
-
Other Acceptors: Highly reactive acceptors like vinyl sulfones can also be employed, though the commercial availability and cost-effectiveness of acrylates make them the most common choice.[4]
Table 2: Relative Reactivity of Common Michael Acceptors
| Michael Acceptor | General Structure | Relative Reactivity | Key Considerations | Reference |
|---|---|---|---|---|
| Vinyl Sulfones | R-SO₂-CH=CH₂ | Very High | High reactivity, less common | [4] |
| Acrylates | R-OOC-CH=CH₂ | High | Widely available, cost-effective, good reactivity | [4] |
| Acrylamides | R₂N-OC-CH=CH₂ | Moderate | Less reactive than acrylates | [11] |
| Methacrylates | R-OOC-C(CH₃)=CH₂ | Low | Steric hindrance from α-methyl group significantly reduces reactivity |[4][10] |
A Broader Perspective: Alternative Nucleophile Classes
While this guide focuses on aza-Michael additions, a comprehensive discussion warrants the inclusion of other nucleophile classes that participate in conjugate additions. This comparison helps to situate the use of amines within the broader context of Michael-type reactions.
Caption: Logical relationship between different Michael addition pathways.
-
Thiol-Michael Addition: Thiols are excellent nucleophiles for conjugate addition. These reactions are often very fast and highly efficient, proceeding under mild conditions.[12][13]
-
Carbon-Michael Addition: Carbon-based nucleophiles, typically enolates derived from compounds with active methylene groups like dialkyl malonates or acetoacetates, are fundamental in C-C bond formation.[10][14][15] These reactions typically require a base catalyst to generate the enolate nucleophile.[14]
Table 3: Qualitative Comparison of Michael Donor Classes
| Donor Class | Nucleophile | Catalyst Requirement | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Amines | Primary/Secondary Amines | Often self-catalytic[4] | No catalyst needed, wide amine availability | Potential for bis-addition with primary amines |
| Thiols | Thiols (R-SH) | Often base-catalyzed or proceeds neat | Very rapid and efficient reactions | Odor of thiols, potential for oxidation |
| Carbanions | Enolates (e.g., from Acetoacetates) | Strong base required (e.g., DBU, K₂CO₃)[14] | Forms stable C-C bonds, versatile | Requires stoichiometric or catalytic base |
Conclusion
While this compound is a useful and readily synthesized compound, the synthetic routes to β-amino esters and their analogs are far from monolithic. By systematically considering alternatives for both the amine nucleophile and the acrylate-type Michael acceptor, researchers can access a vast chemical space of functionalized molecules. The choice of amine directly dictates the N-substituents, influencing properties like basicity and biological interactions. The choice of Michael acceptor modulates reactivity and the nature of the carbonyl group. Furthermore, understanding related thiol- and carbon-Michael additions provides a complete picture of the synthetic possibilities. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of speed and efficiency, making the exploration of these diverse synthetic routes more accessible than ever. This guide serves as a foundational tool for scientists to strategically design and execute syntheses that move beyond the standard repertoire, enabling the creation of novel molecules for advanced applications.
References
- 1. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 2. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green protocol for conjugate addition of thiols to alpha,beta-unsaturated ketones using a [bmim]PF6/H2O system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Distinguishing Methyl 3-(dimethylamino)propanoate from its Structural Isomers: A Multi-modal Spectroscopic Approach
An In-Depth Guide for Researchers
In the fields of pharmaceutical development, metabolomics, and synthetic chemistry, the unambiguous identification of molecules is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, present a significant analytical challenge. Their similar physical properties often preclude separation by simple chromatographic methods, necessitating the use of sophisticated spectroscopic techniques. This guide provides a comprehensive, data-supported framework for distinguishing Methyl 3-(dimethylamino)propanoate from its closely related structural isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Isomeric Challenge: A Case Study in C₆H₁₃NO₂
This compound is a compound with the molecular formula C₆H₁₃NO₂.[1][2][3] Its structure is foundational, but several other arrangements of the same atoms can exist. For this guide, we will focus on two common and illustrative isomers that highlight the power of spectroscopic differentiation: a positional isomer and a functional group isomer.
-
Target Compound: this compound (β-amino ester)
-
Structure: (CH₃)₂N-CH₂-CH₂-COOCH₃
-
-
Isomer A: Methyl 2-(dimethylamino)propanoate (α-amino ester)
-
Structure: (CH₃)₂N-CH(CH₃)-COOCH₃
-
-
Isomer B: N,N-Dimethylglycine ethyl ester (ester variation)
-
Structure: (CH₃)₂N-CH₂-COOCH₂CH₃
-
The subtle shifts in atom connectivity among these three molecules lead to profoundly different spectroscopic signatures.
Caption: Structural relationships between the target molecule and its key isomers.
The Analytical Workflow: A Strategy for Unambiguous Identification
A single analytical technique is often insufficient for absolute confirmation. A robust workflow leverages the strengths of multiple spectroscopic methods. NMR provides the structural backbone, MS confirms molecular weight and reveals fragmentation patterns, and IR verifies the presence of key functional groups.
Caption: Recommended multi-modal spectroscopic workflow for isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and distinguish between isomers with high confidence.
Expertise in Action: Interpreting ¹H NMR Spectra
The key to differentiation lies in the unique number of signals, their chemical shifts (δ), the integration (proton count), and the spin-spin splitting patterns.
-
This compound (Target): Will exhibit four distinct signals. The two methylene groups (-CH₂-) form an A₂B₂ system, appearing as two triplets. The two N-methyl groups are equivalent, yielding a sharp singlet, as does the O-methyl group.
-
Isomer A - Methyl 2-(dimethylamino)propanoate: Also shows four signals, but with dramatically different splitting. The single proton on the α-carbon (-CH-) is adjacent to three protons of the methyl group, resulting in a quartet. The α-methyl group's protons are split by the single α-proton, appearing as a doublet.
-
Isomer B - N,N-Dimethylglycine ethyl ester: Characterized by the classic ethyl group signature: a quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons. The methylene group adjacent to the nitrogen appears as a singlet.
Table 1: Comparative ¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)
| Compound | Signal Assignment | Approx. Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Target | N(CH₃ )₂ | ~2.25 | Singlet | 6H |
| -N-CH₂ - | ~2.75 | Triplet | 2H | |
| -CH₂ -COO- | ~2.50 | Triplet | 2H | |
| -OOCH₃ | ~3.67 | Singlet | 3H | |
| Isomer A | N(CH₃ )₂ | ~2.30 | Singlet | 6H |
| -CH(CH₃ )- | ~1.15 | Doublet | 3H | |
| -CH (CH₃)- | ~3.10 | Quartet | 1H | |
| -OOCH₃ | ~3.70 | Singlet | 3H | |
| Isomer B | N(CH₃ )₂ | ~2.35 | Singlet | 6H |
| -N-CH₂ -COO- | ~3.15 | Singlet | 2H | |
| -O-CH₂ CH₃ | ~4.15[4][5] | Quartet | 2H | |
| -O-CH₂CH₃ | ~1.25[4][5] | Triplet | 3H |
Expertise in Action: Interpreting ¹³C NMR Spectra
¹³C NMR provides complementary information by revealing the number of unique carbon environments.
-
Target: 5 distinct carbon signals.
-
Isomer A: 5 distinct carbon signals.
-
Isomer B: 5 distinct carbon signals.
While the count is the same, the chemical shifts, particularly for the carbons in the backbone and the ester group, will be different, confirming the assignments made from the ¹H NMR spectrum. For example, the ethyl ester carbons in Isomer B (~60 ppm for -OCH₂- and ~14 ppm for -CH₃) are diagnostic.[6][7]
Table 2: Comparative ¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)
| Compound | Approx. Chemical Shift (δ, ppm) |
| Target | C=O (~173), O-CH₃ (~51), N-CH₂ (~55), CH₂-COO (~33), N-(CH₃)₂ (~45) |
| Isomer A | C=O (~174), O-CH₃ (~52), C-N (~65), C-CH₃ (~15), N-(CH₃)₂ (~41) |
| Isomer B | C=O (~171), O-CH₂ (~60), N-CH₂ (~58), N-(CH₃)₂ (~45), O-CH₂-CH₃ (~14) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with Fourier transformation. Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
Mass Spectrometry (MS): Decoding Fragmentation Patterns
When coupled with Gas Chromatography (GC-MS), mass spectrometry provides molecular weight information and highly specific fragmentation patterns that serve as a molecular fingerprint. While all three isomers have the same nominal mass (131 g/mol ), their breakdown patterns under electron ionization (EI) are distinct.[1][2]
Expertise in Action: Predicting Fragmentation
The dominant fragmentation mechanism for these compounds is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized cation.
-
Target & Isomer B: Both molecules can undergo alpha-cleavage to lose a methyl radical from a nitrogen methyl group. However, the most favorable cleavage is of the C-C bond adjacent to the nitrogen, leading to the formation of the [CH₂=N(CH₃)₂]⁺ ion at m/z 58 . This is often the base peak for compounds with a dimethylaminoethyl moiety.
-
Isomer A: Alpha-cleavage occurs at the Cα-Cβ bond, leading to the formation of a characteristic [CH(CH₃)=N(CH₃)₂]⁺ ion at m/z 72 . The presence of a strong peak at m/z 72 and the absence of a dominant m/z 58 peak is a clear indicator of the α-amino ester structure.
Caption: Diagnostic alpha-cleavage fragmentation in MS for the target vs. Isomer A.
Table 3: Key Diagnostic Ions in EI-Mass Spectrometry
| Compound | Molecular Ion (M⁺˙) | Key Fragment (m/z) | Identity of Fragment |
| Target | 131 | 58 (Base Peak) | [CH₂=N(CH₃)₂]⁺ |
| 100 | [M - OCH₃]⁺ | ||
| 72 | [M - COOCH₃]⁺ | ||
| Isomer A | 131 | 72 (Base Peak) | [CH(CH₃)=N(CH₃)₂]⁺ |
| 116 | [M - CH₃]⁺ | ||
| 58 | [CH₂=N(CH₃)₂]⁺ (lower abundance) | ||
| Isomer B | 131 | 58 (Base Peak) | [CH₂=N(CH₃)₂]⁺ |
| 86 | [M - OCH₂CH₃]⁺ | ||
| 102 | [M - C₂H₅]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program such as: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min. Use helium as the carrier gas.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 200.
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and the key fragment ions. Compare the fragmentation pattern to reference spectra or the predictions in Table 3. The analysis of amino acids and their derivatives by GC-MS often requires derivatization to increase volatility and thermal stability, but these N-alkylated esters are typically amenable to direct analysis.[8][9][10]
Infrared (IR) Spectroscopy: A Confirmatory Check
IR spectroscopy is excellent for confirming the presence of specific functional groups. All three isomers contain an ester and a tertiary amine, so their spectra will share common features. However, the overall pattern, especially in the "fingerprint region" (<1500 cm⁻¹), is unique to each molecule.
Expertise in Action: Interpreting IR Spectra
-
Strong C=O Stretch: All three isomers will exhibit a strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the ester carbonyl group.[11]
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond stretch of the ester will also be present.
-
C-N Stretch: A moderate absorption in the 1050-1250 cm⁻¹ region will indicate the C-N bond of the tertiary amine.
-
Fingerprint Region: The region from 400 to 1500 cm⁻¹ contains complex vibrations involving the entire molecular skeleton (C-C stretches, bending vibrations). This region will be unique for each isomer and serves as a definitive fingerprint when compared against a known reference spectrum.
While IR alone cannot definitively distinguish the isomers without a reference, it can quickly rule out other possibilities (e.g., a carboxylic acid or a primary/secondary amine) and confirm the expected functional groups are present.
Table 4: Principal Infrared Absorption Frequencies (cm⁻¹)
| Vibration | Expected Wavenumber (cm⁻¹) | Present in |
| C-H stretch (sp³) | 2850-3000 | All |
| C=O stretch (ester) | 1735-1750 | All |
| C-O stretch (ester) | 1150-1250 | All |
| C-N stretch (amine) | 1050-1250 | All |
| Unique "Fingerprint" | 400-1500 | All (distinct pattern for each) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As the compounds are liquids, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the clean salt plates or ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Identify the key absorption bands.
Conclusion
Distinguishing between structural isomers like this compound, Methyl 2-(dimethylamino)propanoate, and N,N-Dimethylglycine ethyl ester requires a methodical application of modern spectroscopic techniques.
-
¹H NMR is the most powerful and definitive method, providing a clear structural map based on unique chemical shifts and spin-spin splitting patterns.
-
GC-MS serves as an excellent confirmatory technique, verifying the molecular weight and, more importantly, providing isomer-specific fragmentation patterns, with the base peaks at m/z 58 or m/z 72 being particularly diagnostic.
-
IR Spectroscopy is a rapid and valuable tool for confirming the presence of the required functional groups (ester, tertiary amine) and for fingerprint matching against a known standard.
By integrating the data from these three modalities, researchers, scientists, and drug development professionals can achieve unambiguous structural identification, ensuring the integrity and validity of their scientific findings.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-(ジメチルアミノ)プロピオン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Catalysts for the Synthesis of Methyl 3-(dimethylamino)propanoate
Introduction
Methyl 3-(dimethylamino)propanoate is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its efficient and selective synthesis is a topic of significant interest in the chemical industry. This guide provides an in-depth, objective comparison of various catalytic and non-catalytic methods for the synthesis of this compound, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and experimental data needed to select the optimal synthetic route for their specific applications.
The primary and most direct route to this compound is the aza-Michael addition of dimethylamine to methyl acrylate. This guide will explore this reaction under different catalytic conditions and also discuss alternative catalytic pathways, providing a comprehensive overview of the available synthetic strategies.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three approaches:
-
Non-Catalytic Michael Addition: The direct reaction of dimethylamine with methyl acrylate without a catalyst.
-
Base-Catalyzed Michael Addition: The use of a basic catalyst to accelerate the Michael addition.
-
Reductive Amination of a Precursor: A multi-step approach involving the reductive amination of a keto-ester precursor or the N-methylation of a primary amine.
This guide will now delve into a detailed comparison of these methods, supported by experimental data and protocols.
Data Summary: Performance of Synthetic Routes
| Synthetic Route | Catalyst/Promoter | Key Reactants | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Non-Catalytic Michael Addition | None | Dimethylamine, Methyl Acrylate | ~95%[1] | 10 min[1] | 80[1] | Simple, high atom economy, no catalyst cost/removal | May require elevated temperatures and pressure |
| Base-Catalyzed Michael Addition | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Dimethylamine, Methyl Acrylate | >90% (inferred) | Minutes to hours | Room Temp. to 75[2] | Fast reaction rates at lower temperatures | Catalyst cost and removal, potential side reactions |
| Reductive N-methylation | Pd/C, H₂ | Methyl 3-aminopropanoate, Formaldehyde | Good to Excellent (inferred) | Hours | Variable | Utilizes different starting materials | Multi-step, use of flammable H₂ gas |
Detailed Experimental Protocols and Mechanistic Insights
Non-Catalytic Michael Addition
The direct addition of dimethylamine to methyl acrylate is a highly efficient and atom-economical method. The reaction proceeds via a nucleophilic attack of the amine on the β-carbon of the acrylate ester.
Experimental Protocol:
-
To a solution of methyl acrylate (1 equivalent) in a suitable solvent (e.g., methanol or neat), add dimethylamine (1.1-1.5 equivalents, often as a solution in a solvent like THF or water) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent and excess dimethylamine under reduced pressure to yield the crude product.
-
Purify the product by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
The use of a slight excess of dimethylamine ensures the complete consumption of the methyl acrylate.
-
The initial cooling to 0 °C helps to control the exothermicity of the reaction.
-
Methanol is a common solvent as it is polar and can solvate the reactants effectively.
Diagram: Non-Catalytic Michael Addition Workflow
Caption: Workflow for the non-catalytic synthesis of this compound.
Base-Catalyzed Michael Addition
The use of a non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the Michael addition, allowing the reaction to proceed rapidly at room temperature. The base is thought to activate the amine nucleophile or the acrylate acceptor.
Experimental Protocol:
-
To a solution of methyl acrylate (1 equivalent) in a suitable aprotic solvent (e.g., THF, acetonitrile), add dimethylamine (1.1 equivalents).
-
Add a catalytic amount of DBU (e.g., 5-10 mol%) to the reaction mixture at room temperature.
-
Stir the reaction for 30-60 minutes, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be washed with a dilute acid solution (e.g., 1 M HCl) to remove the DBU and any remaining dimethylamine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Aprotic solvents are preferred to avoid any potential side reactions with the base catalyst.
-
The use of a catalytic amount of DBU is sufficient to achieve a significant rate enhancement.
-
The acidic workup is crucial for removing the basic catalyst and simplifying purification.
Diagram: Base-Catalyzed Michael Addition Mechanism
Caption: Proposed mechanism for the DBU-catalyzed Michael addition.
Reductive N-methylation of Methyl 3-aminopropanoate
An alternative catalytic approach starts from methyl 3-aminopropanoate and introduces the two methyl groups via reductive amination using formaldehyde as the C1 source and hydrogen gas with a heterogeneous catalyst.
Experimental Protocol:
-
In a pressure reactor, dissolve methyl 3-aminopropanoate (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of formaldehyde (2.2-2.5 equivalents).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-2 mol% Pd).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously for 12-24 hours.
-
After cooling and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Causality Behind Experimental Choices:
-
Formaldehyde is an inexpensive and readily available source of the methyl groups.
-
Palladium on carbon is a highly effective and widely used catalyst for hydrogenation reactions.
-
The reaction is performed under a hydrogen atmosphere to reduce the iminium ion intermediate formed in situ.
Diagram: Reductive N-methylation Pathway
Caption: Simplified pathway for the synthesis via reductive N-methylation.
Conclusion and Recommendations
For the synthesis of this compound, the non-catalytic Michael addition of dimethylamine to methyl acrylate stands out as a highly efficient, atom-economical, and cost-effective method, particularly for large-scale production where the cost of a catalyst and its removal can be significant.
The base-catalyzed Michael addition , using a catalyst such as DBU, offers the advantage of significantly faster reaction times at lower temperatures. This can be beneficial for laboratory-scale synthesis or for temperature-sensitive applications. However, the added cost of the catalyst and the necessity of a workup to remove it are important considerations.
The reductive N-methylation route provides a viable alternative, especially if methyl 3-aminopropanoate is a more readily available or cost-effective starting material. This method is also advantageous when specific isotopic labeling of the methyl groups is desired. However, the multi-step nature of this process and the requirement for handling hydrogen gas under pressure may be drawbacks for some applications.
Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher or organization, including factors such as scale, cost, available equipment, and desired purity of the final product.
References
Spectroscopic comparison of synthesized vs. reference standard Methyl 3-(dimethylamino)propanoate
This guide provides a comprehensive spectroscopic comparison of synthesized Methyl 3-(dimethylamino)propanoate against a reference standard. It is intended for researchers, scientists, and drug development professionals who rely on accurate compound identification and purity verification. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the results, but the scientific reasoning behind the experimental choices and data interpretation.
Introduction: The Imperative of Spectroscopic Verification
In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the unambiguous confirmation of a molecule's structure and purity is paramount. Spectroscopic techniques are the cornerstone of this verification process, providing a detailed fingerprint of a compound's atomic and molecular composition. This guide will walk you through the synthesis of this compound and the subsequent spectroscopic analysis to confirm its identity and purity by comparing the data from the synthesized product with established reference values.
This compound is a valuable building block in organic synthesis. Its structure incorporates both a tertiary amine and a methyl ester functional group, making it a versatile precursor for a variety of more complex molecules. The most common and efficient route to its synthesis is the Michael addition of dimethylamine to methyl acrylate. This reaction is favored for its high atom economy and generally clean conversion.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound is achieved through a Michael addition reaction. This nucleophilic addition of dimethylamine to the β-carbon of the α,β-unsaturated ester, methyl acrylate, is a well-established and reliable method.
Reaction Scheme:
(CH₃)₂NH + CH₂=CHCOOCH₃ → (CH₃)₂NCH₂CH₂COOCH₃
-
Dimethylamine + Methyl acrylate → This compound
Experimental Protocol: Synthesis
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine (1.1 equivalents) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The flask is cooled in an ice bath to 0-5 °C.
-
Addition of Methyl Acrylate: Methyl acrylate (1.0 equivalent) is added dropwise to the stirred dimethylamine solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting materials.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and any unreacted dimethylamine. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Analysis: A Comparative Approach
The identity and purity of the synthesized this compound are confirmed by comparing its spectroscopic data with that of a reference standard. For the purpose of this guide, where direct access to a commercial standard's spectra is unavailable, we will utilize predicted spectral data and established chemical principles as our reference point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of each type of proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
-
Sample Preparation: Approximately 10-20 mg of the synthesized this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16 scans are typically sufficient, while ¹³C NMR requires a greater number of scans (e.g., 1024) due to the low natural abundance of the ¹³C isotope.
| Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Observed Chemical Shift (δ, ppm) in Synthesized Sample | Observed Multiplicity | Observed Integration |
| (CH₃)₂N- | ~2.25 | Singlet | 6H | User to fill | User to fill | User to fill |
| -NCH₂- | ~2.65 | Triplet | 2H | User to fill | User to fill | User to fill |
| -CH₂CO- | ~2.45 | Triplet | 2H | User to fill | User to fill | User to fill |
| -OCH₃ | ~3.67 | Singlet | 3H | User to fill | User to fill | User to fill |
Analysis of ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments in the molecule. The singlet for the two equivalent methyl groups on the nitrogen, two triplets for the adjacent methylene groups, and a singlet for the methyl ester group are characteristic features. The integration values should correspond to the number of protons in each environment.
| Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) in Synthesized Sample |
| (CH₃)₂N- | ~45.5 | User to fill |
| -NCH₂- | ~53.0 | User to fill |
| -CH₂CO- | ~33.0 | User to fill |
| -C=O | ~172.5 | User to fill |
| -OCH₃ | ~51.5 | User to fill |
Analysis of ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
A drop of the neat liquid sample of synthesized this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The IR spectrum is then recorded.
| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Absorption (cm⁻¹) in Synthesized Sample |
| C-H (sp³ stretching) | 2800-3000 | User to fill |
| C=O (ester stretching) | 1735-1750 | User to fill |
| C-N (stretching) | 1000-1250 | User to fill |
| C-O (ester stretching) | 1150-1250 | User to fill |
Analysis of IR Spectrum: The IR spectrum should prominently feature a strong absorption band for the carbonyl (C=O) group of the ester. Additionally, C-H stretching and bending vibrations, as well as C-N and C-O stretching vibrations, will be present. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from any unreacted starting materials or water is a good indicator of purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this analysis, Electron Ionization (EI) is a common technique.
The synthesized this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
| Ion | Expected m/z | Observed m/z in Synthesized Sample | Relative Intensity (%) |
| [M]⁺ | 131 | User to fill | User to fill |
| [M - OCH₃]⁺ | 100 | User to fill | User to fill |
| [(CH₃)₂N=CH₂]⁺ | 58 | User to fill | User to fill |
Analysis of Mass Spectrum: The mass spectrum should show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of this compound (131.17 g/mol ). A characteristic and often base peak in the mass spectra of N,N-dimethylamino compounds is the fragment at m/z 58, resulting from alpha-cleavage, which corresponds to the [(CH₃)₂N=CH₂]⁺ ion. Another significant fragment could be observed at m/z 100, corresponding to the loss of the methoxy group (-OCH₃).
Visualizing the Workflow
To provide a clear overview of the entire process, from synthesis to analysis, the following workflow diagrams have been generated.
Synthesis Workflow
Caption: Synthesis of this compound.
Spectroscopic Analysis Workflow
Caption: Spectroscopic analysis workflow.
Conclusion: Ensuring Confidence in Your Synthesis
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive dataset for the unequivocal identification and purity assessment of synthesized this compound. By systematically comparing the spectral data of the synthesized compound with reference values, researchers can have high confidence in the integrity of their product. This guide has outlined the necessary experimental protocols and the logical framework for interpreting the resulting data, empowering scientists to independently verify their synthetic outcomes.
A Comparative Guide to the Green Synthesis of Methyl 3-(dimethylamino)propanoate
In the ever-evolving landscape of chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of process development. For researchers, scientists, and professionals in drug development, the selection of a synthetic route is increasingly governed not just by yield and purity, but also by its environmental impact. This guide provides an in-depth, objective comparison of two synthetic pathways to Methyl 3-(dimethylamino)propanoate, a key intermediate in various chemical syntheses. We will dissect each route through the lens of established green chemistry metrics, supported by detailed experimental protocols and quantitative data, to empower you in making more sustainable and efficient process choices.
The Bedrock of Green Synthesis: Key Metrics
Before delving into the specific synthetic routes, it is crucial to understand the metrics we will use for our comparison. These metrics provide a quantitative measure of the "greenness" of a chemical process.[1][2][3]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[4][5][6] A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced per unit of product. It is the ratio of the total mass of waste to the mass of the desired product.[3][7] A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[8][9][10][11] It is calculated as the total mass input divided by the mass of the product. A lower PMI is highly desirable, especially in industrial applications.[9]
Synthetic Route 1: The Direct Approach - Michael Addition
The most direct and common method for the synthesis of β-amino esters like this compound is the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, dimethylamine is added to methyl acrylate. For our analysis, we will consider a solvent-free approach, which is inherently greener.
Experimental Protocol: Solvent-Free Michael Addition
A mixture of dimethylamine (4.51 g, 0.1 mol) and methyl acrylate (8.61 g, 0.1 mol) is stirred at room temperature in a sealed vessel. The reaction is typically exothermic and proceeds to completion within a few hours. The product, this compound, is then isolated by vacuum distillation. Assuming a high yield of 95% based on analogous solvent-free Michael additions.
Caption: Reaction scheme for the one-step Michael addition synthesis.
Synthetic Route 2: A Two-Step Pathway - Reductive Amination
An alternative approach involves a two-step synthesis. The first step is the formation of a secondary amine, methyl 3-(methylamino)propanoate, via a Michael addition of methylamine to methyl acrylate. The second step is the methylation of this secondary amine to the desired tertiary amine using the Eschweiler-Clarke reaction.[1]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of Methyl 3-(methylamino)propanoate
Methyl acrylate (10 g, 116 mmol) is dissolved in methanol (20 mL) and the solution is cooled to -20 °C. A 2M solution of methylamine in tetrahydrofuran (90 mL, 180 mmol) is added slowly. The reaction mixture is stirred at -20°C for 2 hours. After completion, the solvents are removed under vacuum, and the residue is distilled to yield methyl 3-(methylamino)propanoate (3.5 g, 28% yield).
Step 2: Eschweiler-Clarke Methylation
To the methyl 3-(methylamino)propanoate (3.5 g, 29.9 mmol) from Step 1, formic acid (2.48 g, 53.8 mmol, 1.8 eq) and a 37% aqueous solution of formaldehyde (2.67 g, 32.9 mmol, 1.1 eq) are added. The mixture is heated at 80 °C for 18 hours. After cooling, water and 1M HCl are added, and the mixture is extracted with dichloromethane (DCM). The aqueous phase is then basified to pH 11 and extracted again with DCM. The combined organic layers are dried and concentrated to afford the final product, this compound (assuming a 98% yield for this step).
Caption: Reaction scheme for the two-step reductive amination synthesis.
Green Metrics Showdown: A Quantitative Comparison
The true measure of a process's "greenness" lies in the numbers. The following table provides a side-by-side comparison of the two synthetic routes based on the key green chemistry metrics.
| Metric | Route 1: Michael Addition | Route 2: Reductive Amination |
| Atom Economy | 100% | Step 1: 100%Step 2: 73.2%Overall: 73.2% |
| E-Factor | ~0.05 | ~36.8 |
| Process Mass Intensity (PMI) | ~1.05 | ~37.8 |
Analysis and Insights: The Greener Path Forward
The quantitative data presents a clear picture. The direct Michael addition (Route 1) is significantly greener than the two-step reductive amination pathway (Route 2).
The Atom Economy of the Michael addition is a perfect 100%, as all atoms from the reactants are incorporated into the final product. In contrast, the Eschweiler-Clarke step in Route 2 generates carbon dioxide and water as byproducts, leading to a lower overall atom economy.
The disparity is even more stark when considering the E-Factor and PMI . The solvent-free nature of the direct Michael addition results in a very low E-Factor and PMI, indicating minimal waste generation. The two-step route, however, suffers from the use of multiple solvents (methanol, THF, water, DCM) and a low yield in the first step, leading to a dramatically higher E-Factor and PMI. The large amount of solvent used in both the reaction and the workup for the two-step process contributes significantly to its high mass intensity.
Conclusion for the Practicing Scientist
For the synthesis of this compound, the direct Michael addition of dimethylamine to methyl acrylate, particularly under solvent-free conditions, is the demonstrably superior route from a green chemistry perspective. It excels in all key metrics: a perfect atom economy, minimal waste generation (low E-Factor), and high process efficiency (low PMI).
While the two-step reductive amination route is a viable synthetic strategy, its reliance on multiple solvents, a low-yielding initial step, and the generation of byproducts in the methylation step render it a less sustainable option.
As scientists and developers, embracing greener synthetic routes is not just an environmental responsibility but also often leads to more efficient and cost-effective processes. This comparative guide serves as a practical example of how applying green chemistry metrics can guide us toward more sustainable chemical manufacturing.
References
- 1. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl acrylate with dimethylamino | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of N,N-dimethyl-β-alanine Methyl Ester and Other Beta-Amino Esters: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, β-amino esters serve as pivotal building blocks for a diverse array of biologically active molecules and functional polymers. Their inherent structural motifs, combining an amine and an ester separated by a two-carbon linker, offer a versatile platform for molecular design and functionalization. Among these, N,N-dimethyl-β-alanine methyl ester distinguishes itself as a tertiary amine-containing ester with unique properties and applications. This guide provides a comprehensive comparative analysis of N,N-dimethyl-β-alanine methyl ester against other structurally related β-amino esters, offering insights into their synthesis, physicochemical properties, stability, and reactivity to aid researchers in selecting the optimal building block for their specific applications.
Introduction to Beta-Amino Esters
Beta-amino esters are a class of organic compounds characterized by an amino group located at the β-position relative to a carbonyl group of an ester. This structural arrangement imparts a unique reactivity profile, influencing properties such as basicity, nucleophilicity, and susceptibility to hydrolysis. These compounds are precursors to β-peptides, which exhibit enhanced enzymatic stability compared to their α-peptide counterparts, and are key monomers in the synthesis of poly(β-amino ester)s (PBAEs), a class of biodegradable and pH-responsive polymers widely explored for drug and gene delivery applications.[1] The nature of the substituents on both the nitrogen atom and the ester moiety significantly dictates the overall characteristics and performance of the molecule.
This guide will focus on a comparative evaluation of N,N-dimethyl-β-alanine methyl ester against three other representative β-amino esters:
-
Methyl 3-aminopropanoate: A primary amine-containing β-amino ester.
-
Methyl 3-(diethylamino)propanoate: A tertiary amine-containing β-amino ester with larger N-alkyl substituents.
-
Ethyl 3-aminobutanoate: A primary amine-containing β-amino ester with a methyl group on the carbon backbone and an ethyl ester.
Physicochemical Properties: A Comparative Overview
The selection of a β-amino ester for a particular application is often guided by its fundamental physicochemical properties. These properties, summarized in the table below, influence solubility, reactivity, and ultimately, the performance of the final product.
| Property | N,N-dimethyl-β-alanine methyl ester | Methyl 3-aminopropanoate | Methyl 3-(diethylamino)propanoate | Ethyl 3-aminobutanoate |
| Molecular Formula | C₆H₁₃NO₂[2] | C₄H₉NO₂[3] | C₈H₁₇NO₂ | C₆H₁₃NO₂[4] |
| Molecular Weight | 131.17 g/mol [5] | 103.12 g/mol | 159.23 g/mol [6] | 131.17 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or solid[2] | Colorless to pale yellow liquid[3] | Colorless to light yellow clear liquid[7] | Colorless liquid |
| Boiling Point (°C) | 152-154 | Not readily available | Not readily available | 169[8] |
| Density (g/mL) | 0.917 at 25 °C | Not readily available | 0.921[9] | 0.970[8] |
| pKa (Predicted) | Not readily available | Not experimentally determined, expected 9-10[10] | 9.23 ± 0.25[9] | 8.84 ± 0.10[8] |
| Solubility | Soluble in polar solvents like water and methanol[2] | Soluble in polar solvents like water and alcohols[3] | Not readily available | Soluble in water and ethanol[11] |
Key Insights:
-
Steric Hindrance: The N,N-dimethyl and N,N-diethyl groups in the tertiary amines introduce greater steric bulk around the nitrogen atom compared to the primary amines in methyl 3-aminopropanoate and ethyl 3-aminobutanoate. This can influence their nucleophilicity and the accessibility of the lone pair of electrons.
-
Basicity: The predicted pKa values suggest that the tertiary amines are slightly more basic than the primary amines, a factor that is critical in applications where the amino group acts as a proton sponge, such as in gene delivery vectors.[1]
-
Hydrophobicity: The increasing alkyl chain length from dimethyl to diethyl on the nitrogen atom increases the hydrophobicity of the molecule. This can affect solubility in different solvents and the nature of self-assembled structures in polymeric applications.[12]
Synthesis and Characterization: A Standardized Approach
The synthesis of β-amino esters can be achieved through several routes. For a comparative study, it is crucial to employ a consistent and reproducible method. The Michael addition of an amine to an α,β-unsaturated ester is a common and efficient method.
General Synthesis Protocol: Michael Addition
This protocol describes a general procedure for the synthesis of the compared β-amino esters.
dot
Caption: General workflow for the synthesis of β-amino esters via Michael addition.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the appropriate α,β-unsaturated ester (e.g., methyl acrylate for the propanoate esters, ethyl crotonate for the butanoate ester) in a suitable solvent such as methanol.
-
Amine Addition: Cool the solution in an ice bath. Slowly add a solution of the corresponding amine (e.g., dimethylamine, ammonia, diethylamine) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure β-amino ester.
Characterization
The identity and purity of the synthesized esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of characteristic peaks for the ester and amino functionalities and the alkyl chains.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester (around 1730-1750 cm⁻¹) and N-H bends for primary amines (around 1600 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
Comparative Performance Analysis: Stability and Reactivity
A critical performance metric for β-amino esters, especially in applications like drug delivery and materials science, is their stability, particularly their susceptibility to hydrolysis. The rate of hydrolysis of the ester bond can be influenced by the electronic and steric environment around the carbonyl group and the amino group.
Hydrolytic Stability
The hydrolysis of β-amino esters can be catalyzed by both acid and base. The rate of hydrolysis is a key parameter for determining the degradation profile of materials derived from these monomers.
dot
Caption: General mechanism for the hydrolysis of an ester.
Experimental Protocol: Determination of Hydrolysis Rate
A common method to compare the hydrolytic stability is to monitor the disappearance of the ester or the appearance of the carboxylic acid product over time using techniques like High-Performance Liquid Chromatography (HPLC) or by titration of the formed acid.[13][14]
-
Solution Preparation: Prepare a stock solution of each β-amino ester in a buffered aqueous solution at a specific pH (e.g., pH 5.0 for acidic conditions and pH 7.4 for physiological conditions).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Quench the reaction (if necessary) and analyze the concentration of the remaining ester or the formed carboxylic acid using a validated HPLC method or by titrating the liberated acid with a standardized base.[14]
-
Data Analysis: Plot the concentration of the ester versus time and determine the rate constant (k) of hydrolysis from the slope of the line (for pseudo-first-order kinetics).
Expected Trends:
-
Steric Hindrance: The N,N-diethyl group in methyl 3-(diethylamino)propanoate is expected to provide more steric hindrance around the ester carbonyl, potentially leading to a slower hydrolysis rate compared to N,N-dimethyl-β-alanine methyl ester.
-
Electronic Effects: The electron-donating nature of the alkyl groups on the nitrogen can influence the electron density at the carbonyl carbon, which in turn affects its susceptibility to nucleophilic attack.
-
Backbone Substitution: The methyl group on the β-carbon in ethyl 3-aminobutanoate may also influence the hydrolysis rate through steric and electronic effects.
Applications and Field-Proven Insights
The choice of a specific β-amino ester is intrinsically linked to its intended application.
-
N,N-dimethyl-β-alanine methyl ester is frequently used in the synthesis of pharmaceuticals and as a monomer for PBAEs. Its tertiary amine provides a cationic center in acidic environments, which is advantageous for electrostatic interactions with anionic biomolecules like DNA and RNA in gene delivery systems.[1]
-
Methyl 3-aminopropanoate , with its primary amine, offers a site for further functionalization, such as peptide bond formation or the attachment of targeting ligands.[15]
-
Methyl 3-(diethylamino)propanoate provides a more hydrophobic character compared to its dimethylated counterpart, which can be beneficial for tuning the properties of resulting polymers for specific delivery applications, potentially leading to more stable nanoparticles.[12]
-
Ethyl 3-aminobutanoate introduces chirality into the backbone, which can be crucial for creating stereospecific polymers and bioactive molecules.[11]
Conclusion
N,N-dimethyl-β-alanine methyl ester is a valuable and versatile β-amino ester with a unique set of properties conferred by its tertiary amine functionality. Its comparison with other β-amino esters highlights a clear structure-property-performance relationship. For applications requiring a balance of water solubility, basicity, and reactivity, N,N-dimethyl-β-alanine methyl ester presents a compelling choice. However, for researchers seeking avenues for further functionalization, enhanced hydrophobicity, or stereochemical control, alternatives such as methyl 3-aminopropanoate, methyl 3-(diethylamino)propanoate, or ethyl 3-aminobutanoate, respectively, may be more suitable. This guide provides the foundational knowledge and experimental frameworks to enable an informed selection of the most appropriate β-amino ester for advancing research and development in chemistry, materials science, and pharmaceuticals.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. CAS 3853-06-3: N,N-Dimethyl-β-alanine methyl ester [cymitquimica.com]
- 3. CAS 4138-35-6: Methyl 3-aminopropanoate | CymitQuimica [cymitquimica.com]
- 4. Ethyl 3-aminobutyrate | C6H13NO2 | CID 98103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beta-Alanine, N,N-dimethyl-, methyl ester | C6H13NO2 | CID 199226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-(diethylamino)propanoate | C8H17NO2 | CID 219165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. METHYL 3-(DIETHYLAMINO)PROPANOATE CAS#: 5351-01-9 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ethyl 3-aminobutanoate hydrochloride | 102014-64-2 | CEA01464 [biosynth.com]
- 12. Stable and efficient generation of poly(β-amino ester)s for RNAi delivery - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. rkmvccrahara.org [rkmvccrahara.org]
- 14. internationaljournalssrg.org [internationaljournalssrg.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Methyl 3-(dimethylamino)propanoate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Methyl 3-(dimethylamino)propanoate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. This compound, a common building block in organic synthesis, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. Improper disposal poses significant risks to personnel, facilities, and the environment, alongside severe regulatory consequences.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. Moving beyond a simple checklist, it delves into the chemical reasoning behind these procedures, grounding them in authoritative safety data and regulatory standards to ensure a self-validating system of laboratory safety.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates stringent safety measures from the moment it is handled until its final disposal.
Hazard Profile
The primary hazards associated with this compound are summarized below. This assessment is compiled from Globally Harmonized System (GHS) classifications found in supplier Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Description & Implication for Handling |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] | The chemical is corrosive and can cause irreversible damage upon contact. This necessitates the use of robust personal protective equipment and immediate, thorough rinsing in case of exposure. |
| Flammable Liquid | H226: Flammable liquid and vapor[2][3][4] | The substance has a flash point that allows it to ignite under ambient conditions. It must be kept away from all ignition sources, and its waste must be stored in a manner that prevents fire risk. |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation[2][3][4] | Direct contact with the eyes can lead to severe injury. Full eye and face protection is mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3][4] | Vapors can irritate the respiratory tract. All handling and waste consolidation should occur in a well-ventilated area, preferably within a chemical fume hood. |
Required Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound, including during disposal procedures[1][2][4][5]:
-
Eye and Face Protection: Wear chemical safety goggles with side shields, at a minimum. A full face shield is recommended when handling larger quantities or during procedures with a high splash risk[1][2][4].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling[1][2].
-
Body Protection: An impervious or chemically resistant lab coat is required to protect against skin contact[1][5].
-
Respiratory Protection: All transfers and consolidations of waste should be performed in a certified chemical fume hood to prevent inhalation of vapors[1][4].
Emergency Procedures: Spills & Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes and seek prompt medical attention[1].
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][4].
-
Inhalation: Relocate the affected individual to fresh air. If breathing is difficult, administer oxygen or perform CPR if necessary. Seek medical attention[1].
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].
-
Small Spills: Evacuate non-essential personnel and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, diatomite, or sand[1][6]. Collect the absorbed material into a suitable, sealable container for hazardous waste disposal. Decontaminate the spill area with alcohol[1].
Part 2: The Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[7][8]. The following workflow ensures compliance and safety.
Guiding Principle: Segregation
The first and most critical step in chemical waste management is proper segregation. This compound is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents[1]. Mixing it with incompatible waste streams can trigger violent reactions, gas evolution, or fire. Therefore, it must be collected in a dedicated waste container.
Step 1: Proper Containerization
Select a container that is chemically compatible and in good condition. Plastic bottles are often preferred over glass to minimize breakage risk, but compatibility must be verified[8].
-
The container must be free from damage and have a secure, leak-proof screw cap[7][9].
-
Attach a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added[8][9][10].
-
On the tag, clearly list the full chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas[8][10]. For mixtures, every component must be listed with its approximate percentage.
-
Keep the container closed at all times, except when actively adding waste[10][11]. This minimizes the release of flammable and irritating vapors.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[12].
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA)[9]. This is a designated location at or near the point of waste generation and under the control of laboratory personnel.
-
The SAA must be clearly marked.
-
Waste containers in the SAA must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks[10][12][13].
-
Incompatible waste streams within the SAA must be segregated, using separate secondary containment if necessary[9][10].
Step 3: Arranging for Final Disposal
Once the waste container is full (or has been in the SAA for up to one year), it must be removed for final disposal[9].
-
Contact your EHS Office: Your institution's EHS department is your primary resource. They will have established procedures for waste pickup and contracts with licensed hazardous waste disposal companies[5].
-
Professional Disposal is Mandatory: Do not attempt to treat or dispose of this chemical yourself. The required method of disposal is through a licensed and regulated facility[5].
-
Incineration: For organic compounds like this compound, the standard and most effective disposal method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[5][14].
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for compliant disposal of this compound.
Part 3: Decontamination & Empty Container Management
Proper disposal extends to the materials and containers that have come into contact with the chemical.
Decontaminating Reusable Labware
Glassware or other reusable equipment should be decontaminated promptly.
-
Rinse the item three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate is considered hazardous waste and MUST be collected in your designated "this compound" or a compatible solvent waste container[11].
-
Subsequent rinses may be managed as non-hazardous depending on institutional policy, but collecting all rinses is the most conservative and safest practice.
-
After the solvent rinse, wash the labware with soap and water.
Disposing of Empty Containers
An "empty" container that once held a hazardous chemical is still considered hazardous waste until properly decontaminated[11].
-
Thoroughly empty all contents from the original container into your hazardous waste accumulation container.
-
Rinse the empty container three times with a small amount of a suitable solvent (like acetone)[11].
-
Crucially, collect all three rinsates as hazardous waste [11].
-
After triple-rinsing, deface or remove the original label to prevent confusion.
-
The rinsed container can now be disposed of in the regular trash or recycled, according to your facility's specific procedures.
Part 4: Regulatory & Scientific Context
-
Regulatory Framework: The entire process of hazardous waste management, from generation to disposal, is regulated by the EPA under RCRA and by the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety and training[15][16][17]. Compliance is not optional and is essential for maintaining a safe and legal laboratory operation.
-
Chemical Rationale for Disposal Method: Drain disposal is strictly prohibited. The chemical's corrosivity can damage plumbing, and its organic nature can disrupt the biological processes of wastewater treatment plants[9]. Its flammability also poses a significant fire or explosion hazard in a sewer system. High-temperature incineration is the preferred method because it ensures the complete thermal destruction of the organic molecule into simpler, less harmful components like carbon dioxide and water, with any acidic gases neutralized by scrubbers.
By adhering to these detailed procedures, researchers can ensure that the lifecycle of this compound is managed with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Methyl 3-(dimethylamino)propionate 99 3853-06-3 [sigmaaldrich.com]
- 3. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. connmaciel.com [connmaciel.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Methyl 3-(dimethylamino)propanoate
This guide provides essential, field-proven safety protocols for the handling, storage, and disposal of Methyl 3-(dimethylamino)propanoate (CAS: 3853-06-3). As a compound classified with multiple hazards, including flammability and irritation, strict adherence to these procedures is critical to ensure personnel safety and operational integrity within research and development environments. This document moves beyond mere compliance, explaining the causality behind each recommendation to build a foundational culture of safety.
Hazard Identification and Risk Assessment
This compound is a flammable liquid that poses significant skin, eye, and respiratory irritation risks.[1][2] A thorough understanding of its properties is the first step in mitigating exposure and ensuring safe handling. The causality is clear: failure to respect these inherent hazards can lead to acute injury and long-term health effects.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | |
| Synonym(s) | Methyl 3-(dimethylamino)propionate, N,N-Dimethyl-β-alanine methyl ester | |
| CAS Number | 3853-06-3 | |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 152-154 °C | [3] |
| Density | 0.917 g/mL at 25 °C |[3] |
A risk assessment must precede any handling of this substance. The primary risks are chemical splashes leading to skin or eye irritation, inhalation of vapors causing respiratory tract irritation, and fire from improper handling near ignition sources.[1][2]
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific risks of the procedure. The protocol described below is a self-validating system; if any component is missing or compromised, work must not proceed.
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified. All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control vapor inhalation.[3][4] The work area must have an accessible and recently tested safety shower and eyewash station.[4]
Mandatory PPE Ensemble
The following PPE is mandatory for all personnel handling this compound, regardless of the quantity.
-
Eye and Face Protection: Chemical splash goggles that meet NIOSH or EN 166 standards are required.[1] Due to the serious eye irritation risk, a full-face shield must be worn over the goggles during any transfer of liquids or when there is a significant splash potential.[1][5] This dual-layer protection is non-negotiable.
-
Skin and Body Protection:
-
Gloves: Handle with chemically resistant gloves at all times. Gloves must be inspected for integrity before each use.[1] Use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[1] Dispose of contaminated gloves immediately in the designated hazardous waste stream.
-
Lab Coat/Clothing: A flame-resistant lab coat is required. For larger-scale operations (>1L) or procedures with a high splash risk, a complete chemical-resistant suit is necessary.[1]
-
-
Respiratory Protection:
-
When handled within a certified fume hood, respiratory protection may not be required.
-
In situations where vapors may not be adequately contained, such as during a spill or in a poorly ventilated area, a NIOSH-approved respirator with cartridges suitable for organic vapors (e.g., type ABEK) is mandatory.[1]
-
Standard Operating Procedure (SOP) for Handling
This step-by-step workflow ensures that safety is integrated into the entire handling process, from preparation to disposal.
Preparation & Pre-Handling Checklist
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate Safety Equipment: Confirm the location and accessibility of the safety shower, eyewash station, fire extinguisher, and spill kit.
-
Assemble Materials: Bring the chemical, necessary glassware, and waste containers into the fume hood before opening the primary container.
-
Don PPE: Put on all required PPE as outlined in Section 2.2.
Handling and Transfer Workflow
-
Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, which could ignite flammable vapors.[2][6]
-
Use Non-Sparking Tools: All tools used for opening or transferring the chemical must be made of non-sparking materials.[2][6]
-
Controlled Dispensing: Dispense the liquid slowly and carefully to minimize splashing or aerosol generation.
-
Immediate Sealing: Tightly close all containers immediately after use to prevent the escape of vapors.[5][7]
Post-Handling & Decontamination
-
Surface Cleaning: Decontaminate all work surfaces and equipment by wiping them down with an appropriate solvent (e.g., isopropanol), with all cleaning materials disposed of as hazardous waste.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is complete, even after wearing gloves.[4][5]
Emergency Procedures
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.
Spill Response
In the event of a spill, immediate and decisive action is required to protect personnel and the environment.
Figure 1: Emergency Spill Response Workflow for this compound.
Exposure and First Aid
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Consult a physician.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and environmental protection.
Safe Storage Requirements
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7] A storage temperature of 2-8°C is recommended.[1]
-
Keep containers tightly closed to prevent vapor release and potential contamination.[2][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]
-
The storage area should be free of ignition sources, and containers should be stored in a locked location.[4][10]
Waste Disposal Plan
-
All materials contaminated with this compound, including the chemical itself, used absorbents, and contaminated PPE, are considered hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
All disposal must be carried out through a licensed professional waste disposal company, in strict accordance with all federal, state, and local regulations.[1][4][10]
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. METHYL 3-(DIMETHYLAMINO)PROPIONATE | 3853-06-3 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
